6-N-Biotinylaminohexanol
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
N-(6-hydroxyhexyl)-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3S/c20-10-6-2-1-5-9-17-14(21)8-4-3-7-13-15-12(11-23-13)18-16(22)19-15/h12-13,15,20H,1-11H2,(H,17,21)(H2,18,19,22)/t12?,13-,15?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCYJOAYBYFSDA-OWYJLGKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCO)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C([C@@H](S1)CCCCC(=O)NCCCCCCO)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-N-Biotinylaminohexanol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on 6-N-Biotinylaminohexanol, a key reagent in molecular biology and biotechnology. It details its chemical properties, experimental applications, and relevant protocols for its use in laboratory settings.
Core Compound Specifications
This compound is a chemical reagent that incorporates a biotin (B1667282) molecule linked to a hexanol chain via an amide bond.[1] This structure provides a terminal hydroxyl group that can be further functionalized, making it a versatile tool for biotinylating various molecules.[1] The biotin component allows for high-affinity binding to streptavidin and avidin (B1170675) proteins, a principle widely exploited in affinity chromatography, immunoassays, and pull-down assays.[1][2]
Physicochemical and Identification Data
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 106451-92-7[3][4][5] |
| Molecular Weight | 343.48 g/mol [4][6][7] |
| Molecular Formula | C₁₆H₂₉N₃O₃S[3][6][7] |
| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(6-hydroxyhexyl)pentanamide[8] |
| Synonyms | (3aS,4S,6aR)-Hexahydro-N-(6-hydroxyhexyl)-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide[3][8] |
| Storage Conditions | Recommended storage at +4°C or for longer-term, -20°C.[8] |
| Shipping Conditions | Typically shipped at room temperature.[8] |
Experimental Applications and Protocols
The primary application of this compound and similar biotin-containing linkers is in the biotinylation of target molecules (e.g., proteins, nucleic acids) to facilitate their detection, purification, or immobilization. The hexanol linker provides spatial separation between the biotin and the target molecule, which can help to minimize steric hindrance and improve binding to streptavidin.
General Protein Biotinylation Workflow
The process of biotinylating a protein with a reagent like this compound (which would first need to be activated, for example, by converting the terminal alcohol to a more reactive group like an NHS ester) involves covalently attaching the biotin linker to the protein. The following diagram illustrates a general workflow for this process.
Caption: Workflow for protein biotinylation.
Detailed Protocol for Protein Biotinylation
This protocol is a generalized procedure for labeling proteins with an amine-reactive biotinylation reagent (e.g., an NHS-ester derivative).
-
Preparation of Protein Sample : Dissolve the protein to be biotinylated in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH range of 7.2-8.0.[9][10] A typical concentration is 1-10 mg/mL.[9] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer via dialysis or a desalting column.[10]
-
Preparation of Biotinylation Reagent : Allow the vial of the amine-reactive biotin reagent to equilibrate to room temperature before opening to prevent moisture condensation.[9][10] Immediately before use, prepare a stock solution (e.g., 10 mM) in an anhydrous solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[9]
-
Biotinylation Reaction : Add a 10- to 20-fold molar excess of the biotin reagent to the protein solution.[9] The optimal molar ratio may need to be determined empirically, as it depends on the protein concentration and the number of available primary amines.
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[9]
-
Removal of Excess Biotin : After incubation, the non-reacted and hydrolyzed biotin reagent must be removed. This is typically achieved through dialysis or by using a desalting spin column.[9][10]
-
Verification of Biotinylation (Optional) : The extent of biotin incorporation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which relies on the displacement of HABA from avidin by the biotinylated protein.[10]
Biotin-Streptavidin Pull-Down Assay
A primary application for biotinylated molecules is in pull-down assays to study molecular interactions. The biotinylated molecule ("bait") is immobilized on streptavidin-coated beads and used to capture its binding partners ("prey") from a cell lysate or other complex mixture.
Caption: Workflow for a pull-down assay.
Detailed Protocol for Biotin-Streptavidin Pull-Down Assay
This protocol outlines the key steps for performing a pull-down experiment using a biotinylated protein as bait.
-
Preparation of Streptavidin Beads : Resuspend the streptavidin-coated magnetic or agarose (B213101) beads.[3] Transfer the required amount of bead slurry to a fresh tube. Place the tube on a magnetic rack (for magnetic beads) to pellet the beads, and then discard the supernatant.[3]
-
Bead Equilibration : Equilibrate the beads by washing them three times with an appropriate binding/wash buffer (e.g., PBS with 0.05% Tween-20 for proteins).[3]
-
Immobilization of Biotinylated Bait : Add the biotinylated bait protein to the equilibrated beads and incubate for approximately 30 minutes at room temperature with gentle mixing to allow the biotin-streptavidin interaction to occur.[3]
-
Blocking (Optional but Recommended) : To prevent non-specific binding of proteins to the beads, it can be beneficial to block the beads with a solution like biotin blocking solution after the bait has been immobilized.[11]
-
Binding of Prey Proteins : After immobilizing the bait, wash the beads to remove any unbound bait. Then, add the protein mixture containing the potential "prey" (e.g., a cell lysate) and incubate to allow for the formation of the bait-prey complex.
-
Washing : Pellet the beads and discard the supernatant. Wash the beads extensively with wash buffer to remove non-specifically bound proteins.[2][6] The stringency of the wash buffer can be adjusted (e.g., by increasing salt concentration) to minimize background.[6]
-
Elution : Elute the bound prey proteins from the beads. This can be achieved by using a low pH elution buffer, a high salt buffer, or a buffer containing free biotin to compete for binding to streptavidin.[2][6]
-
Analysis : Analyze the eluted proteins using methods such as SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting partners of the bait protein.[7]
References
- 1. This compound, 106451-92-7 | BroadPharm [broadpharm.com]
- 2. synapsewaves.com [synapsewaves.com]
- 3. neb.com [neb.com]
- 4. scbt.com [scbt.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Pulldown of protein aggregates with a biotinylated peptide [protocols.io]
- 8. This compound - CD Biosynsis [biosynsis.com]
- 9. proteochem.com [proteochem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. apexbt.com [apexbt.com]
The Pivotal Role of the 6-N-Biotinylaminohexanol Spacer Arm: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a biotinylation reagent is a critical determinant for the success of numerous molecular biology and biotechnology applications. Among the diverse array of available reagents, those incorporating a 6-N-Biotinylaminohexanol spacer arm offer a unique combination of length and flexibility, significantly impacting the efficiency of biotin-avidin interactions. This technical guide provides an in-depth exploration of the this compound spacer arm, its physicochemical properties, and its functional implications in key research and drug development workflows.
The Function of Spacer Arms in Biotinylation
Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule of interest, such as a protein, antibody, or nucleic acid. This enables the highly specific and high-affinity interaction with avidin (B1170675) or streptavidin, which can be conjugated to reporters (e.g., enzymes, fluorophores) or solid supports (e.g., beads, microplates).
The function of the spacer arm is to bridge the biotin molecule and the target molecule. This seemingly simple linker plays a crucial role in overcoming steric hindrance. The biotin-binding pocket of avidin and streptavidin is situated deep within the protein structure. A spacer arm extends the biotin moiety away from the surface of the labeled molecule, ensuring its accessibility to the binding pocket of avidin or streptavidin. This enhanced accessibility leads to more efficient capture, detection, and purification of the biotinylated molecule.
Quantitative Data on Spacer Arm Lengths
The length of the spacer arm is a critical parameter to consider when selecting a biotinylation reagent. A longer spacer arm is generally more effective at reducing steric hindrance, particularly when biotinylating large or complex molecules. The this compound spacer is derived from 6-aminohexanoic acid (also known as 6-aminocaproic acid). Below is a summary of the spacer arm lengths of several common biotinylation reagents, including those containing the 6-aminohexanoic acid moiety.
| Biotinylation Reagent | Spacer Arm Composition | Spacer Arm Length (Å) |
| NHS-Biotin | Valeric acid | 13.5[1] |
| NHS-LC-Biotin | Valeric acid + 6-aminohexanoic acid | 22.4[1][2][3] |
| NHS-LC-LC-Biotin | Valeric acid + 2x 6-aminohexanoic acid | 30.5[1][4][5] |
| PFP-Biotin | - | 9.6 |
| Sulfo-NHS-LC-Biotin | Valeric acid + 6-aminohexanoic acid | 22.4[3][6] |
| Sulfo-NHS-LC-LC-Biotin | Valeric acid + 2x 6-aminohexanoic acid | 30.5[6] |
Note: The spacer arm length of this compound itself is contributed by the hexanol and amino group, which is structurally similar to the 6-aminohexanoic acid spacer in reagents like NHS-LC-Biotin.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing biotinylation reagents with a 6-aminohexanoic acid-based spacer arm, such as NHS-LC-Biotin.
Protocol for Protein Biotinylation with NHS-LC-Biotin
This protocol describes the biotinylation of a purified protein in solution.
Materials:
-
Purified protein (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-LC-Biotin (e.g., from a commercial supplier)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)
Procedure:
-
Reagent Preparation:
-
Allow the vial of NHS-LC-Biotin to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mg/mL stock solution of NHS-LC-Biotin in anhydrous DMF or DMSO.
-
-
Biotinylation Reaction:
-
Dissolve the protein to be biotinylated in the reaction buffer at a concentration of 1-10 mg/mL.
-
Calculate the required volume of the NHS-LC-Biotin stock solution to achieve a 10-20 fold molar excess of the biotinylation reagent over the protein. For dilute protein solutions, a higher molar excess may be required.
-
Add the calculated volume of the NHS-LC-Biotin stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Removal of Excess Biotin:
-
Remove non-reacted biotin by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
-
Determination of Biotin Incorporation (Optional):
-
The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is a colorimetric method for quantifying biotin.
-
Protocol for Cell Surface Biotinylation
This protocol is for labeling proteins on the surface of living cells.
Materials:
-
Cultured cells (in suspension or adherent)
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Sulfo-NHS-LC-Biotin (water-soluble version of NHS-LC-Biotin)
-
Quenching solution (e.g., PBS containing 100 mM glycine (B1666218) or 50 mM Tris)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Preparation:
-
Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.
-
Resuspend or keep the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 1 x 10^7 cells/mL.
-
-
Biotinylation:
-
Immediately before use, prepare a stock solution of Sulfo-NHS-LC-Biotin in water or PBS.
-
Add the Sulfo-NHS-LC-Biotin solution to the cell suspension to a final concentration of 0.25-1 mg/mL.
-
Incubate the cells on ice for 30 minutes with gentle agitation.
-
-
Quenching:
-
Stop the reaction by adding the quenching solution and incubate for 5-10 minutes on ice.
-
Wash the cells three times with ice-cold PBS to remove excess biotinylation reagent and quenching solution.
-
-
Cell Lysis:
-
Lyse the biotinylated cells using an appropriate lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the biotinylated cell surface proteins.
-
Protocol for Streptavidin Pull-Down Assay
This protocol describes the enrichment of biotinylated proteins from a cell lysate.
Materials:
-
Biotinylated cell lysate (from Protocol 3.2)
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a solution containing a high concentration of free biotin)
Procedure:
-
Bead Preparation:
-
Wash the streptavidin beads three times with wash buffer to remove any preservatives.
-
-
Binding:
-
Add the biotinylated cell lysate to the washed streptavidin beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the streptavidin.
-
-
Washing:
-
Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose resin) and discard the supernatant.
-
Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound biotinylated proteins from the beads using an appropriate elution buffer. For analysis by SDS-PAGE and Western blotting, boiling the beads in SDS-PAGE sample buffer is a common method. For applications requiring the native protein, elution with a high concentration of free biotin can be used.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.
-
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate common experimental workflows and a signaling pathway where this compound-based reagents are employed.
Conclusion
The this compound spacer arm, and similar structures based on 6-aminohexanoic acid, are indispensable tools in modern life sciences research and drug development. Their ability to mitigate steric hindrance and enhance the accessibility of biotin for avidin/streptavidin binding is paramount for the success of a wide range of applications, from the identification of protein-protein interactions to the characterization of cell surface proteomes. A thorough understanding of the principles of spacer arm function and the availability of robust experimental protocols are essential for researchers to effectively harness the power of the biotin-streptavidin interaction in their scientific pursuits.
References
In-Depth Technical Guide: Solubility and Applications of 6-N-Biotinylaminohexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of 6-N-Biotinylaminohexanol, a versatile biotinylation reagent. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility, established experimental protocols for solubility determination, and the application of this reagent in common biochemical workflows.
Core Concepts: Understanding the Solubility of Biotinylated Compounds
This compound (C16H29N3O3S, MW: 343.48 g/mol ) is a derivative of biotin (B1667282) featuring a C6 alcohol linker.[1][2] This structure inherently influences its solubility. The biotin head group possesses limited solubility in aqueous solutions at neutral pH, a characteristic that can be altered by the addition of a strong base or the use of organic solvents. The hexanol linker, being a hydrocarbon chain, contributes to the molecule's hydrophobic character.
Generally, biotinylation reagents are categorized based on their solubility and cell permeability. Non-sulfonated NHS-biotins are typically cell-permeable but require dissolution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before use in aqueous reactions.[3] Conversely, sulfonated or PEGylated biotin derivatives exhibit enhanced water solubility.[3][4][5][6][7] While this compound is not PEGylated, the principle remains that the linker arm significantly impacts solubility.[3]
Solubility Profile of this compound
| Solvent | Qualitative Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Soluble | A strong organic solvent widely used for dissolving biotin and its derivatives.[3] |
| Dimethylformamide (DMF) | Soluble | Another common organic solvent for biotinylation reagents.[3] |
| Water | Sparingly Soluble | The hydrophobic biotin and hexanol components limit solubility in aqueous solutions at neutral pH. |
| Ethanol | Moderately Soluble | The presence of the hydroxyl group on the hexanol linker may allow for some solubility in polar protic solvents. |
| Methanol | Moderately Soluble | Similar to ethanol, some degree of solubility is expected. |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
To obtain precise quantitative solubility data for this compound, the following well-established shake-flask method can be employed.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, Water, Ethanol)
-
Vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the aliquot with a known volume of the solvent to a concentration within the linear range of the analytical method (e.g., HPLC).
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a standard curve of known concentrations of this compound to accurately quantify the concentration in the experimental samples.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units (e.g., mg/mL, mmol/L).
-
Application Workflow: Protein Pull-Down Assay
This compound is a valuable reagent for biotinylating proteins, which can then be used as "bait" in pull-down assays to identify interacting "prey" proteins.
Figure 1. Workflow of a pull-down assay using a biotinylated bait protein.
This workflow illustrates the key steps in utilizing this compound to study protein-protein interactions. The initial step involves the biotinylation of a known "bait" protein. This biotinylated bait is then incubated with a complex protein mixture, such as a cell lysate, containing potential "prey" proteins. The biotin-streptavidin interaction is then exploited to capture the bait-prey complexes on streptavidin-coated beads. After washing away non-specifically bound proteins, the interacting prey proteins are eluted and identified using techniques like mass spectrometry.
References
- 1. This compound, 106451-92-7 | BroadPharm [broadpharm.com]
- 2. scbt.com [scbt.com]
- 3. Magic Link Guide | BroadPharm [broadpharm.com]
- 4. Biotin alcohol PEG | Biotin-PEG-alcohol | AxisPharm [axispharm.com]
- 5. New biotin derivatives for labeling and solubilizing IgG peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biotin-PEG4-alcohol_1217609-84-1_新研博美 [xinyanbm.com]
- 7. Diazo Biotin Cleavable Linkers - CD Bioparticles [cd-bioparticles.net]
- 8. targetmol.com [targetmol.com]
An In-Depth Technical Guide to Chemical Biotinylation Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as a protein, nucleic acid, or other biomolecule, is a cornerstone technique in modern life sciences.[1][2][3][4] The remarkably high affinity and specificity of the interaction between biotin (Vitamin H) and the proteins avidin (B1170675) or streptavidin form the basis of a versatile and robust platform for numerous applications.[2][3][5] This strong, non-covalent bond (dissociation constant, Kd ≈ 10⁻¹⁵ M) is resistant to heat, extreme pH, and proteolysis, making it an ideal tool for detection, purification, and immobilization of biomolecules.[1][5]
This technical guide provides a comprehensive overview of the core chemical biotinylation techniques, offering detailed methodologies, quantitative data for experimental optimization, and troubleshooting guidance to empower researchers in their scientific endeavors.
Core Principles of Biotinylation
The utility of biotinylation lies in its ability to impart a highly specific "tag" onto a molecule of interest. This biotin tag can then be recognized by avidin or streptavidin, which can be conjugated to various reporter molecules (e.g., enzymes, fluorophores) or immobilized on solid supports (e.g., beads, plates). The small size of the biotin molecule (244.31 g/mol ) generally ensures that the biological activity of the labeled molecule is not significantly compromised.[1][2]
There are two primary approaches to biotinylating proteins: chemical and enzymatic.[1][2][6] Chemical biotinylation utilizes a variety of reactive groups on biotinylating reagents to target specific functional groups on the biomolecule, offering flexibility and a wide range of applications.[1][2] Enzymatic biotinylation, on the other hand, offers site-specific labeling through the use of biotin ligases, such as the E. coli BirA ligase, which recognizes a specific 15-amino acid sequence known as the AviTag.[1][4] This guide will focus on the diverse and widely applicable chemical biotinylation techniques.
Key Chemical Biotinylation Strategies
The choice of biotinylation chemistry is dictated by the available functional groups on the target molecule and the potential impact of modification on its function. The most common targets for chemical biotinylation are primary amines, sulfhydryls, and carboxyl groups.
Amine-Reactive Biotinylation: Targeting Lysine (B10760008) Residues and N-termini
The most prevalent method for biotinylating proteins involves targeting primary amines (-NH₂), which are abundant in the side chains of lysine residues and at the N-terminus of polypeptide chains.[7][8] N-hydroxysuccinimide (NHS) esters of biotin are the most common reagents for this purpose.[2][7][9]
The reaction involves the nucleophilic attack of the unprotonated primary amine on the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[7][9] The efficiency of this reaction is highly dependent on the pH of the reaction buffer.[10]
References
- 1. Biotinylation - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 4. labinsights.nl [labinsights.nl]
- 5. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 6. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Cornerstone of Molecular Biology: An In-depth Technical Guide to the Biotin-Streptavidin Interaction
For Researchers, Scientists, and Drug Development Professionals
The remarkably strong and specific non-covalent interaction between biotin (B1667282) (Vitamin B7) and the protein streptavidin is a fundamental tool in a vast array of life science applications. With a dissociation constant (Kd) in the femtomolar range (≈10⁻¹⁴ mol/L), this bond is one of the most robust biological interactions known, rivaling the strength of covalent bonds.[1][2] This technical guide provides a comprehensive overview of the core principles of the biotin-streptavidin interaction, detailed experimental protocols, and quantitative data to empower researchers in harnessing its full potential.
The Core Interaction: Structure and Energetics
The streptavidin protein, isolated from the bacterium Streptomyces avidinii, is a tetramer of four identical subunits, each capable of binding one molecule of biotin.[1][2] The biotin-binding pocket is a deep cleft within each subunit, and the high affinity is a result of a combination of factors: extensive hydrogen bonding, van der Waals interactions, and a significant hydrophobic contribution.[1][3] A critical feature is the presence of a flexible loop (residues 45-52) that closes over the bound biotin molecule, effectively locking it in place and contributing to the extremely slow dissociation rate.[4][5][6]
Quantitative Binding Parameters
The strength and kinetics of the biotin-streptavidin interaction have been extensively characterized. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Conditions | Reference |
| Dissociation Constant (Kd) | ≈10⁻¹⁴ - 10⁻¹⁵ M | Varies with measurement technique | [1][7][8] |
| Association Rate Constant (kon) | 1.3 x 10⁷ M⁻¹s⁻¹ | Solution-based measurement | [9] |
| Dissociation Rate Constant (koff) | 2.4 x 10⁻⁶ s⁻¹ | Ultrafiltration-based measurement | [10] |
Thermodynamics of Interaction
The thermodynamic profile of the biotin-streptavidin interaction reveals the driving forces behind its exceptional stability. Isothermal titration calorimetry (ITC) has been instrumental in dissecting the enthalpic and entropic contributions to the binding free energy. The binding is spontaneous, as indicated by a negative Gibbs free energy change (ΔG), and the process is significantly influenced by temperature.[11]
| Temperature (°C) | Dissociation Constant (K D) (M) | Molar Binding Ratio (n) | Gibbs Free Energy (ΔG) (kcal/mol) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) | TΔS (kcal/mol) |
| 2 | 1.00E-09 | 3.14 | -11.33 | 1.45 | 46.46 | 12.78 |
| 6 | 1.00E-09 | 2.74 | -11.59 | 0.45 | 43.15 | 12.04 |
| 10 | 1.00E-09 | 3.59 | -11.86 | -0.65 | 39.61 | 11.21 |
| 15 | 1.00E-09 | 0.94 | -12.21 | -2.01 | 35.42 | 10.20 |
| 20 | 1.00E-09 | 0.94 | -12.57 | -3.61 | 30.58 | 8.96 |
| 25 | 1.00E-08 | 0.98 | -11.13 | -5.46 | 19.02 | 5.67 |
| 30 | 1.00E-05 | 1.59 | -6.98 | -7.57 | -1.95 | -0.59 |
| 35 | 1.00E-05 | 2.37 | -7.15 | -9.96 | -9.12 | -2.81 |
| 40 | 1.00E-04 | 3.41 | -5.60 | -12.65 | -22.52 | -7.05 |
Data adapted from an Isothermal Titration Calorimetry study. Note that the stoichiometry (n) deviates from the expected 1:1 ratio at temperatures outside the optimal range, potentially due to temperature-induced changes in protein conformation.[11]
Visualizing the Interaction and Workflows
To better understand the biotin-streptavidin system, we can visualize the core interaction and its application in common experimental workflows using Graphviz.
Caption: The tetrameric structure of streptavidin allows for the binding of up to four biotin molecules with extremely high affinity.
Key Experimental Protocols
The strength and specificity of the biotin-streptavidin interaction are leveraged in a multitude of laboratory techniques for detection, quantification, and purification of biomolecules.
Enzyme-Linked Immunosorbent Assay (ELISA)
The biotin-streptavidin system is widely used in ELISA to amplify the signal and enhance the sensitivity of detection.
Methodology:
-
Coating: A capture antibody specific for the target antigen is immobilized on the surface of a microplate well.
-
Blocking: Non-specific binding sites on the surface are blocked using a solution such as bovine serum albumin (BSA).
-
Sample Incubation: The sample containing the antigen is added to the well, and the antigen binds to the capture antibody.
-
Detection Antibody: A biotinylated detection antibody, which also recognizes the target antigen, is added.
-
Streptavidin-Enzyme Conjugate: A streptavidin molecule conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added. The streptavidin binds to the biotin on the detection antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme is added. The enzyme catalyzes a reaction that produces a colored product.
-
Detection: The absorbance of the colored product is measured, which is proportional to the amount of antigen in the sample.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 4. IHC検出におけるアビジン-ビオチン複合体法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. neb.com [neb.com]
- 6. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. aimspress.com [aimspress.com]
Methodological & Application
Application Notes and Protocols for Protein Biotinylation using 6-N-Biotinylaminohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as a protein, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and avidin (B1170675) or streptavidin (Kd ≈ 10⁻¹⁵ M) forms the basis for numerous applications, including affinity purification, immunoassays, and cellular imaging. 6-N-Biotinylaminohexanol is a biotinylating reagent that possesses a terminal hydroxyl group, which can be activated for subsequent conjugation to proteins. This reagent's hexanol spacer arm minimizes steric hindrance between the biotin molecule and the protein, preserving the protein's biological activity and ensuring efficient binding to avidin or streptavidin.
This document provides a detailed protocol for the biotinylation of proteins using this compound. The procedure involves a two-step process:
-
Activation of this compound: The terminal hydroxyl group is activated using p-toluenesulfonyl chloride (TsCl) to form a reactive tosylate ester.
-
Conjugation to Protein: The activated biotin reagent is then reacted with the protein, targeting primary amine groups of lysine (B10760008) residues.
Data Presentation
The efficiency of the biotinylation reaction can be quantified using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which determines the molar ratio of biotin to protein. Below are tables summarizing typical quantitative data for the biotinylation of a model protein, Bovine Serum Albumin (BSA).
Table 1: Biotinylation Reaction Parameters
| Parameter | Value |
| Protein | Bovine Serum Albumin (BSA) |
| Protein Concentration | 5 mg/mL |
| Activated this compound:Protein Molar Ratio | 20:1 |
| Reaction Buffer | 50 mM Sodium Bicarbonate, pH 8.5 |
| Reaction Time | 2 hours |
| Reaction Temperature | Room Temperature |
Table 2: Quantification of Biotin Incorporation (HABA Assay)
| Sample | Absorbance at 500 nm | Moles of Biotin per Mole of Protein |
| HABA/Avidin Blank | 0.950 | N/A |
| Biotinylated BSA | 0.625 | 5.8 |
| Unlabeled BSA (Control) | 0.948 | 0.1 |
Experimental Protocols
Part 1: Activation of this compound (Tosylation)
This protocol describes the activation of the hydroxyl group of this compound by converting it into a tosylate, a good leaving group for subsequent nucleophilic attack by protein amines.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA) or Pyridine (B92270)
-
Sodium Bicarbonate solution (5%, aqueous)
-
Brine solution
-
Anhydrous Sodium Sulfate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Dissolve 1 equivalent of this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add 1.5 equivalents of triethylamine or pyridine to the solution.
-
Slowly add 1.2 equivalents of p-toluenesulfonyl chloride to the reaction mixture.
-
Stir the reaction at 0°C for 4 hours, monitoring the progress by TLC. If the reaction is slow, allow it to warm to room temperature and stir for an additional 2 hours.
-
Once the reaction is complete, quench the reaction by adding 5% sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the activated 6-O-tosyl-N-biotinylaminohexanol.
-
Verify the product structure using appropriate analytical methods (e.g., NMR, Mass Spectrometry).
Part 2: Protein Biotinylation
This protocol details the conjugation of the activated 6-O-tosyl-N-biotinylaminohexanol to a protein.
Materials:
-
Protein to be biotinylated (e.g., BSA)
-
Activated 6-O-tosyl-N-biotinylaminohexanol
-
Reaction Buffer: 50 mM Sodium Bicarbonate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis tubing (MWCO appropriate for the protein)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.
-
Dissolve the activated 6-O-tosyl-N-biotinylaminohexanol in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) before adding it to the aqueous protein solution.
-
Add the desired molar excess of the activated biotin reagent to the protein solution. A 20-fold molar excess is a good starting point and can be optimized.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubating for an additional 30 minutes.
-
Remove the excess, unreacted biotinylation reagent by either buffer exchange using a desalting column or by dialysis against PBS.
Part 3: Quantification of Biotinylation (HABA Assay)
The HABA assay is a colorimetric method used to determine the extent of biotin incorporation onto the protein.[1]
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample
-
Unlabeled protein (for control)
-
Spectrophotometer
Procedure:
-
Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
In a cuvette, add 900 µL of the HABA/Avidin solution and measure the absorbance at 500 nm (A₅₀₀ Blank).
-
Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and incubate for 5 minutes.
-
Measure the absorbance at 500 nm (A₅₀₀ Sample).
-
Calculate the moles of biotin per mole of protein using the following formula:
Moles of biotin/mole of protein = (ΔA₅₀₀ × V_reaction) / (ε_HABA × V_sample × [Protein])
Where:
-
ΔA₅₀₀ = A₅₀₀ Blank - A₅₀₀ Sample
-
V_reaction = Total volume in the cuvette (1 mL)
-
ε_HABA = Molar extinction coefficient of the HABA-avidin complex at 500 nm (34,000 M⁻¹cm⁻¹)
-
V_sample = Volume of the protein sample added (0.1 mL)
-
[Protein] = Molar concentration of the protein
-
Visualizations
Caption: Experimental workflow for protein biotinylation.
Caption: Biotinylation reaction and application.
References
Application Notes and Protocols for Cell Surface Protein Labeling using 6-N-Biotinylaminohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface proteins are integral to a vast array of cellular functions, including signal transduction, cell adhesion, and transport. Consequently, they represent a major class of targets for drug development. The ability to specifically label and subsequently isolate, identify, and quantify these proteins is crucial for understanding their roles in health and disease. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a powerful and widely used technique for this purpose. The high-affinity interaction between biotin and streptavidin allows for the efficient capture and detection of biotinylated proteins.
This document provides detailed application notes and protocols for the use of 6-N-Biotinylaminohexanol in cell surface protein labeling. As this compound itself is not directly reactive with proteins, this guide outlines a two-stage process:
-
Activation of this compound: Conversion of the terminal hydroxyl group to a protein-reactive N-hydroxysuccinimide (NHS) ester.
-
Cell Surface Protein Labeling: Application of the activated biotin reagent to selectively label primary amines on extracellular domains of cell surface proteins.
Principle of the Method
The hydroxyl group of this compound is first derivatized to introduce a terminal carboxylic acid. This is typically achieved by reacting it with succinic anhydride (B1165640). The resulting carboxylated biotin derivative is then activated with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a stable and amine-reactive NHS ester.
This NHS ester of this compound can then be used to label cell surface proteins. When incubated with live cells, the NHS ester reacts with primary amines (the N-terminus of proteins and the side chain of lysine (B10760008) residues) on the extracellular domains of membrane proteins, forming stable amide bonds. Due to the membrane-impermeable nature of the activated reagent (when appropriately synthesized with a charged group or used under conditions that minimize membrane permeation), labeling is restricted to the cell surface. Following the labeling reaction, cells can be lysed, and the biotinylated proteins can be isolated using streptavidin-conjugated beads for downstream analysis, such as western blotting or mass spectrometry.
Data Presentation
Table 1: Recommended Reagent Concentrations and Molar Ratios for NHS Ester Synthesis
| Reagent | Recommended Molar Ratio (relative to carboxylated biotin) | Typical Concentration |
| Carboxylated this compound | 1 | 10-100 mM |
| N-Hydroxysuccinimide (NHS) | 1.1 - 1.5 | 11-150 mM |
| Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1.1 - 1.5 | 11-150 mM |
Table 2: Representative Quantitative Data for Cell Surface Biotinylation Efficiency
| Parameter | Typical Value/Range | Notes |
| Molar excess of NHS-activated biotin to protein | 20- to 500-fold | Varies depending on cell type, protein abundance, and desired labeling efficiency. |
| Labeling efficiency (biotin molecules per protein) | 1 - 5 | Can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[1] |
| Enrichment of cell surface markers (e.g., EGFR) in biotinylated fraction | > 90% | Assessed by Western blot analysis comparing the biotinylated fraction to the total cell lysate.[2] |
| Contamination from cytosolic proteins (e.g., actin) in biotinylated fraction | < 10% | Indicates the integrity of the cell membrane during the labeling process.[2] |
Experimental Protocols
Part 1: Synthesis of Amine-Reactive NHS Ester of this compound
This protocol describes the conversion of this compound to a carboxylated intermediate, followed by activation to an NHS ester.
Materials:
-
This compound
-
Succinic anhydride
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Ethyl Acetate (B1210297)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Protocol:
-
Carboxylation of this compound: a. Dissolve this compound (1 equivalent) in anhydrous DCM. b. Add succinic anhydride (1.2 equivalents) and triethylamine (1.2 equivalents). c. Stir the reaction mixture at room temperature for 4-6 hours. d. Monitor the reaction by thin-layer chromatography (TLC). e. Upon completion, wash the reaction mixture with 0.1 M HCl and then with brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the carboxylated biotin derivative. g. Purify the product by silica gel column chromatography if necessary.
-
Activation to NHS Ester: a. Dissolve the carboxylated biotin derivative (1 equivalent) in anhydrous DMF. b. Add N-Hydroxysuccinimide (NHS) (1.2 equivalents). c. Cool the mixture to 0°C in an ice bath. d. Add DCC or EDC (1.2 equivalents) portion-wise while stirring. e. Allow the reaction to warm to room temperature and stir overnight. f. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used. Remove the precipitate by filtration. g. Precipitate the NHS-activated biotin by adding cold anhydrous ethyl acetate or diethyl ether. h. Collect the precipitate by filtration, wash with cold ethyl acetate and hexanes, and dry under vacuum. i. Store the final product desiccated at -20°C.
Part 2: Cell Surface Protein Biotinylation
This protocol details the steps for labeling cell surface proteins on live cells using the synthesized NHS-activated this compound.
Materials:
-
Adherent or suspension cells
-
Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold
-
NHS-activated this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer: 100 mM glycine (B1666218) in ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper (for adherent cells)
-
Streptavidin-agarose beads or magnetic beads
Protocol:
-
Cell Preparation: a. For adherent cells, grow to 80-90% confluency in a culture plate. For suspension cells, harvest and wash with PBS. b. Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media and proteins.[3][4]
-
Biotinylation Reaction: a. Prepare a stock solution of the NHS-activated this compound in anhydrous DMSO (e.g., 10-20 mg/mL). This should be prepared immediately before use. b. Dilute the stock solution in ice-cold PBS (pH 8.0) to the desired final concentration (typically 0.1-1 mg/mL). c. For adherent cells, add the biotinylation solution to the plate to completely cover the cell monolayer. For suspension cells, resuspend the cell pellet in the biotinylation solution. d. Incubate on ice for 30 minutes with gentle agitation.[4][5] Performing the incubation at 4°C minimizes membrane internalization of the labeling reagent.[3]
-
Quenching: a. Aspirate the biotinylation solution. b. Wash the cells three times with quenching buffer (100 mM glycine in ice-cold PBS) to quench any unreacted NHS-activated biotin.[3][4] Incubate the first wash for 10-15 minutes on ice.
-
Cell Lysis: a. After the final wash, add ice-cold lysis buffer to the cells. b. For adherent cells, use a cell scraper to collect the lysate. c. Incubate the lysate on ice for 30 minutes with occasional vortexing. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Isolation of Biotinylated Proteins: a. Transfer the supernatant to a new tube. b. Add pre-washed streptavidin-agarose or magnetic beads to the lysate. c. Incubate for 2-4 hours or overnight at 4°C with gentle rotation. d. Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: a. Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes. b. The eluted proteins are now ready for analysis by Western blotting, mass spectrometry, or other downstream applications.
Visualizations
Caption: Workflow for the synthesis of amine-reactive this compound.
Caption: Experimental workflow for cell surface protein labeling and isolation.
Caption: Application in studying ligand-induced receptor internalization.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Quantitative comparison of a human cancer cell surface proteome between interphase and mitosis | The EMBO Journal [link.springer.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. store.sangon.com [store.sangon.com]
- 5. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
Application Notes and Protocols for 6-N-Biotinylaminohexanol in Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-N-Biotinylaminohexanol is a versatile reagent widely employed in bioconjugation and affinity chromatography. Its structure comprises a biotin (B1667282) moiety, essential for the high-affinity interaction with avidin (B1170675) and streptavidin, and a six-carbon spacer arm terminating in a hydroxyl group. This terminal hydroxyl group provides a convenient handle for covalent immobilization onto various solid supports, creating a customized affinity matrix. The hexanol spacer arm effectively minimizes steric hindrance between the immobilized biotin and the binding pocket of avidin or streptavidin, thereby enhancing the efficiency of the affinity capture.
These application notes provide detailed protocols for the preparation of a this compound-based affinity resin and its subsequent use in the purification of biotin-binding proteins or the capture of biotinylated molecules.
Data Presentation
The performance of an affinity chromatography column prepared with this compound can be characterized by several quantitative parameters. The following table provides representative values for a this compound-agarose resin. It is important to note that these values are illustrative and the actual performance may vary depending on the specific experimental conditions, the nature of the target molecule, and the matrix used.
| Parameter | Representative Value | Unit | Notes |
| Ligand Density | 2 - 10 | µmol of biotin / mL of settled resin | The amount of this compound coupled to the resin. |
| Binding Capacity | >1.2 | mg of biotinylated BSA / mL of resin | The amount of a standard biotinylated protein that can be bound. |
| >120 | nmol of D-Biotin / mL of settled resin[1] | The binding capacity for free biotin. | |
| Recovery Rate | 60 - 95% | % | Dependent on the elution method and the stability of the target molecule. |
| Recommended Flow Rate | 0.5 - 2 | mL/min | For a standard laboratory-scale column (e.g., 1 x 10 cm). |
| Resin Reusability | >10 cycles | Number of uses | Dependent on the cleaning and regeneration procedure. |
Experimental Protocols
Protocol 1: Preparation of this compound-Agarose Affinity Resin via CDI Activation
This protocol describes the covalent immobilization of this compound onto an agarose (B213101) resin using 1,1'-Carbonyldiimidazole (CDI) as the activating agent. CDI activates the hydroxyl groups on the agarose matrix to form an imidazolyl carbamate (B1207046) intermediate, which then reacts with the hydroxyl group of this compound.[2][3][4]
Materials:
-
Cross-linked Agarose Beads (e.g., Sepharose® 4B)
-
1,1'-Carbonyldiimidazole (CDI)
-
This compound
-
Anhydrous 1,4-Dioxane (B91453) or Acetone (B3395972)
-
Dry Pyridine
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
1 M Ethanolamine, pH 8.0
-
Wash Buffers: Deionized water, 50% Acetone in water
-
Sintered glass funnel
-
Reaction vessel with a stirrer
Procedure:
-
Resin Preparation:
-
Wash 10 mL of settled agarose beads with 10 volumes of deionized water on a sintered glass funnel.
-
Subsequently, wash the beads with 10 volumes of 50% acetone in water, followed by 10 volumes of anhydrous acetone to dehydrate the resin.
-
Transfer the dehydrated resin to a dry reaction vessel.
-
-
Activation of Agarose with CDI:
-
Dissolve 1.5 g of CDI in 20 mL of anhydrous 1,4-dioxane or acetone.
-
Add the CDI solution to the dehydrated agarose beads in the reaction vessel.
-
Allow the reaction to proceed for 1 hour at room temperature with gentle stirring.
-
Wash the activated agarose beads extensively with anhydrous 1,4-dioxane or acetone on a sintered glass funnel to remove unreacted CDI.
-
-
Coupling of this compound:
-
Dissolve 100 mg of this compound in 10 mL of anhydrous 1,4-dioxane or acetone containing 0.1 mL of dry pyridine.
-
Immediately add the this compound solution to the activated agarose beads.
-
Allow the coupling reaction to proceed overnight at room temperature with gentle stirring.
-
-
Blocking of Unreacted Sites:
-
Wash the resin with 10 volumes of 50% acetone in water to remove unreacted this compound.
-
Transfer the resin to a fresh reaction vessel and add 20 mL of 1 M ethanolamine, pH 8.0.
-
Incubate for 4 hours at room temperature with gentle stirring to block any remaining active sites.
-
-
Final Washing and Storage:
-
Wash the resin with 10 volumes of 0.1 M Sodium Bicarbonate buffer, pH 8.5, followed by 10 volumes of deionized water.
-
Resuspend the resin in a suitable storage buffer (e.g., PBS with 0.02% sodium azide) and store at 4°C.
-
Protocol 2: Affinity Purification of Avidin using this compound-Agarose Resin
This protocol provides a general procedure for the purification of avidin from a crude protein mixture. The same principle can be applied to purify streptavidin or other biotin-binding proteins.
Materials:
-
This compound-Agarose resin (prepared as in Protocol 1)
-
Chromatography column
-
Binding/Wash Buffer: 20 mM sodium phosphate, 0.15 M NaCl, pH 7.5[5]
-
Elution Buffer (choose one):
-
Competitive Elution (Mild): Binding/Wash Buffer containing 2 mM Biotin.
-
Denaturing Elution (Harsh): 8 M Guanidine•HCl, pH 1.5.[6]
-
-
Neutralization Buffer: 1 M Tris•HCl, pH 8.5
-
Crude protein sample containing avidin (e.g., clarified egg white solution)
Procedure:
-
Column Packing and Equilibration:
-
Pack a chromatography column with the prepared this compound-Agarose resin.
-
Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.
-
-
Sample Loading:
-
Apply the crude protein sample to the equilibrated column at a low flow rate (e.g., 0.5 mL/min) to allow for efficient binding of avidin to the immobilized biotin.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins. Monitor the absorbance of the eluate at 280 nm until it returns to baseline.
-
-
Elution:
-
Competitive Elution:
-
Apply the competitive elution buffer (Binding/Wash Buffer with 2 mM Biotin) to the column.
-
Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm. Pool the fractions containing the purified avidin.
-
-
Denaturing Elution:
-
Apply the denaturing elution buffer (8 M Guanidine•HCl, pH 1.5) to the column.
-
Collect fractions and immediately neutralize them by adding a predetermined volume of Neutralization Buffer to preserve the protein's integrity.
-
Monitor the protein concentration of the neutralized fractions at 280 nm and pool the relevant fractions.
-
-
-
Column Regeneration and Storage:
-
After elution, wash the column with 5-10 column volumes of the denaturing elution buffer (if not already used for elution) to strip any remaining bound protein.
-
Re-equilibrate the column with 10 column volumes of Binding/Wash Buffer.
-
For long-term storage, wash the column with 5 column volumes of deionized water followed by 5 column volumes of a storage buffer (e.g., PBS with 0.02% sodium azide) and store at 4°C.
-
Visualizations
Caption: Experimental workflow for affinity chromatography using this compound.
Caption: Principle of affinity chromatography with this compound.
References
- 1. ubpbio.com [ubpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Performing a Separation of Biotin and Biotinylated Substances with HiTrap Streptavidin HP and Streptavidin Sepharose High Performance [sigmaaldrich.com]
- 6. Biotin-Tagged Protein Purification [gbiosciences.com]
Application Notes and Protocols for Immunofluorescence Staining with Biotinylated Probes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for performing immunofluorescence (IF) staining using biotinylated probes and streptavidin-based signal amplification. This technique is highly sensitive and widely used for the detection of low-abundance antigens in cells and tissues.
Introduction
Immunofluorescence is a powerful technique that utilizes fluorescently labeled antibodies to visualize the localization of specific proteins or other antigens within a cell or tissue sample.[1] The use of biotinylated probes, in conjunction with fluorophore-conjugated streptavidin, offers a robust method for signal amplification, leveraging the high-affinity interaction between biotin (B1667282) and streptavidin.[2][3] This amplification step significantly enhances the detection of antigens that are expressed at low levels.[4]
This guide will walk you through the entire workflow, from sample preparation to image acquisition, and includes troubleshooting tips to address common issues.
Principle of the Method
The core principle of this technique involves a multi-layer detection system. First, an unlabeled primary antibody binds specifically to the target antigen. Next, a biotinylated secondary antibody, which is directed against the host species of the primary antibody, binds to the primary antibody. Finally, a fluorescently labeled streptavidin molecule, which has multiple binding sites for biotin, binds to the biotinylated secondary antibody. This results in the deposition of multiple fluorophores at the site of the antigen, leading to a significant increase in the fluorescent signal compared to direct or traditional indirect immunofluorescence methods.
Experimental Workflow Diagram
The following diagram illustrates the key steps involved in immunofluorescence staining with biotinylated probes.
Caption: A typical workflow for immunofluorescence staining using biotinylated probes.
Signaling Pathway Diagram (Biotin-Streptavidin Amplification)
This diagram illustrates the principle of signal amplification using a biotinylated secondary antibody and fluorophore-conjugated streptavidin.
Caption: Signal amplification cascade in biotin-based immunofluorescence.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific antigens, cell types, or tissues.
Materials and Reagents
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[5]
-
Blocking Buffer (e.g., 1-5% BSA or 10% Normal Serum from the secondary antibody host species in PBS)[6]
-
Primary Antibody (specific to the target antigen)
-
Biotinylated Secondary Antibody (specific to the host species of the primary antibody)
-
Fluorophore-Conjugated Streptavidin (e.g., Streptavidin-FITC, Streptavidin-Cy3)
-
Nuclear Counterstain (e.g., DAPI, Hoechst)
-
Antifade Mounting Medium
-
Glass slides and coverslips
-
Humidified chamber
Step-by-Step Procedure
-
Sample Preparation:
-
For cultured cells: Grow cells on sterile glass coverslips to an appropriate confluency (typically 60-80%).[7]
-
For tissue sections: Prepare cryosections or deparaffinize and rehydrate formalin-fixed paraffin-embedded (FFPE) sections.
-
-
Fixation:
-
Permeabilization (for intracellular antigens):
-
If the target antigen is intracellular, incubate the samples with permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) for 10-15 minutes at room temperature.[5]
-
For membrane-associated or extracellular antigens, this step can be skipped.
-
Wash the samples three times with PBS for 5 minutes each.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the samples with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.[5]
-
Wash the samples three times with PBS for 5 minutes each.
-
-
Biotinylated Secondary Antibody Incubation:
-
Dilute the biotinylated secondary antibody in the blocking buffer.
-
Incubate the samples with the diluted secondary antibody for 1 hour at room temperature in a humidified chamber, protected from light.[5]
-
Wash the samples three times with PBS for 5 minutes each, protected from light.
-
-
Fluorophore-Conjugated Streptavidin Incubation:
-
Counterstaining (Optional):
-
To visualize cell nuclei, incubate the samples with a nuclear counterstain like DAPI or Hoechst according to the manufacturer's instructions.
-
Wash the samples twice with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying and movement.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and counterstain.
-
Store the slides at 4°C in the dark. For long-term storage, -20°C is recommended.
-
Quantitative Data Summary
The optimal dilutions and incubation times can vary significantly depending on the specific antibodies and reagents used. The following table provides a general starting point for optimization.
| Reagent | Typical Dilution Range | Typical Incubation Time | Temperature |
| Primary Antibody | 1:50 - 1:1000 | 1-2 hours or Overnight | Room Temp or 4°C |
| Biotinylated Secondary Antibody | 1:200 - 1:1000[5] | 1 hour | Room Temp |
| Fluorophore-Streptavidin | 1:200 - 1:5000[5][9] | 30-60 minutes | Room Temp |
| DAPI Counterstain | 1 µg/mL | 5-10 minutes | Room Temp |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Primary antibody concentration is too low. | Increase the concentration of the primary antibody or extend the incubation time.[6] |
| Incompatible primary and secondary antibodies. | Ensure the secondary antibody is raised against the host species of the primary antibody.[6] | |
| Inadequate fixation or permeabilization. | Optimize fixation and permeabilization times and reagents for your specific antigen.[4] | |
| Fluorophore has been photobleached. | Minimize exposure to light during incubations and storage. Use an antifade mounting medium.[4] | |
| High Background | Primary or secondary antibody concentration is too high. | Titrate the antibodies to determine the optimal concentration with the best signal-to-noise ratio.[10] |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., serum from the secondary antibody host).[6] | |
| Inadequate washing. | Increase the number and duration of wash steps.[6] | |
| Endogenous biotin activity (in some tissues). | Pre-incubate with an avidin/biotin blocking kit before the primary antibody step.[6] | |
| Non-specific Staining | Cross-reactivity of the secondary antibody. | Use a pre-adsorbed secondary antibody. |
| Hydrophobic interactions. | Include a non-ionic detergent like Tween-20 in the wash buffers. |
References
- 1. learn.cellsignal.com [learn.cellsignal.com]
- 2. abacusdx.com [abacusdx.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. wang.ucsd.edu [wang.ucsd.edu]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. ibidi.com [ibidi.com]
- 9. Immunofluorescence with biotinylated antibodies (Stukenberg lab) - XenWiki [wiki.xenbase.org]
- 10. biotium.com [biotium.com]
Application Notes and Protocols for Labeling Oligonucleotides with 6-N-Biotinylaminohexanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in molecular biology for the detection, purification, and study of biomolecules and their interactions. The exceptionally high affinity and specificity of the interaction between biotin (Vitamin H) and streptavidin (Kd ≈ 10⁻¹⁵ M) make it an ideal tool for a wide range of applications. When coupled to oligonucleotides, biotin serves as a robust tag for affinity capture, enabling the isolation and analysis of interacting proteins (e.g., transcription factors) or nucleic acid sequences.
6-N-Biotinylaminohexanol and its derivatives are popular reagents for this purpose. The hexyl spacer arm is critical as it mitigates steric hindrance that might otherwise interfere with the binding of the biotin moiety to the bulky streptavidin protein. This document provides detailed protocols for the post-synthesis labeling of amine-modified oligonucleotides using an N-hydroxysuccinimide (NHS) ester derivative of this compound, subsequent purification, quantification of labeling efficiency, and a primary application in pull-down assays.
Labeling Chemistry: NHS Ester Reaction
The most common strategy for post-synthesis biotinylation of oligonucleotides involves the reaction of an amine-modified oligonucleotide with a biotinylating reagent containing an N-hydroxysuccinimide (NHS) ester. The primary amine, typically introduced at the 5' or 3' terminus of the oligonucleotide via a C6 amino-modifier during synthesis, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of the NHS leaving group. The reaction is most efficient at a slightly basic pH (8.0-9.0), where the primary amine is deprotonated and thus more nucleophilic.
Experimental Protocols
Protocol 1: Labeling of Amine-Modified Oligonucleotides
This protocol describes the conjugation of an amine-modified oligonucleotide with "Biotinamidohexanoic acid N-hydroxysuccinimide ester", a commercially available reagent with a 7-atom spacer arm.
Materials:
-
5'- or 3'-Amine-Modified Oligonucleotide (desalted or purified)
-
Biotinamidohexanoic acid N-hydroxysuccinimide ester (e.g., Sigma-Aldrich Cat. No. B2643)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.5-9.0
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the Labeling Buffer to a final concentration of 1-5 µg/µL. For a 0.2 µmole synthesis scale, dissolving the oligonucleotide in 500 µL of buffer is a good starting point.[1]
-
Prepare Biotin-NHS Ester Solution: Immediately before use, dissolve the Biotinamidohexanoic acid N-hydroxysuccinimide ester in a small volume of anhydrous DMF or DMSO to a concentration of 10-20 mg/mL. The NHS-ester moiety is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.[2]
-
Conjugation Reaction: a. To the oligonucleotide solution, add a 10-20 fold molar excess of the dissolved Biotin-NHS ester. For dilute protein/oligonucleotide solutions, a greater molar excess may be required to achieve efficient labeling.[3] b. Vortex the mixture gently and incubate for 2 hours at room temperature or overnight at 4°C on a rotator.
-
Proceed to Purification: After incubation, the biotinylated oligonucleotide must be purified from unreacted biotin and byproducts.
Protocol 2: Purification of Biotinylated Oligonucleotides
Purification is critical to remove free biotin, which would otherwise occupy binding sites on streptavidin beads, reducing the efficiency of downstream applications.[4] Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended method for achieving high purity.
Materials:
-
RP-HPLC system with a UV detector
-
C18 reverse-phase column (e.g., XTerra® MS C18, 2.5 µm, 4.6 x 50 mm)[5]
-
Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
-
Buffer B: 100% Acetonitrile (B52724)
-
Nuclease-free water
-
Lyophilizer or centrifugal evaporator
Procedure:
-
Sample Preparation: Dilute the labeling reaction mixture with Buffer A.
-
HPLC Separation: a. Equilibrate the C18 column with Buffer A. b. Inject the sample onto the column. c. Elute the oligonucleotide using a linear gradient of acetonitrile (Buffer B) in Buffer A. A typical gradient might be 5% to 65% Buffer B over 30 minutes at a flow rate of 1 mL/min.[6] d. Monitor the elution at 260 nm (for the oligonucleotide) and, if possible, at a wavelength where the biotin tag might contribute, although its absorbance is low. The more hydrophobic biotinylated oligonucleotide will elute later than the unlabeled, amine-modified starting material.[7]
-
Fraction Collection: Collect the peak corresponding to the biotinylated oligonucleotide.
-
Desalting and Recovery: a. Lyophilize the collected fraction to remove the volatile TEAA buffer and acetonitrile. b. Re-dissolve the purified, biotinylated oligonucleotide pellet in nuclease-free water. c. Determine the concentration by measuring the absorbance at 260 nm (A260).
Protocol 3: Quantification of Biotinylation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation. HABA binds to avidin, producing a distinct color with an absorbance maximum at 500 nm. Biotin displaces HABA from the complex, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.[8][9]
Materials:
-
Biotin Quantitation Kit (e.g., Thermo Scientific Pierce Biotin Quantitation Kit) containing HABA/Avidin premix and a biotin standard.[9]
-
Purified biotinylated oligonucleotide
-
Phosphate-Buffered Saline (PBS)
-
Spectrophotometer or microplate reader capable of reading absorbance at 500 nm
Procedure:
-
Prepare HABA/Avidin Solution: Reconstitute the HABA/Avidin premix according to the manufacturer's instructions.
-
Measure Baseline Absorbance: a. In a cuvette or microplate well, add the HABA/Avidin solution. b. Measure and record the absorbance at 500 nm (A₅₀₀ HABA/Avidin).
-
Measure Sample Absorbance: a. Add a known amount of the purified biotinylated oligonucleotide to the HABA/Avidin solution. Mix well. b. Once the reading stabilizes (usually within 5 minutes), measure and record the absorbance at 500 nm (A₅₀₀ HABA/Avidin/Biotin Sample).[10]
-
Calculate Biotin Concentration: a. Calculate the change in absorbance: ΔA₅₀₀ = A₅₀₀ HABA/Avidin - A₅₀₀ HABA/Avidin/Biotin Sample. b. Use the Beer-Lambert law and the known extinction coefficient of the HABA/Avidin complex (ε₅₀₀ = 34,000 M⁻¹cm⁻¹) to calculate the concentration of biotin.[8] c. Moles of Biotin = (ΔA₅₀₀ × V) / (ε × l)
- V = volume of the sample in liters
- ε = extinction coefficient (34,000 M⁻¹cm⁻¹)
- l = path length in cm
-
Determine Molar Ratio: Divide the moles of biotin by the moles of oligonucleotide added to the reaction to determine the average number of biotin molecules per oligonucleotide.
Data Presentation
Table 1: Molar Ratio and Labeling Efficiency
| Molar Excess of Biotin-NHS Ester to Oligo | Typical Labeling Efficiency | Notes |
| 10x | >70% | A good starting point for most labeling reactions. |
| 20x | >85% | Recommended for dilute oligonucleotide solutions or when aiming for maximum labeling.[3] |
| 50x | >90% | May be used for difficult conjugations, but increases the burden on the purification step. |
Table 2: Comparison of Purification Methods
| Method | Purity Achieved | Typical Yield | Pros | Cons | Best For |
| RP-HPLC | >95% | 50-70% | High resolution, separates labeled from unlabeled oligos. | Requires specialized equipment, volatile buffers must be removed. | Applications requiring high purity, such as pull-down assays, EMSA. |
| Desalting/Gel Filtration | Moderate | >90% | Fast, removes free biotin and salts, simple equipment. | Does not separate unlabeled from labeled oligos. | PCR, or applications where the presence of some unlabeled oligo is acceptable. |
Application: Streptavidin Pull-Down Assay
A primary application for biotinylated oligonucleotides is the isolation of DNA- or RNA-binding proteins from complex mixtures like cell lysates. The biotinylated oligo acts as a "bait" to capture its specific protein "prey."
Protocol 4: Pull-Down of DNA/RNA-Binding Proteins
Materials:
-
Purified biotinylated oligonucleotide ("bait")
-
Cell lysate containing the target protein ("prey")
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Binding/Wash Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA for nucleic acids)[11]
-
Elution Buffer (e.g., SDS-PAGE loading buffer or a high-salt buffer)
-
Magnetic rack (for magnetic beads) or microcentrifuge
Procedure:
-
Prepare Streptavidin Beads: a. Resuspend the streptavidin beads and transfer the required amount to a new tube. b. Place the tube on a magnetic rack to pellet the beads, then discard the supernatant. c. Wash the beads 2-3 times with Binding/Wash Buffer to equilibrate them.[11]
-
Immobilize Biotinylated Oligonucleotide: a. Resuspend the washed beads in Binding/Wash Buffer. b. Add the biotinylated oligonucleotide to the bead slurry. A starting point is to use 1-2 µg of biotinylated probe per 500 µg of cell lysate. c. Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotin-streptavidin interaction to occur.
-
Binding of Target Protein: a. Pellet the beads (now coated with the oligo bait) and discard the supernatant. b. Wash the beads once with Binding/Wash Buffer to remove any unbound oligonucleotide. c. Resuspend the beads in a suitable binding buffer and add the cell lysate. d. Incubate for 1-2 hours at 4°C with gentle rotation.
-
Wash Away Non-specific Binders: a. Pellet the beads and discard the supernatant (which contains unbound proteins). b. Wash the beads 3-5 times with cold Binding/Wash Buffer. Each wash should be brief (1-2 minutes) to minimize dissociation of specific binders.
-
Elute Bound Proteins: a. After the final wash, remove all supernatant. b. Resuspend the beads in Elution Buffer (e.g., 1X SDS-PAGE loading buffer). c. Heat the sample at 95°C for 5-10 minutes to denature the proteins and release them from the bait.
-
Analysis: a. Pellet the beads and collect the supernatant containing the eluted proteins. b. Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against the protein of interest, or by mass spectrometry for protein identification.
Visualizations
Caption: Overall workflow from oligonucleotide labeling to application.
Caption: Principle of the streptavidin-biotin pull-down assay.
References
- 1. glenresearch.com [glenresearch.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. mz-at.de [mz-at.de]
- 6. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. 生物氨基己酰基-6-氨基己酸N-羟基琥珀酰亚胺酯 ≥95% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]
Application Note: A Comprehensive Guide to Preparing and Using Biotinylated Probes for In Situ Hybridization
Audience: Researchers, scientists, and drug development professionals.
Introduction In situ hybridization (ISH) is a powerful technique that allows for the localization of specific DNA or RNA sequences within the context of morphologically preserved cells, tissues, or whole organisms.[1] While historically reliant on radioactive isotopes, non-radioactive methods have become increasingly popular due to their enhanced stability, convenience, and improved safety profiles.[2] Among these, the use of biotin-labeled probes is a cornerstone of non-radioactive ISH.[3]
This method leverages the extraordinarily high affinity between biotin (B1667282) and the proteins avidin (B1170675) or streptavidin (Kd = 10⁻¹⁵ M), which is one of the strongest known non-covalent interactions.[4][5] The biotinylated probe hybridizes to the target nucleic acid sequence in the sample, and its location is subsequently visualized by applying a streptavidin-enzyme or streptavidin-fluorophore conjugate.[3] This application note provides detailed protocols for the preparation of biotinylated DNA and RNA probes and their application in chromogenic (CISH) and fluorescent (FISH) in situ hybridization.
Part 1: Preparation of Biotinylated Probes
The generation of a high-quality, efficiently labeled probe is critical for the success of any ISH experiment. Biotin can be incorporated into DNA or RNA probes enzymatically using modified nucleotides (e.g., biotin-11-dUTP, biotin-16-UTP, biotin-11-CTP).[6][7][8]
DNA Probe Labeling by Nick Translation
Nick translation is a robust method for labeling DNA probes. The process uses DNase I to introduce single-stranded "nicks" in the DNA backbone, creating free 3'-hydroxyl ends. DNA Polymerase I then synthesizes new DNA starting from these nicks, simultaneously removing existing nucleotides with its 5'→3' exonuclease activity and incorporating biotin-labeled dNTPs from the reaction mix. The optimal size for ISH probes is between 300-600 bp, which can be controlled by adjusting the amount of DNase I.[9]
Experimental Protocol: Nick Translation
-
Combine the reagents listed in Table 1 in a microcentrifuge tube.
-
Mix gently and centrifuge briefly to collect the contents at the bottom of the tube.
-
Incubate the reaction in a water bath at 14-15°C for 2 hours.[9]
-
Stop the reaction by adding 5 µL of stop buffer (e.g., 0.5 M EDTA).[9]
-
(Optional) To verify the probe size, denature a small aliquot (e.g., 15 µL) by boiling for 4 minutes, immediately cooling on ice, and running it on an agarose (B213101) gel alongside a DNA size marker.[9]
-
Proceed to probe purification (Section 1.3).
Data Presentation: Nick Translation Reaction Components
| Component | Volume/Amount | Purpose |
| Plasmid or Genomic DNA | 1 µg | Template DNA to be labeled |
| dNTP Mix (with Biotin-11-dUTP) | 5 µL | Provides nucleotides for synthesis, including the biotin label |
| DNA Polymerase I | 5 µL | Enzyme for synthesizing the labeled probe |
| DNase I | Variable (X µL) | Introduces nicks to initiate synthesis; amount adjusted to control probe size |
| 10x Nick Translation Buffer | 5 µL | Provides optimal pH and salts for the enzymes |
| Nuclease-Free Water | To 50 µL | Adjusts final reaction volume |
| (Table adapted from Kansas State University protocol)[9] |
RNA Probe (Riboprobe) Labeling by In Vitro Transcription
Synthesizing biotinylated RNA probes via in vitro transcription produces single-stranded probes of a defined sense or antisense orientation, which can lead to lower background and higher specificity. This method requires a linearized DNA template containing a promoter for a specific RNA polymerase (e.g., T7, SP6, T3). The polymerase then transcribes the template into RNA, incorporating biotin-labeled ribonucleotides (e.g., Biotin-16-UTP) in the process.
Experimental Protocol: In Vitro Transcription
-
Assemble the reaction components listed in Table 2 at room temperature in the order shown. Assembling on ice can cause precipitation of the DNA template by spermidine (B129725) in the buffer.[6]
-
Mix gently and centrifuge briefly.
-
Incubate for 2 hours at 37°C.
-
(Optional, for applications like RNase protection assays) Remove the DNA template by adding 2 µL of RNase-free DNase I and incubating for 15 minutes at 37°C.
-
Stop the reaction by adding 2 µL of 0.2 M EDTA, pH 8.0.
-
The labeled probe can be used immediately or purified and stored at -20°C or -80°C.
Data Presentation: In Vitro Transcription Reaction Components
| Component | Volume/Amount | Purpose |
| Linearized Template DNA | 1 µg | DNA template with RNA polymerase promoter |
| Biotin RNA Labeling Mix | 2 µL | Contains ATP, CTP, GTP, UTP, and Biotin-16-UTP |
| 10x Transcription Buffer | 2 µL | Provides optimal reaction conditions |
| RNase Inhibitor | 1 µL | Protects synthesized RNA from degradation |
| T7, SP6, or T3 RNA Polymerase | 2 µL | Enzyme for synthesizing the RNA probe |
| Nuclease-Free Water | To 20 µL | Adjusts final reaction volume |
| (Table adapted from Ambion/Thermo Fisher and Sigma-Aldrich protocols)[6] |
Probe Purification
After the labeling reaction, it is essential to remove unincorporated biotinylated nucleotides, which can cause high background during detection. Spin-column chromatography is a rapid and effective method for purification.
Experimental Protocol: Spin-Column Purification
-
Prepare a spin column by plugging the bottom of a 1-mL syringe with siliconized glass wool.[9]
-
Pack the syringe with Sephadex G-50 resin (or a similar size-exclusion matrix) to a volume of approximately 0.9 mL by repeated filling and centrifugation at ~1,500 rpm for 4 minutes.[9]
-
Place the packed column into a clean collection tube.
-
Wash the column twice by adding 55 µL of TE buffer and centrifuging at 1,500 rpm for 4 minutes each time.[9]
-
Move the column to a new, sterile 1.5-mL microcentrifuge tube.
-
Carefully load the entire labeling reaction (e.g., 55 µL with stop buffer) onto the center of the resin bed.[9]
-
Centrifuge at 1,500 rpm for 4 minutes. The purified probe will be collected in the microcentrifuge tube, while unincorporated nucleotides remain in the column matrix.[9]
-
The purified probe can be stored in a freezer for several years.[9]
Part 2: In Situ Hybridization and Detection
The general ISH protocol involves preparing the tissue to make the target nucleic acid accessible, hybridizing the biotinylated probe to the target, washing away unbound probe, and finally detecting the bound probe.
Outline of the ISH Protocol
-
Tissue Preparation: Tissues can be frozen or formalin-fixed paraffin-embedded (FFPE).[10] Sections (4-5 µm thick) are mounted on slides.[10] Pre-treatments, such as digestion with proteinase K, are crucial for unmasking the target nucleic acid sequences.[10]
-
Hybridization: The probe is diluted in hybridization buffer. A good starting concentration is 200 ng/mL, though the optimal amount may range from 100-1000 ng/mL.[4] Both the probe and the target nucleic acid in the tissue are denatured, typically with heat, before being allowed to anneal.[1][10] Hybridization can be performed overnight or for up to 40 hours to increase signal intensity.[4]
-
Post-Hybridization Washes: A series of stringent washes (e.g., using SSC buffer at elevated temperatures) are performed to remove any probe that is non-specifically bound, thereby reducing background noise.
-
Blocking: Before detection, non-specific binding sites are blocked using reagents like bovine serum albumin (BSA) or casein solution.[11] This is particularly important to prevent the streptavidin conjugate from binding non-specifically to the tissue.
Chromogenic Detection (CISH)
In CISH, a streptavidin-enzyme conjugate (commonly Alkaline Phosphatase - AP or Horseradish Peroxidase - HRP) is applied.[1] A chromogenic substrate is then added, which is converted by the enzyme into a colored, insoluble precipitate at the site of hybridization, visible with a standard bright-field microscope.
Experimental Protocol: CISH Detection (AP-based)
-
After post-hybridization washes and blocking, incubate the slides with a streptavidin-alkaline phosphatase conjugate for 30 minutes at room temperature.[11]
-
Wash the slides 2 x 3 minutes in an appropriate buffer (e.g., 100 mM Tris, pH 9.5).[11]
-
Prepare the substrate working solution (e.g., BCIP/NBT) according to the manufacturer's instructions and apply it to the slides.[11]
-
Incubate until the desired color intensity is achieved, monitoring the reaction under a microscope.
-
Stop the reaction by washing with buffer.
-
Counterstain with a nuclear stain like Nuclear Fast Red if desired.[11]
-
Dehydrate, clear, and mount for permanent storage.[11]
Fluorescent Detection (FISH)
For FISH, a fluorophore-conjugated streptavidin is used to detect the biotinylated probe. This method allows for the simultaneous detection of multiple targets using different fluorophores and is visualized with a fluorescence microscope.
Experimental Protocol: Fluorescent Detection
-
After post-hybridization washes and blocking, incubate slides with a fluorophore-conjugated streptavidin (e.g., Fluorescein Avidin DCS, 5 µg/mL) for 30 minutes at room temperature.[11]
-
Wash the slides.
-
For signal amplification (optional but recommended):
-
Perform final washes (e.g., 2 x 5 min in 4x SSC + 0.1% Tween 20).[11]
-
Mount with an anti-fade mounting medium, preferably one containing a nuclear counterstain like DAPI.[11]
Part 3: Essential Controls and Data Interpretation
Proper controls are mandatory to ensure that the observed signal is specific to the target nucleic acid.[4]
-
RNase Treatment Control: Pre-treating a slide with RNase before hybridization should abolish the signal for an RNA probe, confirming the signal is from RNA and not non-specific binding or DNA.[4]
-
Sense Probe Control: A probe with the same sequence as the mRNA (sense strand) should not hybridize and thus produce no signal.
-
Nonsense Probe Control: A probe with a scrambled sequence of similar length and GC content should not produce a signal.
-
Positive Control: Using a tissue known to express the target confirms that the technique and reagents are working correctly.
Data Presentation: Summary of Key Experimental Parameters
| Parameter | Recommended Range/Value | Purpose |
| Probe Size (Nick Translation) | 300 - 600 bp | Optimal for tissue penetration and hybridization kinetics[9] |
| Probe Concentration | 100 - 1000 ng/mL | Titration needed to balance signal strength and background[4] |
| Hybridization Temperature | 37 - 50°C (Variable) | Depends on probe length, GC content, and formamide (B127407) concentration |
| Hybridization Time | 16 - 40 hours | Longer times can increase signal for low-abundance targets[4] |
| Detection Reagent Concentration | 5 - 10 µg/mL | Concentration for streptavidin conjugates and amplifying antibodies[11] |
| Detection Incubation Time | 30 minutes per step | Standard incubation for detection reagents at room temperature[11] |
Troubleshooting: High background can result from insufficient blocking, overly high probe concentration, or endogenous biotin activity (especially in tissues like kidney and liver).[1] Endogenous biotin can be blocked with avidin/biotin blocking kits prior to the detection steps. Weak or no signal may be due to poor tissue preservation (RNA degradation), insufficient probe labeling, or suboptimal hybridization conditions.
References
- 1. In situ hybridization - Advancements and more - Blog [lubio.ch]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Biotinylated probes for in situ hybridization histochemistry: use for mRNA detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genedetect.com [genedetect.com]
- 5. seracare.com [seracare.com]
- 6. Protocol for Synthesizing Biotinylated aRNA | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Synthesis of Biotin-Labeled RNA for Gene Expression Measurements Using Oligonucleotide Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An alternative nonradioactive method for labeling DNA using biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PREPARATION AND PURIFIATION OF BIOTIN-LABELED PROBES FOR IN SITU HYBRIDIZATION (ISH) [k-state.edu]
- 10. Tips for Successful In Situ Hybridization | BioChain Institute Inc. [biochain.com]
- 11. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols: Covalent Attachment of Biotin to Primary Amines on Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in life sciences research and drug development.[1][2][3] This process allows for the specific and high-affinity detection, purification, and immobilization of proteins and other macromolecules.[1][4][5] The strength of the interaction between biotin (Vitamin B7) and avidin (B1170675) or streptavidin is one of the strongest known non-covalent biological interactions, making it an invaluable tool for a multitude of applications.[1][5][6][7]
This application note provides a detailed overview and protocols for the covalent attachment of biotin to primary amines on proteins, a common and effective method for protein labeling. Primary amines, present on the N-terminus of a polypeptide chain and the side chain of lysine (B10760008) residues, are readily accessible and abundant on the surface of most proteins, making them ideal targets for biotinylation.[8][9][10]
Principle of Amine-Reactive Biotinylation
The most widely used method for biotinylating primary amines involves the use of N-hydroxysuccinimide (NHS) esters of biotin.[2][8][9] These reagents react with primary amines in a pH-dependent manner (typically pH 7-9) to form a stable amide bond, releasing NHS as a byproduct.[9][11]
Caption: Chemical reaction of an NHS-ester biotin with a primary amine on a protein.
Choosing the Right Biotinylation Reagent
A variety of amine-reactive biotinylation reagents are available, each with specific properties that make them suitable for different applications. Key factors to consider include the length of the spacer arm, solubility, and whether the linkage is cleavable.
| Reagent Type | Spacer Arm Length (Å) | Solubility | Cleavable | Key Features & Applications |
| NHS-Biotin | 13.5 | Insoluble in water (dissolve in DMSO or DMF) | No | Shortest spacer arm; suitable for general biotinylation where steric hindrance is not a concern.[9] |
| Sulfo-NHS-Biotin | 13.5 | Water-soluble | No | Ideal for biotinylating cell surface proteins as it does not permeate the cell membrane.[8][10] |
| NHS-LC-Biotin | 22.4 | Insoluble in water | No | "Long Chain" spacer arm reduces steric hindrance, improving biotin binding to avidin/streptavidin.[9] |
| Sulfo-NHS-LC-Biotin | 22.4 | Water-soluble | No | Water-soluble version of NHS-LC-Biotin for cell surface labeling with reduced steric hindrance.[11] |
| NHS-SS-Biotin | 24.3 | Insoluble in water | Yes (Disulfide bond) | Contains a disulfide bond in the spacer arm that can be cleaved by reducing agents (e.g., DTT), allowing for the release of the biotinylated protein from an avidin/streptavidin support. |
| Sulfo-NHS-SS-Biotin | 24.3 | Water-soluble | Yes (Disulfide bond) | Water-soluble, cleavable reagent for reversible capture of cell surface proteins. |
Experimental Protocols
Protocol 1: General Protein Biotinylation in Solution
This protocol describes the biotinylation of a purified protein in a solution using an NHS-ester biotin reagent.
Materials:
-
Purified protein (1-10 mg/mL) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0.
-
NHS-Biotin reagent (e.g., NHS-LC-Biotin).
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Desalting column or dialysis tubing for removal of excess biotin.
Procedure:
-
Prepare the Protein Sample: Ensure the protein is in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the biotinylation reaction and should be removed by dialysis or buffer exchange.[9]
-
Prepare the Biotin Reagent Stock Solution: Immediately before use, dissolve the NHS-Biotin reagent in DMSO or DMF to a final concentration of 10 mM.[9] NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions, so do not prepare stock solutions for storage.[9][10]
-
Biotinylation Reaction:
-
Calculate the required volume of the biotin reagent stock solution to achieve the desired molar excess of biotin to protein. A 20-fold molar excess is a common starting point, but this may need to be optimized for your specific protein and application.
-
Add the calculated volume of the biotin reagent to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. Longer incubation times at 4°C can also be used.
-
-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[12] Incubate for 15 minutes at room temperature.
-
Remove Excess Biotin: Remove non-reacted and quenched biotin reagent using a desalting column, spin column, or dialysis against an appropriate buffer (e.g., PBS).
References
- 1. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Biotinylation - Wikipedia [en.wikipedia.org]
- 3. What is Biotinylation? A Process Overview & Applications | Lab Manager [labmanager.com]
- 4. Biotinylation: Definition, Applications, Industry Uses [excedr.com]
- 5. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 6. Biotin Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 7. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes: Labeling Antibodies with 6-N-Biotinylaminohexanol for Enhanced ELISA Performance
These application notes provide a detailed protocol for the covalent attachment of 6-N-Biotinylaminohexanol to antibodies for use in Enzyme-Linked Immunosorbent Assay (ELISA) and other immunodetection methods. The inclusion of a hexanol spacer arm minimizes steric hindrance, ensuring high-affinity binding of the biotinylated antibody to streptavidin-conjugates.
Introduction
Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule, such as a protein or nucleic acid. In immunoassays like ELISA, this technique is used to label antibodies for indirect detection. The high affinity of the biotin-streptavidin interaction (dissociation constant, Kd ≈ 10⁻¹⁵ M) provides a sensitive and robust detection method. This compound is an amine-reactive biotinylation reagent that targets primary amines (e.g., lysine (B10760008) residues) on the antibody. The long spacer arm of this reagent improves the accessibility of the biotin moiety for binding to streptavidin, thereby enhancing signal amplification.
Materials and Reagents
-
Antibody to be labeled (purified, in an amine-free buffer)
-
This compound N-hydroxysuccinimide ester (Biotin-NHS)
-
Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dialysis tubing (10 kDa MWCO) or desalting column
-
Spectrophotometer
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit for determining biotin incorporation (optional)
Experimental Protocols
-
Antibody Preparation: The antibody should be in a buffer free of primary amines (e.g., Tris) or ammonium (B1175870) salts, as these will compete with the labeling reaction. If necessary, dialyze the antibody against PBS overnight at 4°C. The antibody concentration should be at least 1-2 mg/mL for optimal labeling.
-
Biotin-NHS Stock Solution: Immediately before use, dissolve the Biotin-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. Vortex to ensure complete dissolution.
The optimal molar ratio of Biotin-NHS to antibody can vary depending on the antibody and its intended application. A common starting point is a 20-fold molar excess of the biotin reagent.
-
Calculate the amount of Biotin-NHS needed for the desired molar excess.
-
Example Calculation:
-
Amount of Antibody: 1 mg of a 150 kDa IgG
-
Moles of Antibody: (1 x 10⁻³ g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol
-
Moles of Biotin-NHS (20-fold excess): 6.67 x 10⁻⁹ mol * 20 = 1.33 x 10⁻⁷ mol
-
Mass of Biotin-NHS (MW = 454.55 g/mol ): 1.33 x 10⁻⁷ mol * 454.55 g/mol = 6.05 x 10⁻⁵ g = 60.5 µg
-
Volume of Biotin-NHS Stock (10 mg/mL): 60.5 µg / 10 µg/µL = 6.05 µL
-
-
-
Adjust the antibody concentration to 1-2 mg/mL with the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.5).
-
Slowly add the calculated volume of the Biotin-NHS stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
It is crucial to remove unreacted biotin to prevent interference in subsequent assays.
-
Quenching the Reaction: Add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification:
-
Dialysis: Dialyze the labeled antibody against 1L of PBS at 4°C for at least 6 hours, with at least three buffer changes.
-
Desalting Column: Alternatively, use a desalting column (e.g., Sephadex G-25) equilibrated with PBS to separate the biotinylated antibody from unreacted biotin and quenching buffer components.
-
The degree of labeling (moles of biotin per mole of antibody) can be determined using a HABA assay. This assay is based on the displacement of HABA from avidin (B1170675) by biotin, which results in a change in absorbance at 500 nm. Follow the manufacturer's instructions for the specific HABA assay kit being used.
Data Presentation
The following table provides recommended starting conditions for antibody biotinylation. Optimization may be required for specific antibodies and applications.
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1-2 mg/mL | Higher concentrations can lead to aggregation. |
| Biotin-NHS:Antibody Molar Ratio | 10:1 to 30:1 | A 20:1 ratio is a good starting point. |
| Reaction pH | 8.0 - 9.0 | The reaction is more efficient at a slightly alkaline pH. |
| Reaction Time | 1 - 4 hours | 2 hours is typically sufficient at room temperature. |
| Reaction Temperature | 4°C to Room Temperature | Room temperature is common; 4°C can be used for longer incubations. |
ELISA Protocol Using Biotinylated Antibody (Indirect Sandwich ELISA)
-
Coating: Coat a 96-well plate with the capture antibody diluted in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add the antigen-containing samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the biotinylated detection antibody diluted in blocking buffer and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add streptavidin-conjugated horseradish peroxidase (HRP) diluted in blocking buffer and incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a suitable HRP substrate (e.g., TMB) and incubate until color develops.
-
Stopping the Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Reading: Read the absorbance at the appropriate wavelength using a plate reader.
Visualizations
Caption: Workflow for the biotinylation of antibodies.
Caption: Principle of an indirect sandwich ELISA.
Application Notes and Protocols for Cell Surface Biotinylation in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flow cytometry is a powerful technique for the analysis of single cells in a heterogeneous population. A common application in this field is the identification and quantification of cell surface proteins. One versatile method to achieve this is through cell surface biotinylation, followed by staining with a fluorophore-conjugated streptavidin. This document provides detailed application notes and protocols for this purpose.
Note on 6-N-Biotinylaminohexanol: Initial interest may exist in using this compound for cell surface labeling. However, it is crucial to understand its chemical properties. This reagent possesses a terminal hydroxyl (-OH) group[1][2][3]. This alcohol group is not reactive towards primary amines (e.g., on lysine (B10760008) residues of proteins) under physiological conditions. Therefore, this compound is not suitable for direct labeling of cell surface proteins. To be used for this application, its hydroxyl group would first need to be chemically activated, for example, by converting it into an N-hydroxysuccinimide (NHS) ester.
This document will focus on the use of amine-reactive biotinylation reagents, such as those containing an NHS ester, which are specifically designed for direct and efficient labeling of cell surface proteins.
Principle of Cell Surface Biotinylation for Flow Cytometry
The fundamental principle involves a two-step process:
-
Biotinylation: Cell surface proteins are covalently labeled with biotin (B1667282) using a membrane-impermeable biotinylation reagent. N-hydroxysuccinimide (NHS) esters of biotin are commonly used as they efficiently react with primary amines on proteins to form stable amide bonds.
-
Detection: The biotinylated cells are then incubated with a fluorescently-labeled streptavidin or avidin (B1170675) conjugate. The high affinity of streptavidin for biotin allows for highly specific and sensitive detection of the labeled cell surface proteins by flow cytometry.
Experimental Protocols
I. General Protocol for Cell Surface Biotinylation and Staining for Flow Cytometry
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Cells of interest in single-cell suspension
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Biotinylation Buffer: PBS, pH 8.0 (adjust with NaOH)
-
Amine-reactive biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin)
-
Quenching Buffer: PBS containing 100 mM glycine (B1666218) or Tris
-
Staining Buffer: PBS with 1% Bovine Serum Albumin (BSA) and 0.1% sodium azide
-
Fluorophore-conjugated Streptavidin
-
Propidium Iodide (PI) or other viability dye
-
FACS tubes
Procedure:
-
Cell Preparation:
-
Harvest cells and wash twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes at 4°C).
-
Resuspend the cell pellet in ice-cold PBS and determine the cell concentration and viability.
-
Aliquot approximately 1 x 10^6 cells per FACS tube.
-
-
Biotinylation:
-
Centrifuge the cells and resuspend the pellet in 1 ml of ice-cold Biotinylation Buffer (PBS, pH 8.0).
-
Immediately before use, prepare the biotinylation reagent solution in the Biotinylation Buffer at the desired concentration (refer to Table 1 for starting concentrations).
-
Add the biotinylation reagent solution to the cell suspension and incubate for 30 minutes on ice with occasional gentle mixing.
-
-
Quenching:
-
To stop the biotinylation reaction, add 1 ml of ice-cold Quenching Buffer and incubate for 5-10 minutes on ice.
-
Wash the cells three times with ice-cold Staining Buffer.
-
-
Staining:
-
Resuspend the quenched and washed cells in 100 µl of Staining Buffer containing the pre-titrated optimal concentration of fluorophore-conjugated streptavidin.
-
Incubate for 20-30 minutes on ice or at 4°C, protected from light.
-
Wash the cells twice with 2 ml of Staining Buffer.
-
-
Viability Staining and Flow Cytometric Analysis:
-
Resuspend the final cell pellet in an appropriate volume of Staining Buffer (e.g., 200-500 µl).
-
Add a viability dye such as Propidium Iodide (PI) just before analysis to exclude dead cells.
-
Analyze the cells on a flow cytometer using the appropriate laser and filter settings for the chosen fluorophore.
-
II. Data Presentation
Table 1: Recommended Starting Conditions for Cell Surface Biotinylation
| Parameter | Recommended Range | Key Considerations |
| Biotinylation Reagent Concentration | 0.1 - 1.0 mg/ml | The optimal concentration depends on the cell type and the density of surface proteins. Titration is highly recommended. |
| Incubation Time | 20 - 45 minutes | Longer incubation times may increase labeling but can also affect cell viability. |
| Incubation Temperature | 4°C or on ice | Essential to minimize membrane internalization of labeled proteins and maintain cell viability. |
| pH of Biotinylation Buffer | 7.5 - 8.5 | NHS esters react more efficiently with unprotonated primary amines, which is favored at a slightly alkaline pH. |
| Fluorophore-conjugated Streptavidin Concentration | 0.1 - 2.0 µg/ml | The optimal concentration should be determined by titration to achieve maximal signal-to-noise ratio. |
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for cell surface biotinylation and flow cytometry analysis.
Caption: Amine-reactive biotinylation of a cell surface protein.
References
Troubleshooting & Optimization
troubleshooting low yield in protein biotinylation reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering low yields or other issues during protein biotinylation reactions.
Troubleshooting Guide: Low Biotinylation Yield
Low yield of biotinylated protein can be attributed to several factors throughout the experimental workflow. This section addresses common problems and provides systematic solutions.
dot
Caption: Troubleshooting Decision Tree for Low Biotinylation Yield.
Frequently Asked Questions (FAQs)
Q1: My biotinylation reaction has failed or has a very low yield. What are the most common causes?
Several factors can lead to inefficient biotinylation. The most common issues include:
-
Presence of Primary Amines: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the protein for the biotinylation reagent, thereby quenching the reaction.[1][2]
-
Hydrolyzed Biotin Reagent: N-hydroxysuccinimide (NHS) esters are moisture-sensitive and can hydrolyze, rendering them inactive.[2][3] Always use fresh reagent and ensure it is equilibrated to room temperature before opening to prevent condensation.
-
Suboptimal pH: The reaction of NHS esters with primary amines is most efficient at a pH between 7.2 and 8.5.[1][2] At a lower pH, the amine groups are protonated and less reactive.
-
Low Protein Concentration: Dilute protein solutions may require a higher molar excess of the biotin reagent to achieve sufficient labeling.[3]
Q2: How do I choose the correct buffer for my biotinylation reaction?
For amine-reactive biotinylation (e.g., using NHS esters), it is crucial to use a buffer that is free of primary amines. Recommended buffers include Phosphate Buffered Saline (PBS) or HEPES at a pH of 7.2-8.5.[1][2] Avoid buffers like Tris (TBS) and glycine.
Q3: What is the optimal molar ratio of biotin to protein?
The ideal molar coupling ratio depends on the number of available reactive sites on the protein and the desired degree of labeling.
-
For initial experiments, a 10- to 20-fold molar excess of biotin reagent over the protein is a good starting point.[3]
-
If the protein concentration is low (e.g., 1-2 mg/mL), a higher molar excess (>20-fold) may be necessary to drive the reaction.[3]
-
Over-biotinylation can lead to protein precipitation or loss of function, so it is important to optimize this ratio.[4]
Q4: My protein has precipitated after the biotinylation reaction. What happened?
Protein precipitation can occur due to over-biotinylation, where extensive modification of surface lysines alters the protein's solubility. To address this, try reducing the molar excess of the biotin reagent or shortening the reaction time.[4]
Q5: How can I remove excess, unreacted biotin after the reaction?
Complete removal of free biotin is critical, as it can interfere with downstream applications by saturating streptavidin-binding sites.[5][6] Common methods include:
-
Size Exclusion Chromatography / Desalting Columns: Spin columns (e.g., Zeba™) or gravity-flow columns (e.g., PD-10) are effective for rapid removal of small molecules from proteins.[3][7]
-
Dialysis: Dialyzing the sample against a large volume of buffer (e.g., PBS) is a thorough method, often requiring several buffer changes over 24-48 hours.[5]
Q6: How do I determine the degree of biotinylation?
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to quantify the number of biotin molecules incorporated per protein molecule.[8][9] The assay is based on the displacement of HABA from an avidin-HABA complex by the biotinylated protein, which causes a measurable decrease in absorbance at 500 nm.[8][9] It is essential to remove all free biotin before performing this assay.[9][10]
Data and Protocols
Table 1: Recommended Reaction Conditions for NHS-Ester Biotinylation
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations are generally more efficient.[3] |
| Buffer | PBS, HEPES, Bicarbonate | Must be free of primary amines (e.g., Tris, glycine).[1] |
| pH | 7.2 - 8.5 | Optimal for reaction with primary amines.[2] |
| Biotin:Protein Molar Ratio | 10:1 to 40:1 | Start with a 20:1 ratio and optimize as needed.[1] |
| Incubation Temperature | 4°C or Room Temperature | Room temperature reactions are faster.[3] |
| Incubation Time | 30 - 60 minutes (RT) or >2 hours (4°C) | Longer times may be needed for lower temperatures or concentrations.[3] |
Experimental Workflow & Protocols
General Workflow for Protein Biotinylation
The following diagram outlines the key steps in a typical protein biotinylation experiment.
dot
Caption: Standard Protein Biotinylation Workflow.
Protocol 1: General Amine-Reactive Biotinylation using NHS-Biotin
This protocol provides a starting point for biotinylating proteins using an amine-reactive NHS-ester biotin.
Materials:
-
Protein of interest (1-10 mg/mL in PBS)
-
NHS-Biotin
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)[3]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Protein: Ensure your protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.[3]
-
Prepare Biotin Stock Solution: Immediately before use, dissolve the NHS-Biotin in anhydrous DMSO or DMF to a concentration of ~20 mg/mL.[3]
-
Calculate Molar Ratio: Determine the volume of the biotin stock solution needed to achieve a 10- to 20-fold molar excess relative to your protein.
-
Reaction: Add the calculated volume of the biotin stock solution to your protein solution. Mix gently.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for at least 2 hours at 4°C.[3]
-
Quench Reaction: (Optional) To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM and incubate for 10-15 minutes.[11]
-
Purification: Remove excess non-reacted biotin using a desalting column or by dialyzing against PBS.[3]
Protocol 2: Quantification using the HABA Assay
This protocol allows for the determination of the biotin-to-protein molar ratio.
Materials:
-
Biotinylated protein sample (with free biotin removed)
-
HABA/Avidin solution (available in commercial kits)
-
Spectrophotometer or plate reader capable of measuring absorbance at 500 nm
Procedure:
-
Measure Baseline: Pipette the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A₅₀₀). This is your baseline reading.[9]
-
Add Sample: Add a known volume of your biotinylated protein sample to the cuvette and mix well.
-
Measure Final Absorbance: Wait for the reading to stabilize (usually a few minutes) and record the final absorbance at 500 nm.[9]
-
Calculate: Use the change in absorbance, along with the extinction coefficient of the HABA/Avidin complex and the concentration of your protein, to calculate the moles of biotin per mole of protein.[8][9] Many suppliers provide online calculators for this purpose.[12][13]
Signaling Pathway & Reaction Diagrams
NHS-Ester Reaction Mechanism
This diagram illustrates the chemical reaction between an NHS-ester activated biotin and a primary amine on a protein, forming a stable amide bond.
dot
Caption: Amine-Reactive Biotinylation Chemistry.
References
- 1. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. proteochem.com [proteochem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Small Molecule and Biotin Removal | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.ie [fishersci.ie]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 12. HABA Calculator | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. HABA Biotinylation Calculator | AAT Bioquest [aatbio.com]
optimizing molar ratio of 6-N-Biotinylaminohexanol for conjugation
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on optimizing the molar ratio of N-hydroxysuccinimide (NHS) ester-activated biotin (B1667282) reagents, such as those derived from 6-N-Biotinylaminohexanol, for conjugating to proteins and antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of Biotin-NHS ester to my protein/antibody?
A1: The optimal molar ratio depends on several factors, including protein concentration, the number of available primary amines (lysine residues), and the desired degree of labeling (DOL). A common starting point is a 20:1 molar excess of biotin reagent to protein.[1][2] For different protein concentrations, adjustments are necessary.
Data Presentation: Recommended Starting Molar Ratios
| Protein Concentration | Recommended Molar Excess (Biotin:Protein) | Expected Outcome |
| 10 mg/mL | 10:1 to 20:1 | Moderate to high labeling (3-6 biotins/IgG)[2][3] |
| 2 mg/mL | 20:1 to 40:1 | Moderate to high labeling (3-5 biotins/IgG)[1][2] |
| < 1 mg/mL | 40:1 or higher | Compensation for lower reaction efficiency[1] |
Note: These are starting points. Optimal ratios should be determined empirically for each specific protein and application.
Q2: What is the optimal pH for the conjugation reaction?
A2: The optimal pH for reacting NHS esters with primary amines is between 7.0 and 8.5.[4][5][6] A pH of 8.3-8.5 is often cited as ideal because it balances the reactivity of the primary amines (which are more nucleophilic at higher pH) with the stability of the NHS ester (which hydrolyzes more rapidly at higher pH).[7][8][9]
Q3: Which buffers should I use or avoid for the biotinylation reaction?
A3: It is critical to use an amine-free buffer. Buffers containing primary amines, such as Tris and glycine (B1666218), will compete with the protein for reaction with the NHS ester, significantly reducing conjugation efficiency.[2][6]
-
Recommended Buffers: Phosphate-Buffered Saline (PBS), HEPES, Bicarbonate/Carbonate, or MOPS at a pH between 7.2 and 8.5.[4][6][10]
-
Buffers to Avoid: Tris, Glycine, or any other buffer with primary amine-containing components.[6][11]
Q4: How should I prepare and handle the Biotin-NHS ester reagent?
A4: Biotin-NHS esters are moisture-sensitive.[2][6] To ensure maximum activity, follow these steps:
-
Equilibrate the reagent vial to room temperature before opening to prevent condensation.[2][6]
-
Dissolve the reagent in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use.[4][7][8]
-
Do not prepare aqueous stock solutions for storage, as the NHS ester will hydrolyze and become inactive.[2][6]
Q5: How can I determine the degree of biotinylation after conjugation?
A5: The most common method is the HABA (2-(4'-hydroxyazobenzene)benzoic acid) assay. This colorimetric assay is based on the displacement of the HABA dye from avidin (B1170675) by biotin, which causes a measurable decrease in absorbance at 500 nm.[12][13] This change in absorbance is proportional to the amount of biotin conjugated to your protein.[14]
Troubleshooting Guide
Issue 1: Low or No Biotin Labeling Detected
| Potential Cause | Recommended Solution |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine are quenching the reaction.[6] | Perform a buffer exchange into an amine-free buffer (e.g., PBS, pH 7.2-8.5) via dialysis or a desalting column before starting the conjugation.[4][11] |
| Incorrect Reaction pH: The pH is too low (<7.0), protonating the amines and making them non-reactive.[5][8] | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[6] |
| Inactive Biotin Reagent: The NHS ester has hydrolyzed due to moisture or improper storage.[6] | Use a fresh vial of the biotin reagent. Always equilibrate to room temperature before opening and dissolve in anhydrous DMSO or DMF immediately before use.[2][6] |
| Insufficient Molar Ratio: The molar excess of biotin reagent is too low for your protein concentration. | Increase the molar excess of the biotin reagent in increments (e.g., from 20:1 to 40:1 or 60:1) and re-test.[4] |
Issue 2: Protein Precipitation or Aggregation During/After Conjugation
| Potential Cause | Recommended Solution |
| Over-Biotinylation: Excessive modification of surface lysines can alter the protein's isoelectric point and solubility, leading to aggregation.[4] | Reduce the molar ratio of biotin reagent to protein. Perform a titration experiment to find the highest DOL achievable without causing precipitation. |
| High Protein Concentration: The conjugation process can sometimes destabilize proteins at high concentrations. | Try lowering the protein concentration during the reaction.[4] If necessary, the biotinylated protein can be concentrated after purification. |
| Unsuitable Buffer Conditions: The buffer composition (e.g., ionic strength) may not be optimal for your specific protein's stability. | Test different amine-free buffers (e.g., vary salt concentration) to find one that maintains protein solubility throughout the process. |
Issue 3: High Background or Non-Specific Binding in Downstream Assays (e.g., ELISA, Western Blot)
| Potential Cause | Recommended Solution |
| Excess, Unconjugated Biotin: Free biotin reagent remaining in the sample competes for binding to streptavidin-conjugates, reducing signal. | Ensure thorough removal of all unreacted biotin after the quenching step. Use dialysis with multiple buffer changes or a correctly sized desalting column.[4] |
| Protein Aggregates: Aggregates of the biotinylated protein can bind non-specifically to surfaces. | Centrifuge the final conjugate solution at high speed (e.g., >14,000 x g) for 10-15 minutes and use only the supernatant. Consider purification by size-exclusion chromatography. |
Experimental Protocols & Visualizations
Standard Protocol for Antibody Biotinylation
This protocol is a general guideline for conjugating an antibody (e.g., IgG, MW ~150 kDa) using a Biotin-NHS ester reagent.
1. Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (Tris, glycine) or stabilizers (BSA), perform a buffer exchange into Reaction Buffer (e.g., PBS, pH 7.5).[4]
-
Adjust the antibody concentration to 2 mg/mL in the Reaction Buffer.[4]
2. Biotin-NHS Ester Preparation:
-
Allow the vial of Biotin-NHS ester to warm to room temperature.
-
Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO.[11] For example, dissolve ~5.4 mg of NHS-PEG4-Biotin (MW ~540 Da) in 1 mL of DMSO. This solution must be used immediately.
3. Conjugation Reaction:
-
Calculate the volume of biotin reagent needed for the desired molar excess. For a 20-fold molar excess with 1 mL of 2 mg/mL IgG:
-
Moles of IgG = (0.002 g) / (150,000 g/mol ) = 1.33 x 10⁻⁸ mol
-
Moles of Biotin needed = 20 * (1.33 x 10⁻⁸ mol) = 2.66 x 10⁻⁷ mol
-
Volume of 10 mM Biotin = (2.66 x 10⁻⁷ mol) / (0.01 mol/L) = 2.66 x 10⁻⁵ L = 26.6 µL
-
-
Add the calculated volume of the biotin stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction at room temperature for 30-60 minutes.[4]
4. Quench Reaction:
-
Add a final concentration of 50-100 mM Tris or glycine to stop the reaction.[11] For example, add 50 µL of 1 M Tris, pH 8.0 to the 1 mL reaction mixture.
-
Incubate for an additional 15-30 minutes at room temperature.[4][11]
5. Purification of Conjugate:
-
Remove excess, unreacted biotin and quenching buffer components using a desalting column or by dialyzing against PBS overnight with at least three buffer changes.[4]
6. Characterization:
-
Determine the final protein concentration via A280 measurement.
-
Determine the Degree of Labeling (DOL) using a HABA assay.
Visualized Workflow for Protein Biotinylation
Caption: Experimental workflow for protein biotinylation.
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for low biotinylation.
References
- 1. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 10. abcam.co.jp [abcam.co.jp]
- 11. sinobiological.com [sinobiological.com]
- 12. HABA Calculator | BroadPharm [broadpharm.com]
- 13. HABA Biotinylation Calculator | AAT Bioquest [aatbio.com]
- 14. Avidin-biotin technology to synthesize multi-arm nano-construct for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
removing excess 6-N-Biotinylaminohexanol after labeling reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing excess 6-N-Biotinylaminohexanol after labeling reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during this critical purification step.
Troubleshooting Guide
Low recovery of your biotinylated molecule or inefficient removal of free biotin (B1667282) can compromise downstream applications. This guide addresses common problems and provides actionable solutions.[1]
| Problem | Potential Cause | Recommended Solution |
| Low Protein/Molecule Recovery | Precipitation during labeling: Over-biotinylation can alter the solubility of the molecule.[1][2][3] | - Optimize the molar ratio of the biotinylation reagent to your target molecule. A lower ratio may be necessary.[1]- Ensure the reaction buffer is at the optimal pH and composition for your molecule's stability.[1]- After the reaction, adding 1M Tris (pH 9.0) can sometimes help resuspend the biotinylated protein.[3] |
| Adsorption to purification media: The molecule may be non-specifically binding to the dialysis membrane, spin column, or magnetic beads. | - For spin columns, pre-blocking the column with a solution of BSA may help reduce non-specific binding.[4]- Ensure the chosen purification method is compatible with your molecule's properties (e.g., hydrophobicity).- Add a carrier protein like BSA to your sample before purification to reduce loss, especially with column-based methods.[5] | |
| Over-labeling leading to insolubility: A high degree of biotinylation can cause the protein to become insoluble.[5] | - Keep the labeling stoichiometry low, aiming for 1 or 2 biotin molecules per protein.[5] | |
| Inefficient Removal of Free Biotin | Inadequate purification parameters: The chosen method may not be stringent enough. | - For dialysis, increase the dialysis time, use a larger volume of dialysis buffer, and perform more frequent buffer changes.[1][6]- For size exclusion chromatography, ensure the correct column size and resin type are used for the sample volume and molecule size. Using two columns consecutively can improve purity.[5]- For affinity purification, ensure sufficient washing steps are performed after binding.[7] |
| High initial concentration of free biotin: A large excess of biotinylation reagent was used in the labeling reaction. | - Optimize the labeling reaction to use a lower molar excess of the biotinylation reagent.- Perform a preliminary buffer exchange using a spin column or dialysis to reduce the concentration of free biotin before a more stringent purification method like affinity chromatography.[1] | |
| High Background in Downstream Assays | Residual free biotin: Incomplete removal of unconjugated biotin can lead to non-specific signals in assays using streptavidin or avidin (B1170675) conjugates.[1][8] | - Re-purify the sample using a more stringent method or a combination of methods (e.g., a spin column followed by dialysis).[1]- For assays like western blots or ELISAs, ensure adequate blocking steps are included to minimize non-specific binding.[1] |
| Non-specific binding of the biotinylated molecule: The biotinylated molecule itself is binding non-specifically to the assay surface. | - Optimize blocking buffers and washing steps in your downstream application.- Consider using a biotinylation reagent with a longer spacer arm to reduce steric hindrance.[9][10] |
Comparison of Removal Methods
The choice of method for removing excess this compound depends on factors such as sample volume, the desired purity, and the properties of the biotinylated molecule.
| Method | Principle | Typical Recovery | Purity | Processing Time | Advantages | Disadvantages |
| Dialysis | Diffusion-based separation of molecules based on size through a semi-permeable membrane. | >80% | Good | 4-48 hours | Gentle on samples, suitable for larger volumes (>100 µL).[1] | Time-consuming, requires large buffer volumes, potential for sample dilution. |
| Size Exclusion Chromatography (Spin Columns/Gel Filtration) | Separation of molecules based on size as they pass through a porous resin. Larger molecules elute first.[1] | >95%[1] | High (>95% for some products).[1] | < 15 minutes[1] | Fast, high recovery, suitable for small volumes.[1][4] | Can lead to sample dilution with gravity-flow columns.[1] One-time use for many spin columns.[1] |
| Affinity Purification (Magnetic Beads) | Specific binding of biotinylated molecules to immobilized streptavidin or avidin.[1] | Variable (depends on elution conditions) | Very High | 30-60 minutes | High specificity, can be used for enrichment.[1] | Elution often requires harsh, denaturing conditions which may not be suitable for all downstream applications.[1][11] |
Experimental Protocols
Protocol 1: Dialysis
This method is suitable for sample volumes typically greater than 100 µL.[1]
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa for most proteins).[1]
-
Dialysis buffer (e.g., PBS), chilled to 4°C.[1]
-
Stir plate and stir bar.[1]
-
Beaker or container large enough to hold at least 100 times the sample volume.[1]
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.[1]
-
Load the biotinylated sample into the dialysis tubing/cassette and seal securely, ensuring no leaks.[1]
-
Place the sealed tubing/cassette into the beaker containing the chilled dialysis buffer.[1]
-
Place the beaker on a stir plate and stir gently at 4°C.[1]
-
Allow dialysis to proceed for at least 4 hours. Change the dialysis buffer. For optimal removal, perform at least three buffer changes over a period of 24 to 48 hours.[1]
-
After the final dialysis period, carefully remove the sample from the tubing/cassette.[1]
Dialysis workflow for biotin removal.
Protocol 2: Size Exclusion Chromatography (Spin Column)
This method is ideal for rapid cleanup of small sample volumes (typically 20-700 µL).[1]
Materials:
Procedure:
-
Prepare the spin column by removing the storage buffer. This is typically done by breaking off the bottom closure and placing the column in a collection tube, then centrifuging for 1-2 minutes at the recommended speed (e.g., 1,500 x g).[1]
-
Discard the flow-through and place the column in a new collection tube.[1]
-
Slowly apply the biotinylated sample to the center of the resin bed.[1]
-
Centrifuge the column for the time and speed recommended by the manufacturer (e.g., 2 minutes at 1,500 x g).[1]
-
The purified sample containing the biotinylated molecule will be in the collection tube. The excess this compound is retained in the column resin.[1]
Spin column purification workflow.
Protocol 3: Affinity Purification (Magnetic Beads)
This method offers high specificity and is suitable for enriching biotinylated molecules.
Materials:
-
Streptavidin- or Avidin-coated magnetic beads.
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or a buffer containing free biotin).
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.5) if using acidic elution.[1]
-
Magnetic stand.[1]
-
Tubes for incubation.[1]
Procedure:
-
Resuspend the magnetic beads in their storage buffer.[1]
-
Transfer the desired amount of bead slurry to a clean tube. Place the tube on a magnetic stand to pellet the beads and carefully remove the supernatant.[1]
-
Add Binding/Wash Buffer to wash the beads. Resuspend the beads and then pellet them again using the magnetic stand. Repeat this wash step twice.[1]
-
After the final wash, resuspend the beads in Binding/Wash Buffer.[1]
-
Add your biotinylated sample to the washed beads and incubate with gentle mixing for 30-60 minutes at room temperature.[1]
-
Pellet the beads with the magnetic stand and discard the supernatant, which contains the unbound material and excess this compound.[1]
-
Wash the beads three times with Binding/Wash Buffer to remove any remaining contaminants.[1]
-
To elute the captured biotinylated molecule, resuspend the beads in Elution Buffer and incubate for 5-10 minutes.[1]
-
Pellet the beads with the magnetic stand and carefully transfer the supernatant containing your purified molecule to a new tube.[1]
-
If using an acidic elution buffer, immediately neutralize the eluate with Neutralization Buffer.[1]
Magnetic bead affinity purification.
Frequently Asked Questions (FAQs)
Q1: Which method is best for removing excess this compound? A1: The "best" method depends on your specific needs. For rapid purification of small sample volumes, size exclusion spin columns are often preferred. For larger volumes where time is not a critical factor, dialysis is a gentle and effective option. If the highest possible purity is required and your downstream application is compatible with the elution conditions, affinity purification is the most specific method.[1]
Q2: How can I determine if all the free biotin has been removed? A2: The efficiency of biotin removal can be assessed indirectly by the performance of your biotinylated molecule in downstream applications. Low background signal in assays like ELISA or Western blot suggests successful removal of free biotin. For a more direct and quantitative assessment, methods like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be used to determine the degree of biotinylation, which can be compared before and after purification.[9][12]
Q3: Can I reuse my spin column or affinity resin? A3: It depends on the specific product. Many spin columns are designed for single use to avoid cross-contamination. Some affinity chromatography resins can be regenerated, but this often involves harsh washing steps that may not be suitable for all applications. Always refer to the manufacturer's instructions for the specific product you are using.[1]
Q4: My protein precipitated after I added the biotinylation reagent. What should I do? A4: Protein precipitation during biotinylation is often due to over-labeling, which can alter the protein's solubility.[1][2][3] To address this, you should optimize the molar ratio of the biotinylation reagent to your protein. Using a lower molar excess of the biotin reagent can prevent precipitation. Additionally, ensure that the reaction buffer conditions (e.g., pH) are optimal for your protein's stability.[1] If precipitation has already occurred, you can try to resolubilize the protein by adding 1M Tris at a pH of 9.0.[3]
Q5: What can I do if I still have high background in my downstream assay after purification? A5: If you have already purified your biotinylated molecule and are still experiencing high background, consider the following:
-
Re-purify your sample: Use a more stringent method or a combination of methods. For example, follow up a spin column purification with dialysis.[1]
-
Optimize your assay: Ensure that you are using adequate blocking steps in your downstream application (e.g., Western blot, ELISA) to minimize non-specific binding.[1]
-
Consider the spacer arm: If steric hindrance is a concern, using a biotinylation reagent with a longer spacer arm might improve the specificity of the interaction with streptavidin/avidin.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. biotinylated proteins purification from free biotin - Protein and Proteomics [protocol-online.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BioSITe: A Method for Direct Detection and Quantitation of Site-Specific Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioclone.net [bioclone.net]
- 9. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Biotinylation Guidelines—Creating Biotinylated DNA | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads [sigmaaldrich.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Biotinylating Cell Surface Proteins
Welcome to our technical support center for cell surface protein biotinylation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to this powerful technique.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of cell surface protein biotinylation?
Cell surface protein biotinylation is a technique used to label and isolate proteins located on the outer surface of a cell's plasma membrane.[1][2][3] This method is crucial for studying protein trafficking, identifying cell surface markers, and understanding the dynamic nature of the cell surface proteome in various physiological and pathological states, including cancer metastasis.[4][5]
Q2: How do I choose the right biotinylation reagent for my experiment?
The selection of a biotinylation reagent depends on several factors, including the target functional group on the protein, the desired spacer arm length, and whether a cleavable or reversible tag is needed.[6][7] For cell surface labeling, it is critical to use a membrane-impermeable reagent, such as Sulfo-NHS-SS-Biotin, to prevent the labeling of intracellular proteins.[8][9]
Q3: What is the purpose of a spacer arm in a biotinylation reagent?
A spacer arm is a chemical chain that separates the biotin (B1667282) molecule from its reactive group. This separation helps to reduce steric hindrance, allowing for more efficient binding of the biotin tag to avidin (B1170675) or streptavidin proteins during downstream affinity purification steps.[6][7][10]
Q4: What is the difference between cleavable and non-cleavable biotinylation reagents?
Cleavable biotinylation reagents, like Sulfo-NHS-SS-Biotin, contain a disulfide bond that can be broken using a reducing agent, such as dithiothreitol (B142953) (DTT).[11] This allows for the gentle elution of the biotinylated proteins from streptavidin beads, which is particularly useful when the protein's function needs to be preserved for downstream applications. Non-cleavable reagents form a more stable bond and are suitable for applications where the protein does not need to be eluted in its native state.
Q5: Why is it important to quench the biotinylation reaction?
Quenching stops the biotinylation reaction by neutralizing any unreacted biotinylation reagent.[1][12] This is crucial to prevent the non-specific labeling of proteins after cell lysis. Common quenching agents include glycine (B1666218), Tris, or other primary amine-containing buffers.[2][12][13]
Troubleshooting Guide
Problem 1: Low Yield of Biotinylated Proteins
Q: I am getting a very low yield of my target protein after streptavidin pulldown. What could be the cause?
A: Low yield can be attributed to several factors. Here's a step-by-step guide to troubleshoot this issue:
-
Insufficient Biotinylation Reagent: Ensure you are using the optimal concentration of the biotinylation reagent. The concentration may need to be optimized for your specific cell type and protein of interest.[14]
-
Inefficient Labeling:
-
Check pH: The pH of the labeling buffer is critical for the efficiency of many biotinylation reagents. For NHS esters, a pH of 7.0-8.0 is generally recommended.[15]
-
Incubation Time and Temperature: Ensure you are incubating for the recommended time and at the correct temperature. Performing the reaction on ice helps to reduce the internalization of the biotin reagent.[2][15]
-
-
Poor Cell Health: Ensure your cells are healthy and have a high viability before starting the experiment. Stressed or dying cells can have compromised membrane integrity, leading to inconsistent results.
-
Inefficient Protein Extraction: The lysis buffer used must be strong enough to solubilize membrane proteins effectively. Consider trying different lysis buffers or adding detergents like Triton X-100 or RIPA buffer.[12]
-
Inefficient Pulldown:
-
Insufficient Streptavidin Beads: Use a sufficient amount of streptavidin beads to capture all the biotinylated proteins.
-
Incubation Time: Ensure you are incubating the cell lysate with the beads for a sufficient amount of time (e.g., overnight at 4°C) to allow for efficient binding.[2]
-
Problem 2: High Background/Non-Specific Binding
Q: My Western blot shows high background and many non-specific bands. How can I reduce this?
A: High background can obscure your results. Here are some common causes and solutions:
-
Inadequate Quenching: Ensure the quenching step is performed thoroughly to neutralize all excess biotinylation reagent before cell lysis.[1][12]
-
Contamination with Intracellular Proteins: This can occur if the cell membrane is compromised.
-
Gentle Handling: Handle the cells gently throughout the procedure to maintain membrane integrity.
-
Use of Membrane-Impermeable Reagent: Double-check that you are using a membrane-impermeable biotinylation reagent.[8]
-
-
Non-Specific Binding to Beads:
-
Endogenous Biotin: Some cells have high levels of endogenous biotin-containing proteins, which can lead to high background.[16] Consider using an avidin/biotin blocking kit if this is a suspected issue.
Problem 3: Labeling of Intracellular Proteins
Q: I am detecting known intracellular proteins in my biotinylated fraction. Why is this happening?
A: The detection of intracellular proteins is a common issue and indicates that the biotinylation was not specific to the cell surface.
-
Compromised Cell Membrane Integrity: This is the most common cause.
-
Cell Viability: Check the viability of your cells before the experiment. Dead or dying cells will have leaky membranes.
-
Harsh Treatment: Avoid harsh mechanical or chemical treatments that could damage the cell membrane.
-
-
Membrane-Permeable Reagent: Ensure your biotinylation reagent is truly membrane-impermeable. Reagents containing a sulfo-group are designed for this purpose.[8]
-
Internalization of Biotin Reagent: Performing the biotinylation reaction at low temperatures (e.g., on ice) can help to minimize the endocytosis of the biotin reagent by the cells.[2][15]
-
Validation of Surface Labeling: To confirm that only cell surface proteins are being labeled, you can perform a control experiment where you lyse the cells first and then perform the biotinylation. In this case, both surface and intracellular proteins should be labeled. Comparing this to your standard protocol can help validate your surface-specific labeling. Another control is to perform a Western blot for a known intracellular protein (like GAPDH or tubulin) on your biotinylated fraction; it should be absent if the labeling was surface-specific.[4][17]
Data Summary Tables
Table 1: Common Biotinylation Reagents for Cell Surface Labeling
| Reagent | Target Functional Group | Cleavable? | Key Features |
| Sulfo-NHS-SS-Biotin | Primary Amines (-NH2) | Yes (Disulfide Bond) | Membrane-impermeable, cleavable with reducing agents.[1][12][14] |
| Sulfo-NHS-LC-Biotin | Primary Amines (-NH2) | No | Membrane-impermeable, long spacer arm for reduced steric hindrance.[8][15] |
| EZ-Link™ Sulfo-NHS-Biotin | Primary Amines (-NH2) | No | Membrane-impermeable, shorter spacer arm. |
Table 2: Recommended Experimental Parameters
| Parameter | Recommended Range | Notes |
| Biotin Reagent Concentration | 0.25 - 2.5 mg/mL | Optimal concentration should be determined empirically for each cell line and target protein.[2][12][14] |
| Incubation Time | 10 - 30 minutes | Longer incubation times can increase labeling efficiency but also risk internalization of the reagent.[1][2] |
| Incubation Temperature | 4°C or on ice | Helps to maintain cell membrane integrity and prevent endocytosis.[2][15] |
| Quenching Agent Concentration | 50 - 100 mM Glycine or Tris | Ensure the quenching agent is in excess to stop the reaction effectively.[1][2][12] |
| Quenching Time | 5 - 15 minutes |
Experimental Protocols
Detailed Protocol for Cell Surface Protein Biotinylation
This protocol provides a general framework. Optimization may be required for specific cell types and experimental goals.
Materials:
-
Cells of interest (adherent or suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin)
-
Quenching buffer (e.g., 100 mM glycine in PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer with a reducing agent like DTT for cleavable biotin)
Procedure:
-
Cell Preparation:
-
For adherent cells, grow to 80-90% confluency. For suspension cells, collect a sufficient number of cells.
-
Wash the cells three times with ice-cold PBS (pH 8.0) to remove any primary amines from the culture medium.[15]
-
-
Biotinylation:
-
Prepare the biotinylation reagent solution immediately before use by dissolving it in ice-cold PBS (pH 8.0) to the desired concentration (e.g., 1 mg/mL).
-
Incubate the cells with the biotinylation solution for 30 minutes on ice with gentle agitation.[2]
-
-
Quenching:
-
Remove the biotinylation solution and wash the cells three times with ice-cold quenching buffer.
-
Incubate the cells with the quenching buffer for 10 minutes on ice to ensure all unreacted biotin is neutralized.[12]
-
-
Cell Lysis:
-
Streptavidin Pulldown:
-
Transfer the supernatant to a new tube.
-
Add pre-washed streptavidin-agarose beads to the lysate.
-
Incubate overnight at 4°C on a rotator to allow for binding.[2]
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant (this is the unbound, intracellular fraction).
-
Wash the beads at least three times with wash buffer to remove non-specifically bound proteins.[2]
-
-
Elution:
-
To elute the biotinylated proteins, add elution buffer to the beads.
-
If using a cleavable biotin, incubate with a reducing agent (e.g., 50 mM DTT) at room temperature or slightly elevated temperature (e.g., 65°C for 10 minutes) to break the disulfide bond.[1][11]
-
For non-cleavable biotin, boiling in SDS-PAGE sample buffer is a common elution method.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted cell surface proteins.
-
-
Analysis:
-
The eluted proteins can now be analyzed by downstream applications such as Western blotting or mass spectrometry.
-
Visualizations
Caption: Experimental workflow for cell surface protein biotinylation.
Caption: Troubleshooting decision tree for biotinylation issues.
References
- 1. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]
- 3. Cell Surface Protein Biotinylation and Analysis [en.bio-protocol.org]
- 4. An optimized isolation of biotinylated cell surface proteins reveals novel players in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Coupling of Cell Surface Biotinylation and SILAC-Based Quantitative Proteomics Identified Myoferlin as a Potential Therapeutic Target for Nasopharyngeal Carcinoma Metastasis [frontiersin.org]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Surface protein biotinylation [protocols.io]
- 9. Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell surface biotinylation [protocols.io]
- 13. Alternative Biotinylation Protocol for the Phospho-Immunoreceptor Array: R&D Systems [rndsystems.com]
- 14. ukdiss.com [ukdiss.com]
- 15. researchgate.net [researchgate.net]
- 16. news-medical.net [news-medical.net]
- 17. protocol-online.org [protocol-online.org]
Technical Support Center: Enhancing Biotinylation Efficiency in Primary Neuronal Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of biotinylation experiments in primary neuronal cultures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the biotinylation process, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of Biotinylated Proteins
Question: Why is the yield of my biotinylated neuronal proteins consistently low?
Answer: Several factors can contribute to a low yield of biotinylated proteins. Here are some common causes and troubleshooting steps:
-
Suboptimal Biotin (B1667282) Reagent Concentration: The concentration of the biotinylation reagent is critical. Insufficient reagent will lead to incomplete labeling of surface proteins.[1]
-
Inefficient Labeling Reaction: The labeling reaction itself may be inefficient due to several factors.
-
Poor Neuronal Health: The health and viability of the primary neuronal culture are paramount for a successful biotinylation experiment. Unhealthy or stressed neurons can have altered surface protein expression and are more prone to lysis.[2][3]
-
Steric Hindrance: The biotin molecule may not be able to access the target protein due to its three-dimensional structure.[5]
-
Solution: Consider using a biotinylation reagent with a longer spacer arm (e.g., Sulfo-NHS-LC-biotin) to overcome steric hindrance.[2]
-
Issue 2: Presence of Intracellular Proteins in the Biotinylated Fraction
Question: My western blot shows the presence of intracellular proteins (e.g., GAPDH) in the streptavidin pull-down fraction. What could be the cause?
Answer: The detection of intracellular proteins in your biotinylated sample is a clear indication of compromised cell membrane integrity, leading to the labeling of cytosolic proteins.[2]
-
Cause: Cell lysis during the biotinylation procedure. This can be caused by harsh washing steps, inappropriate buffer composition, or poor neuronal health.[2]
-
Solution:
-
Gentle Handling: Handle the cells with extreme care during all washing steps to avoid dislodging the neurons.[3]
-
Buffer Optimization: Use an appropriate, ice-cold buffer for all washing and labeling steps. Earle's buffer or DPBS are commonly used.[2][3]
-
Verify Neuronal Health: As mentioned previously, ensure your neuronal cultures are healthy before proceeding with the experiment.[2][3]
-
Control for Cell Integrity: Always include an intracellular protein (like GAPDH) as a negative control in your western blot analysis of the pull-down fraction to monitor for cell lysis.[2]
-
Issue 3: High Background Signal
Question: I am observing a high background signal in my western blot analysis. How can I reduce it?
Answer: High background can be caused by several factors, including nonspecific binding to the streptavidin beads and issues with the biotinylation reaction itself.
-
Insufficient Quenching: The biotinylation reaction may not have been effectively stopped, leading to continued, non-specific labeling.
-
Solution: Ensure the quenching step is performed efficiently. A common quenching agent is glycine (B1666218), which reacts with and inactivates any remaining Sulfo-NHS-SS-biotin.[6]
-
-
Nonspecific Binding to Beads: Proteins can non-specifically bind to the streptavidin agarose (B213101) beads.
-
Solution: Increase the number and stringency of the washing steps after the streptavidin pull-down. Use a suitable wash buffer, such as RIPA buffer, to minimize nonspecific binding.[7] Pre-clearing the lysate with unconjugated agarose beads before adding the streptavidin beads can also help reduce background.
-
-
Free Biotin in the Sample: The presence of free, unreacted biotin in the sample can compete with biotinylated proteins for binding to the streptavidin beads.[5]
-
Solution: Ensure that the quenching and washing steps are thorough to remove any excess biotin reagent.
-
Issue 4: Inefficient Streptavidin Pull-Down
Question: My biotinylated proteins are not binding efficiently to the streptavidin agarose beads. What could be the problem?
Answer: Inefficient pull-down can be due to problems with the beads, the biotinylated proteins, or the binding conditions.
-
Inactive Streptavidin Beads: The streptavidin on the beads may have lost its activity.[5]
-
Solution: Use fresh or properly stored streptavidin beads. Always follow the manufacturer's storage instructions.
-
-
Insufficient Bead Amount: The amount of streptavidin beads may not be sufficient to capture all the biotinylated proteins.[7]
-
Solution: It is crucial to empirically determine the optimal ratio of streptavidin beads to the total protein lysate for your specific protein of interest and brain region.[7]
-
-
Incorrect pH: The pH of the binding buffer can affect the biotin-streptavidin interaction.
-
Solution: The optimal pH for the biotin-streptavidin interaction is typically between 7.2 and 8.0.[5] Ensure your lysis and binding buffers are within this range.
-
Frequently Asked Questions (FAQs)
Q1: What is the best biotinylation reagent for primary neuronal cultures?
A1: Sulfo-NHS-SS-biotin is a commonly used and effective reagent for labeling surface proteins in primary neuronal cultures.[2][8][9] It is membrane-impermeant, ensuring that only surface proteins are labeled, and the disulfide bond in its structure allows for the elution of biotinylated proteins from streptavidin beads under reducing conditions.[10] For proteins where steric hindrance might be an issue, a reagent with a longer spacer arm like Sulfo-NHS-LC-biotin can be considered.[2]
Q2: At what developmental stage (days in vitro - DIV) should I perform biotinylation on my primary neurons?
A2: The optimal DIV for biotinylation depends on the specific protein of interest and its expression profile. For studies involving ionotropic glutamate (B1630785) receptors, biotinylation is often performed between DIV 17-21 to ensure optimal surface expression.[3] It is recommended to determine the peak expression of your target protein to choose the most appropriate time point.
Q3: Can the biotin in the culture medium interfere with the labeling of surface proteins?
A3: No, the biotin present in culture supplements like B27 does not interfere with the labeling process.[3] The biotin used for labeling (e.g., Sulfo-NHS-SS-biotin) is chemically activated to react with primary amines on proteins, whereas the biotin in the media is unmodified and will not react.[3]
Q4: How can I quantify the amount of biotinylated protein?
A4: The most common method for quantifying biotinylated proteins is through western blotting.[2][8][9] After the streptavidin pull-down, the eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific to the protein of interest. The band intensity can then be quantified using densitometry software. It is important to also run a sample of the total lysate to normalize the amount of surface protein to the total protein expression.[2]
Experimental Protocols
Detailed Protocol for Surface Biotinylation of Primary Neuronal Cultures
This protocol is adapted from established methods for labeling and isolating surface proteins from primary neuronal cultures.[2][3]
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons) plated on 35 mm dishes
-
Earle's Buffer (140 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 0.8 mM MgCl2, 25 mM HEPES, 5 mM glucose, pH 7.4)
-
Sulfo-NHS-SS-biotin
-
Quenching Buffer (e.g., 100 mM glycine in Earle's Buffer)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
2x SDS-PAGE reducing sample buffer
Procedure:
-
Preparation:
-
Prepare all buffers and solutions and keep them on ice.
-
Dissolve Sulfo-NHS-SS-biotin in ice-cold Earle's buffer to a final concentration of 0.3 mg/mL immediately before use.
-
-
Cell Treatment (Optional):
-
If studying the effect of a specific treatment, pre-treat the neurons as required. For example, for studying activity-dependent changes, neurons can be pre-treated with TTX before stimulation with kainate or NMDA.[2]
-
-
Biotinylation Reaction:
-
Place the culture dishes on ice for 5-10 minutes to inhibit membrane trafficking.[3][4]
-
Aspirate the culture medium and gently wash the neurons twice with 2 mL of ice-cold Earle's buffer.[3]
-
Aspirate the buffer and add 1.5 mL of the Sulfo-NHS-SS-biotin solution to each dish.
-
Incubate on ice for 10 minutes with gentle swirling every 2.5 minutes.[3]
-
-
Quenching:
-
Aspirate the biotin solution and wash the cells three times with 2 mL of ice-cold Earle's buffer.[3]
-
Add 2 mL of Quenching Buffer and incubate on ice for 5 minutes to inactivate any remaining biotin reagent.
-
-
Cell Lysis:
-
Aspirate the Quenching Buffer and wash the cells once with ice-cold Earle's buffer.
-
Add an appropriate volume of ice-cold Lysis Buffer to each dish and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and centrifuge at high speed to pellet cell debris.
-
-
Streptavidin Pull-Down:
-
Transfer the supernatant to a new tube. Take a small aliquot of the lysate to serve as the "total protein" or "input" control.
-
Add an optimized amount of streptavidin-agarose beads to the remaining lysate.
-
Incubate the lysate-bead mixture with gentle rotation at 4°C for at least 2 hours or overnight.
-
-
Washing:
-
Pellet the beads by centrifugation and aspirate the supernatant.
-
Wash the beads three times with 0.75 mL of Lysis Buffer. Be careful not to aspirate the beads.[7]
-
-
Elution:
-
Analysis:
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted biotinylated proteins.
-
Analyze the eluted proteins and the "total protein" sample by western blotting.
-
Data Presentation
Table 1: Troubleshooting Common Biotinylation Issues
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Insufficient biotin reagent | Optimize reagent concentration (e.g., 0.3 mg/mL).[2] |
| Poor neuronal health | Use healthy, morphologically intact neurons.[2][3] | |
| Inefficient labeling reaction | Perform labeling on ice with gentle agitation.[3][4] | |
| Intracellular Protein Contamination | Cell lysis | Handle cells gently; use ice-cold buffers.[2][3] |
| Include an intracellular protein control (e.g., GAPDH).[2] | ||
| High Background | Incomplete quenching | Ensure efficient quenching with an agent like glycine.[6] |
| Nonspecific binding to beads | Increase the number and stringency of washes.[7] | |
| Inefficient Pull-Down | Inactive streptavidin beads | Use fresh, properly stored beads.[5] |
| Insufficient bead amount | Empirically determine the optimal bead-to-protein ratio.[7] | |
| Incorrect pH | Maintain a pH between 7.2 and 8.0 for binding.[5] |
Visualizations
Caption: Experimental workflow for surface biotinylation in primary neuronal cultures.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Surface biotinylation of primary neurons to monitor changes in AMPA receptor surface expression in response to kainate receptor stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Brain Slice Biotinylation: An Ex Vivo Approach to Measure Region-specific Plasma Membrane Protein Trafficking in Adult Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface biotinylation of primary neurons to monitor changes in AMPA receptor surface expression in response to kainate receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Protein Aggregation During Biotinylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with protein aggregation during biotinylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during biotinylation?
Protein aggregation during biotinylation can be triggered by several factors that compromise the stability of the protein in its native conformation. Key causes include:
-
Over-biotinylation: Excessive labeling of the protein surface, particularly with hydrophobic biotin (B1667282) reagents, can alter its isoelectric point and increase surface hydrophobicity, leading to precipitation.[1][2] Over-modification of critical lysine (B10760008) residues necessary for solubility can also cause the protein to precipitate.[3]
-
Suboptimal Reaction Conditions:
-
pH: The pH of the reaction buffer plays a critical role. If the pH is close to the protein's isoelectric point (pI), its net charge will be minimal, reducing repulsion between protein molecules and increasing the likelihood of aggregation.[4][5] For amine-reactive biotinylation (e.g., using NHS esters), the pH should be in the range of 7-9 for efficient labeling.[6]
-
Temperature: Elevated temperatures can induce protein unfolding, exposing hydrophobic regions that can lead to aggregation.[7] While biotinylation reactions are often performed at room temperature, sensitive proteins may benefit from lower temperatures (e.g., 4°C) for a longer duration.[6]
-
-
Poor Reagent Solubility: Some biotinylation reagents have low aqueous solubility and need to be dissolved in an organic solvent like DMSO or DMF first.[8] Improper dissolution or high concentrations of the organic solvent in the final reaction mixture can contribute to protein precipitation.
-
Inappropriate Buffer Composition: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the protein for reaction with amine-reactive biotinylation reagents, reducing labeling efficiency and potentially leading to side reactions.[6][9]
-
High Protein Concentration: The probability of intermolecular interactions leading to aggregation increases at higher protein concentrations.[10]
Q2: How can I optimize the biotin-to-protein molar ratio to prevent aggregation?
Optimizing the molar coupling ratio of biotin reagent to protein is crucial to achieve sufficient labeling without causing aggregation.[1]
-
Start with a Low Ratio: For initial experiments, it is advisable to test a range of molar ratios. For antibodies, a starting point of 10:1 to 40:1 (biotin:protein) is often recommended.[11] For other proteins, a 1:1 to 5:1 ratio might be sufficient, especially if the protein concentration is low.[9]
-
Consider Protein Concentration: For dilute protein solutions (e.g., <2 mg/mL), a higher molar excess of the biotin reagent may be necessary to achieve the desired degree of labeling.[12] Conversely, for more concentrated protein solutions (e.g., >2 mg/mL), a lower molar excess is often sufficient.[3]
-
Analyze the Degree of Biotinylation: After the reaction, it is essential to determine the average number of biotin molecules incorporated per protein molecule. This can be done using assays like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[13][14] An optimal degree of labeling for an antibody is typically between 3 and 8 biotins per molecule.[7]
Q3: What additives can be included in the reaction buffer to enhance protein stability?
Several additives can be used to stabilize proteins and prevent aggregation during biotinylation. The choice and concentration of the additive should be optimized for the specific protein.
| Additive | Recommended Concentration | Mechanism of Action |
| Glycerol | 5-20% (v/v) | Acts as an osmolyte, stabilizing the native protein structure and preventing aggregation during freeze-thaw cycles.[10] |
| Arginine | 50-500 mM | Suppresses protein-protein interactions and can help resolubilize aggregated proteins.[15] |
| Sugars (e.g., Sucrose, Trehalose) | 0.1-1 M | Stabilize proteins by being preferentially excluded from the protein surface.[] |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01-0.1% (v/v) | Can help solubilize hydrophobic proteins and prevent aggregation.[17] |
| Reducing Agents (e.g., DTT, TCEP) | 1-5 mM | Prevent oxidation of cysteine residues and the formation of non-native disulfide bonds that can lead to aggregation.[10] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Protein precipitates immediately upon adding the biotinylation reagent. | - High concentration of organic solvent: The biotin reagent stock solution, often in DMSO or DMF, was not diluted sufficiently in the reaction buffer.- Over-modification: The biotin-to-protein ratio is too high, causing a rapid change in the protein's surface properties and leading to precipitation.[3] | - Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <5%).- Reduce the molar excess of the biotinylation reagent.[3] |
| Significant protein loss is observed after the biotinylation reaction and purification. | - Aggregation during the reaction: Suboptimal reaction conditions (pH, temperature) led to the formation of soluble or insoluble aggregates.- Precipitation during purification: The buffer used for dialysis or desalting is not optimal for the biotinylated protein's stability. | - Optimize the reaction pH to be at least 1 unit away from the protein's pI.[5]- Perform the reaction at a lower temperature for a longer duration.- Use a purification buffer that is known to be stabilizing for your protein, potentially including additives from the table above. |
| Low biotin incorporation is achieved. | - Presence of primary amines in the buffer: Buffers like Tris or glycine are competing with the protein for the biotinylation reagent.[6]- Hydrolyzed biotin reagent: The NHS-ester of the biotin reagent is susceptible to hydrolysis in aqueous solutions.[6]- Low protein concentration: The reaction rate is dependent on the concentration of reactants.[11] | - Perform a buffer exchange into an amine-free buffer (e.g., PBS) before biotinylation.[9]- Prepare the biotin reagent stock solution immediately before use.[6]- Increase the protein concentration or the molar excess of the biotin reagent.[11] |
| Biotinylated protein shows reduced biological activity. | - Modification of critical residues: Biotinylation of amino acids within the active site or binding interface of the protein can impair its function.- Conformational changes: The attachment of biotin may have induced a change in the protein's structure. | - Consider using a different biotinylation chemistry that targets other functional groups (e.g., sulfhydryl-reactive or carboxyl-reactive reagents) if the primary amines are critical for activity.- Use a biotinylation reagent with a longer spacer arm to minimize steric hindrance.[8] |
Experimental Protocols
Protocol 1: NHS-Ester Biotinylation of an Antibody
This protocol provides a general procedure for biotinylating an antibody using an amine-reactive NHS-ester biotin reagent.
Materials:
-
Antibody to be biotinylated (in an amine-free buffer like PBS)
-
NHS-ester biotin reagent (e.g., EZ-Link™ NHS-PEG4-Biotin)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette (with an appropriate molecular weight cut-off) for purification
Procedure:
-
Protein Preparation:
-
Biotin Reagent Preparation:
-
Biotinylation Reaction:
-
Calculate the volume of the biotin reagent stock solution needed to achieve the desired molar excess (e.g., 20-fold molar excess for an antibody at 2 mg/mL).[12]
-
Add the calculated volume of the biotin reagent to the antibody solution while gently vortexing.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[19]
-
-
Quenching the Reaction:
-
Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester biotin.[20]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted biotin and the quenching agent by dialysis against PBS or by using a desalting spin column.[21]
-
Protocol 2: Quantification of Biotin Incorporation using the HABA Assay
This assay is used to determine the degree of biotinylation.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (purified)
-
Spectrophotometer
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure Baseline Absorbance:
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
-
Measure the absorbance at 500 nm (A500). This is the baseline reading.[22]
-
-
Measure Sample Absorbance:
-
Add 100 µL of the purified biotinylated protein sample to the cuvette.
-
Mix well and wait for the reading to stabilize (approximately 15 seconds).
-
Measure the absorbance at 500 nm. This is the final reading.[22]
-
-
Calculate Biotin Concentration:
-
Calculate Moles of Biotin per Mole of Protein:
-
Knowing the concentration of the protein and the calculated biotin concentration, the molar ratio of biotin to protein can be determined.[13]
-
Visualizations
Caption: A generalized workflow for protein biotinylation.
Caption: Troubleshooting logic for protein aggregation during biotinylation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. The effect of pH on the aggregation of biotinylated antibodies and on the signal-to-noise observed in immunoassays utilizing biotinylated antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. sartorius.com [sartorius.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. fishersci.ie [fishersci.ie]
- 15. scispace.com [scispace.com]
- 17. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 18. benchchem.com [benchchem.com]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: 6-N-Biotinylaminohexanol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-N-Biotinylaminohexanol. The information focuses on the critical role of pH in the efficiency of biotinylation reactions targeting primary amines, assuming the hydroxyl group of this compound has been activated (e.g., as an N-hydroxysuccinimide ester) to facilitate conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting activated this compound with primary amines?
The optimal pH for the reaction of an N-hydroxysuccinimide (NHS) ester-activated biotin (B1667282) with a primary amine is typically between pH 7.2 and 8.5.[1] The reaction rate with the amine increases at higher pH, but this is counteracted by an accelerated rate of hydrolysis of the NHS ester, which deactivates the reagent.[1][2] Therefore, maintaining a stable pH within this range is crucial for achieving high labeling efficiency.
Q2: Which buffers are recommended for the biotinylation reaction, and which should be avoided?
It is critical to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffer components will compete with your target molecule for the activated biotin, leading to significantly reduced labeling efficiency.
Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
HEPES
-
Bicarbonate/carbonate buffers[1]
Q3: How does pH affect the stability of the activated this compound?
The stability of NHS esters is highly dependent on pH. They are susceptible to hydrolysis, where the ester is cleaved by water, rendering it inactive. The rate of this hydrolysis reaction increases significantly with higher pH.[3] For instance, the half-life of some NHS esters can be several hours at pH values below 6.5, but less than 15 minutes at a pH above 8.0.[4] For optimal results, it is recommended to prepare stock solutions of the activated biotin in an anhydrous solvent like DMSO or DMF and add it to the aqueous reaction buffer immediately before starting the labeling reaction.[1][2]
Q4: Can I selectively label the N-terminus of a peptide over lysine (B10760008) residues?
Yes, selective N-terminal labeling of peptides can be achieved by carefully controlling the reaction pH. By performing the reaction at a lower pH, around 6.5, you can preferentially label the N-terminal α-amino group. This is because the pKa of the α-amino group (around 8.9) is lower than that of the ε-amino group of lysine (around 10.5). At a lower pH, the lysine side chains remain protonated and thus are less reactive.[5]
Troubleshooting Guide
Issue: Low or No Biotin Labeling Detected
If you are observing a weak or absent signal from your biotinylated molecule, consider the following potential causes and solutions related to pH and reaction conditions.
| Potential Cause | Recommended Action |
| Incorrect Reaction pH | Verify the pH of your reaction buffer. The optimal range for most protein biotinylation is pH 7.2-8.5.[1][6] For some applications, a different pH may be required.[5] |
| Hydrolysis of Activated Biotin | Prepare the activated biotin solution in anhydrous DMSO or DMF and add it to the reaction buffer immediately before use.[1][2] Avoid storing the activated biotin in aqueous solutions. |
| Presence of Competing Amines | Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine).[1] If your protein stock is in such a buffer, perform a buffer exchange into a suitable amine-free buffer like PBS before starting the reaction. |
| Protonated Target Amines | At a pH significantly below the pKa of the target amine, the amine group will be protonated (-NH3+) and non-nucleophilic, reducing the reaction rate.[3] Ensure the pH is high enough to have a sufficient concentration of deprotonated, reactive amine (-NH2). |
| Protein Precipitation | Over-modification of proteins can sometimes lead to precipitation.[7] If this occurs, consider reducing the molar excess of the biotin reagent or adjusting the pH. In some cases, adding 1M Tris (pH 9.0) after the reaction can help to resuspend the protein.[7] |
Troubleshooting Workflow
Data on pH Effects
The efficiency of biotinylation is a balance between amine reactivity and NHS ester stability, both of which are pH-dependent.
Table 1: Effect of pH on NHS Ester Stability
| pH | Half-life of NHS Ester | Implication for Reaction |
| < 6.5 | > 2 hours[4] | High stability, but slower reaction with amines. |
| 7.2 - 8.0 | Moderate | Good balance of stability and reactivity. |
| > 8.0 | < 15 minutes[4] | Rapid hydrolysis, reducing the amount of active reagent. |
Table 2: pH and Reaction Kinetics
| pH | Amine Reactivity | NHS Ester Hydrolysis | Overall Yield |
| Low (e.g., 6.5) | Lower (amines are more protonated) | Slow | Can be optimal for specific cases (e.g., N-terminal labeling).[5] |
| Neutral (7.2-7.5) | Moderate | Moderate | Often a good starting point for optimization. |
| Slightly Basic (8.0-8.5) | High (amines are deprotonated)[3] | Fast | Generally provides the highest yield for protein labeling.[2] |
| High (> 9.0) | Very High | Very Fast | Lower yield due to rapid reagent degradation.[8] |
Experimental Protocols
General Protocol for Protein Biotinylation
This protocol provides a starting point for the biotinylation of proteins with activated this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS).
-
Activated this compound.
-
Reaction Buffer: 0.1 M sodium phosphate, pH 7.5.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Prepare the Protein Solution: Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Prepare the Activated Biotin Solution: Immediately before use, dissolve the activated this compound in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the activated biotin solution to the protein solution. The optimal ratio may need to be determined experimentally.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: (Optional) Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted biotin.
-
Purification: Remove excess, non-reacted biotin and reaction byproducts using a desalting column or dialysis.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Validation & Comparative
Decoding Biotinylation: A Guide to Validating Protein Labeling Efficiency
For researchers, scientists, and drug development professionals, ensuring the efficiency of protein biotinylation is a critical step in a multitude of applications, from immunoassays to targeted drug delivery. The covalent attachment of biotin (B1667282) to a protein, a process known as biotinylation, enables highly specific detection and purification through its strong affinity for streptavidin and avidin (B1170675). However, the success of downstream applications hinges on the accurate validation and quantification of this labeling process. This guide provides a comprehensive comparison of common methods for validating protein biotinylation efficiency, complete with experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate technique for your research needs.
Comparing the Tools: A Quantitative Look at Validation Methods
The choice of validation method depends on various factors, including the required sensitivity, the nature of the protein, and the available equipment. Below is a summary of common techniques and their key performance indicators.
| Method | Principle | Throughput | Sensitivity | Quantitative? | Key Advantages | Key Limitations |
| HABA Assay | Colorimetric; displacement of HABA from avidin by biotin | High | Low (µg range) | Yes | Simple, rapid, inexpensive | Insufficient sensitivity and reproducibility for some applications; interference from colored compounds.[1] |
| SDS-PAGE with Streptavidin Shift | Electrophoretic mobility shift of biotinylated protein upon binding to streptavidin | Low | Moderate (ng-µg range) | Semi-quantitative | Simple, visual confirmation of biotinylation | Not precisely quantitative; may not be suitable for all proteins.[2][3] |
| Western Blot | Detection of biotinylated proteins on a membrane using streptavidin-HRP | Moderate | High (pg-ng range) | Semi-quantitative | High sensitivity and specificity | Indirect method; requires multiple steps.[4][5] |
| ELISA | Enzyme-linked immunosorbent assay using biotin-specific antibodies or streptavidin-coated plates | High | High (pg-ng range) | Yes | High throughput, sensitive, and quantitative | Can be complex to set up; potential for non-specific binding.[4][6][7] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify biotinylated peptides | Low to Moderate | Very High (fmol-amol range) | Yes | Provides precise location of biotinylation; highly accurate and sensitive | Requires specialized equipment and expertise; can be expensive.[2][4][8][9] |
| Fluorescence-Based Assays | Measures changes in fluorescence of a labeled avidin upon biotin binding | High | High | Yes | High sensitivity and wide dynamic range | Requires a fluorometer; can be more expensive than colorimetric assays.[1] |
| UV-Vis Spectrophotometry (ChromaLINK™) | Utilizes a biotinylation reagent with a UV-traceable chromophore | High | Moderate | Yes | Simple, non-destructive, does not require an external calibration curve | Requires a specific biotinylation reagent.[10][11] |
In-Depth Experimental Protocols
For researchers looking to implement these validation techniques, detailed and reproducible protocols are essential.
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay
This colorimetric assay is a straightforward method for estimating the degree of biotinylation.[12]
Principle: The HABA dye binds to avidin, producing a yellow-orange complex with a characteristic absorbance at 500 nm. Biotin, having a higher affinity for avidin, displaces the HABA dye, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.
Protocol:
-
Preparation of Reagents:
-
Prepare a saturated avidin solution.
-
Prepare a HABA solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Assay Procedure:
-
Add the avidin solution to a cuvette and measure the initial absorbance at 500 nm (A500_initial).
-
Add a known volume of the HABA solution and mix. Measure the absorbance at 500 nm (A500_HABA/Avidin).
-
Add the biotinylated protein sample to the cuvette, mix, and allow the reaction to stabilize.
-
Measure the final absorbance at 500 nm (A500_final).
-
-
Calculation: The moles of biotin per mole of protein can be calculated using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex.
SDS-PAGE with Streptavidin Gel Shift Assay
This method provides a visual confirmation of biotinylation by observing a shift in the molecular weight of the protein.[2][3]
Principle: The binding of the tetrameric streptavidin protein (approximately 53 kDa) to a biotinylated protein results in a significant increase in its molecular weight. This increase can be visualized as a higher molecular weight band on an SDS-PAGE gel compared to the non-biotinylated protein.
Protocol:
-
Sample Preparation:
-
Prepare two samples of the protein: one biotinylated and one non-biotinylated (as a control).
-
Incubate a portion of the biotinylated protein sample with an excess of streptavidin for 15-30 minutes at room temperature.
-
-
Electrophoresis:
-
Load the non-biotinylated protein, the biotinylated protein, and the biotinylated protein-streptavidin mixture onto an SDS-PAGE gel.
-
Run the gel under standard conditions.
-
-
Visualization:
-
Stain the gel with Coomassie Brilliant Blue or a similar protein stain.
-
A band shift in the lane containing the biotinylated protein incubated with streptavidin, relative to the biotinylated protein alone, confirms successful biotinylation.
-
Western Blot Analysis
Western blotting offers a highly sensitive method for detecting biotinylated proteins.[4][5][13]
Principle: After separating proteins by SDS-PAGE and transferring them to a membrane, the biotinylated protein of interest is detected using a streptavidin-horseradish peroxidase (HRP) conjugate. The HRP enzyme catalyzes a chemiluminescent reaction, producing a signal that can be captured on X-ray film or with a digital imager.
Protocol:
-
SDS-PAGE and Transfer:
-
Separate the biotinylated protein sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) to prevent non-specific binding.
-
-
Streptavidin-HRP Incubation:
-
Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer.
-
-
Detection:
-
Wash the membrane to remove unbound conjugate.
-
Add a chemiluminescent substrate and visualize the signal.
-
Visualizing the Workflow
Understanding the experimental process is crucial for successful validation. The following diagrams illustrate the workflows for key biotinylation validation methods.
Conclusion
The validation of protein biotinylation efficiency is not a one-size-fits-all process. A thorough understanding of the principles, advantages, and limitations of each available method is paramount for selecting the optimal strategy. For a quick and simple estimation, the HABA assay may suffice. For a more definitive, albeit semi-quantitative, confirmation, the SDS-PAGE gel shift assay is a reliable choice. When high sensitivity is required, Western blotting and ELISA are powerful techniques. For the most precise and detailed analysis, including the identification of biotinylation sites, mass spectrometry is the gold standard. By carefully considering the specific requirements of their research, scientists can confidently and accurately validate the efficiency of their protein biotinylation, ensuring the reliability and success of their downstream applications.
References
- 1. mesoscale.com [mesoscale.com]
- 2. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 3. In-gel detection of biotin–protein conjugates with a green fluorescent streptavidin probe - Analytical Methods (RSC Publishing) DOI:10.1039/C4AY02666G [pubs.rsc.org]
- 4. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 5. appliedbiomics.com [appliedbiomics.com]
- 6. biocompare.com [biocompare.com]
- 7. Quantification of the degree of biotinylation of proteins using proteinase K digestion and competition ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Direct Detection of Biotinylated Proteins by Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 10. vectorlabs.com [vectorlabs.com]
- 11. interchim.fr [interchim.fr]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Using Biotinylated Proteins to Demonstrate Immunodetection of Antigens via Western Blotting, Dot Blots, and Immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to LC-MS Analysis of Peptides Biotinylated with 6-N-Biotinylaminohexanol and Alternatives
For researchers in proteomics and drug development, the precise identification and quantification of proteins through biotinylation and subsequent liquid chromatography-mass spectrometry (LC-MS) analysis is a cornerstone of modern molecular investigation. The choice of biotinylation reagent is critical, influencing labeling efficiency, enrichment success, and ultimately, the quality of mass spectrometry data. This guide provides a comprehensive comparison of 6-N-Biotinylaminohexanol and other commonly used biotinylation reagents, supported by experimental data and detailed protocols to aid in the selection of the optimal tool for your research needs.
Comparing the Tools of the Trade: A Look at Biotinylation Reagents
The ideal biotinylation reagent for LC-MS applications should offer high reactivity towards target functional groups, possess a spacer arm that minimizes steric hindrance for subsequent enrichment, and exhibit favorable characteristics for mass spectrometry analysis. Here, we compare this compound (often used in its activated N-hydroxysuccinimide ester form, Biotin-LC-NHS) with other popular amine-reactive reagents.
While direct comparative quantitative data for this compound is limited in publicly available literature, its performance can be inferred from studies using similar long-chain biotinylation reagents. The key differentiating factors among these reagents are the length and nature of their spacer arms and whether they are cleavable.
| Feature | This compound (via Biotin-LC-NHS) | NHS-Biotin | NHS-SS-Biotin | Sulfo-NHS-Biotin |
| Spacer Arm Length | Long (e.g., ~22.4 Å) | Short (~13.5 Å) | Long, with disulfide bond (~24.3 Å) | Short (~13.5 Å) |
| Cleavability | Non-cleavable | Non-cleavable | Cleavable (with reducing agents) | Non-cleavable |
| Solubility | Generally requires organic solvent (e.g., DMSO) for stock solutions | Requires organic solvent | Requires organic solvent | Water-soluble |
| Biotinylation Efficiency | Generally high due to reduced steric hindrance from the long spacer arm.[1] | Can be lower for sterically hindered sites. | High, with the advantage of cleavability for elution.[2][3] | High, with the advantage of direct use in aqueous buffers.[4] |
| Enrichment Efficiency | The long spacer arm can improve binding to avidin/streptavidin resins.[5] | May be less efficient for some proteins due to steric hindrance. | Efficient, with the added benefit of gentle elution by cleaving the disulfide bond.[2][4] | Efficient, similar to NHS-Biotin. |
| Impact on LC-MS | Biotinylated peptides are more hydrophobic, leading to increased retention times.[6] The biotin (B1667282) moiety can suppress ionization and affect fragmentation.[4][6] | Similar to long-chain reagents, but the shorter spacer may have a slightly lesser effect on hydrophobicity. | The cleavable nature allows for the removal of the bulky biotin group before MS analysis, which can improve peptide identification.[7] | Similar to NHS-Biotin, but its water-solubility can simplify reaction cleanup. |
| Reported Peptide IDs | Data not readily available for direct comparison. | Fewer biotinylated peptides may be identified compared to cleavable reagents due to challenges in elution and MS analysis.[3] | Generally leads to a higher number of identified biotinylated peptides due to efficient elution and improved MS compatibility after cleavage.[2] | Performance is comparable to NHS-Biotin. |
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are crucial for reproducible results. Below are protocols for peptide biotinylation and subsequent enrichment for LC-MS analysis.
Protocol 1: Peptide Biotinylation with Amine-Reactive NHS Esters (e.g., Biotin-LC-NHS)
-
Peptide Preparation: Ensure the peptide sample is in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.5.[2][4] Tris-based buffers should be avoided as they contain primary amines that will compete with the labeling reaction.
-
Reagent Preparation: Immediately before use, dissolve the NHS-ester biotinylation reagent in an appropriate solvent (e.g., DMSO or DMF for non-sulfo reagents, or water for sulfo-reagents) to a stock concentration of 10-20 mM.[2][4]
-
Biotinylation Reaction: Add the biotinylation reagent to the peptide solution at a molar excess (typically 10-50 fold excess for purified peptides). The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C. Longer incubation times at lower temperatures can help to minimize sample degradation.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Removal of Excess Reagent: Remove excess, non-reacted biotinylation reagent using desalting columns, dialysis, or C18 spin columns.[8]
Protocol 2: Enrichment of Biotinylated Peptides using Streptavidin Affinity Chromatography
-
Bead Preparation: Resuspend streptavidin-conjugated agarose (B213101) or magnetic beads in a binding buffer (e.g., PBS with 0.1% Tween-20). Wash the beads several times according to the manufacturer's instructions.
-
Binding: Add the biotinylated peptide sample to the prepared beads. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads (by centrifugation or using a magnetic rack) and discard the supernatant. Wash the beads extensively with a series of buffers to remove non-specifically bound peptides. A typical wash series could include:
-
Binding buffer
-
High salt buffer (e.g., 1M NaCl)
-
Urea wash (e.g., 2M Urea in 10mM Tris-HCl, pH 8.0)
-
Final washes with an MS-compatible buffer (e.g., 50 mM ammonium (B1175870) bicarbonate)
-
-
Elution:
-
For Non-cleavable Reagents: Elute the bound peptides using harsh conditions such as a low pH solution (e.g., 0.1% TFA) or a solution containing a high concentration of organic solvent (e.g., 80% acetonitrile, 0.1% TFA).[9] Note that complete elution can be challenging due to the strong biotin-streptavidin interaction.
-
For Cleavable Reagents (e.g., NHS-SS-Biotin): Elute the peptides by incubating the beads with a reducing agent (e.g., 10-50 mM DTT or TCEP) in a suitable buffer for 30-60 minutes at room temperature or 37°C.[4]
-
-
Sample Preparation for LC-MS: The eluted peptides are then desalted using C18 StageTips or equivalent, dried down, and reconstituted in a loading buffer suitable for LC-MS analysis.
Visualizing the Workflow and Key Considerations
To better illustrate the process, the following diagrams outline the experimental workflow and the chemical structures of the compared biotinylation reagents.
Caption: A generalized workflow for the LC-MS analysis of biotinylated peptides.
References
- 1. qyaobio.com [qyaobio.com]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 6. Detectability of Biotin Tags by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of different biotinylation reagents, tryptic digestion procedures, and mass spectrometric techniques for 2-D peptide mapping of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: 6-N-Biotinylaminohexanol vs. NHS-Biotin Reagents for Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient biotinylation of biomolecules is a cornerstone of modern molecular biology and biotechnology. The choice of biotinylation reagent is critical and depends on the target molecule, the desired bond stability, and the experimental context. This guide provides an objective comparison of two classes of biotinylation reagents: the amine-reactive N-hydroxysuccinimide (NHS) esters of biotin (B1667282) and the alcohol-containing 6-N-Biotinylaminohexanol, offering insights into their mechanisms, protocols, and a critical evaluation of their respective advantages and disadvantages.
Introduction to Biotinylation Reagents
Biotin, a small vitamin, exhibits an extraordinarily high affinity for avidin (B1170675) and streptavidin proteins. This robust interaction is harnessed in a multitude of applications, including ELISA, Western blotting, immunoprecipitation, and affinity chromatography.[1] Biotinylation reagents are biotin molecules modified with a reactive group that allows for their covalent attachment to other molecules, such as proteins, antibodies, or nucleic acids.[2]
NHS-biotin reagents are the most widely used class of biotinylation agents.[3] They feature an N-hydroxysuccinimide ester that reacts efficiently with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[4] Various formulations of NHS-biotin are available, differing in spacer arm length and solubility.[5]
This compound is a biotin derivative with a six-carbon spacer arm terminating in a primary alcohol (-OH) group.[6] Unlike NHS-biotin, the alcohol group is not inherently reactive towards functional groups on proteins. It requires activation or must be reacted with an activated functional group on the target biomolecule to form a covalent bond.
Comparative Data Summary
The following table summarizes the key characteristics and performance aspects of this compound and NHS-biotin reagents. It is important to note that while extensive data exists for NHS-biotin reagents, the application of this compound for direct protein biotinylation is less common, and the presented data is based on established bioconjugation chemistries rather than direct comparative studies.
| Feature | This compound | NHS-Biotin Reagents |
| Reactive Group | Alcohol (-OH) | N-Hydroxysuccinimide (NHS) ester |
| Target Functional Group | Primarily carboxyl groups (-COOH) on aspartic and glutamic acid residues (requires activation) | Primarily primary amines (-NH2) on lysine residues and N-terminus |
| Resulting Bond | Ester bond | Amide bond |
| Bond Stability | Less stable; susceptible to hydrolysis, especially at alkaline pH.[7] | Highly stable amide bond. |
| Reaction pH | Acidic to neutral (pH 4.5-7.5) for carboxyl activation | Neutral to slightly alkaline (pH 7-9) for amine reaction |
| Reaction Speed | Generally slower due to the activation step | Rapid reaction with primary amines |
| Specificity | Can be specific for carboxyl groups if amines are blocked | Highly specific for primary amines |
| Water Solubility | Varies; may require organic solvents | Standard NHS-biotin requires organic solvents; Sulfo-NHS variants are water-soluble.[4] |
| Common Applications | Synthesis of other biotinylation reagents, specialized site-specific labeling | General protein and antibody biotinylation, cell surface labeling |
Experimental Protocols
Protocol 1: Biotinylation of a Protein using NHS-Biotin
This protocol is a general guideline for biotinylating a protein with a standard NHS-biotin reagent.
Materials:
-
Protein to be biotinylated (in an amine-free buffer like PBS)
-
NHS-Biotin (dissolved in DMSO or DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Desalting column
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer.
-
Immediately before use, prepare a 10-20 mg/mL stock solution of NHS-Biotin in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Remove the excess, non-reacted biotinylation reagent using a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
The biotinylated protein is now ready for use or storage.
Protocol 2: Theoretical Protocol for Biotinylation of a Protein using this compound and EDC/NHS Chemistry
This protocol describes a plausible method for biotinylating a protein's carboxyl groups with this compound. This is a theoretical protocol based on established carbodiimide (B86325) chemistry, as direct, validated protocols for this specific application are not widely available.
Materials:
-
Protein to be biotinylated (in a carboxyl- and amine-free buffer)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.5
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Prepare the protein solution in Activation Buffer.
-
Add EDC and NHS (or Sulfo-NHS) to the protein solution to activate the carboxyl groups. A typical starting point is a final concentration of 2-5 mM for both EDC and NHS.
-
Incubate for 15-30 minutes at room temperature to form the NHS-activated carboxyl groups.
-
Immediately add this compound to the reaction mixture. A molar excess relative to the protein is recommended.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer to facilitate the reaction of the alcohol with the activated carboxyls.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubating for 15 minutes.
-
Remove excess reagents and byproducts using a desalting column equilibrated with PBS.
Visualizing the Biotinylation Workflows
To better understand the chemical processes, the following diagrams illustrate the biotinylation workflows for both NHS-biotin and this compound.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. peptide.com [peptide.com]
- 4. This compound, 106451-92-7 | BroadPharm [broadpharm.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
6-N-Biotinylaminohexanol vs. Biotin-PEG Linker: A Comparative Guide for Specific Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate biotinylation reagent is a critical determinant for the success of numerous biotechnological applications, from immunoassays and affinity purification to targeted drug delivery. The linker arm connecting the biotin (B1667282) moiety to the target molecule plays a pivotal role in influencing the accessibility of biotin for binding to avidin (B1170675) or streptavidin, as well as modulating the physicochemical properties of the resulting conjugate. This guide provides an objective comparison of two commonly employed biotinylation building blocks: 6-N-Biotinylaminohexanol, which features a simple alkyl spacer, and Biotin-PEG linkers, which incorporate a polyethylene (B3416737) glycol (PEG) spacer. This comparison is supported by a synthesis of available experimental data and established biochemical principles.
At a Glance: Key Differences and Properties
A summary of the key characteristics of this compound and Biotin-PEG linkers is presented below, highlighting their fundamental structural and functional distinctions.
| Property | This compound | Biotin-PEG Linker | References |
| Linker Type | C6 Alkyl Chain | Polyethylene Glycol (PEG) Chain | [1] |
| Structure | Biotin-NH-(CH₂)₆-OH | Biotin-(OCH₂CH₂)n-X (X=reactive group) | [1],[2] |
| Solubility | Lower aqueous solubility, more hydrophobic | High aqueous solubility, hydrophilic | [3],[4] |
| Flexibility | Relatively rigid | Highly flexible | [5],[6] |
| Steric Hindrance | More prone to steric hindrance | Reduced steric hindrance | [7],[5],[3] |
| Non-specific Binding | Higher potential for non-specific hydrophobic interactions | Lower non-specific binding | [8],[9] |
| Immunogenicity | Generally low | Very low, PEG can shield epitopes | [4],[10] |
Performance in Specific Applications: A Data-Driven Comparison
While direct head-to-head comparative studies are limited, the known properties of alkyl and PEG linkers allow for an evidence-based assessment of their performance in various applications.
| Application | This compound (or similar alkyl linkers) | Biotin-PEG Linker | Key Considerations & Supporting Data |
| ELISA / Immunoassays | May lead to lower signal due to steric hindrance, especially with bulky detection reagents.[7] | Generally provides higher sensitivity and lower background. The flexible PEG arm allows for better accessibility of the biotin to streptavidin-enzyme conjugates.[10] | Studies have shown that increasing the spacer arm length between biotin and the immobilized molecule can lead to a better dose-response curve in competitive assays, suggesting reduced steric hindrance is beneficial.[7] |
| Affinity Purification | Can be effective, but non-specific binding to the matrix or other proteins can be a concern due to the hydrophobic nature of the alkyl chain. | The hydrophilic nature of the PEG linker significantly reduces non-specific binding, leading to higher purity of the isolated target protein.[8],[9] | The use of PEG linkers on gold nanoparticle probes has been shown to reduce the tendency for non-specific probe adsorption.[9] |
| Drug Delivery | The hydrophobic linker may influence the overall solubility and pharmacokinetic profile of the drug conjugate. | PEGylation is a well-established strategy to improve the solubility, stability, and circulation half-life of therapeutic molecules.[4] | The choice of linker length and composition is critical in designing biotinylated drug derivatives to ensure optimal cellular uptake and target engagement.[11] |
| Single-Molecule Studies | The more rigid nature of the alkyl chain might be advantageous in applications requiring a defined distance. | The flexibility and length of the PEG linker are crucial in single-molecule force spectroscopy to ensure proper tethering and minimize non-specific surface interactions.[12],[13] | In single-molecule force spectroscopy, PEG linkers are used to covalently immobilize streptavidin, highlighting their importance in controlling the geometry of the molecular setup.[12],[13] |
Experimental Protocols
Detailed methodologies for the use of these linkers are crucial for reproducible experimental outcomes. Below are representative protocols for the biotinylation of proteins with an amine-reactive N-hydroxysuccinimide (NHS) ester derivative of a Biotin-PEG linker and an adapted protocol for an NHS-activated derivative of this compound.
Protocol 1: Protein Biotinylation using Biotin-PEG-NHS Ester
This protocol is adapted for a generic Biotin-PEG-NHS ester.
Materials:
-
Protein to be biotinylated (in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Biotin-PEG-NHS Ester (e.g., Biotin-PEG4-NHS)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Biotin Reagent Preparation: Immediately before use, dissolve the Biotin-PEG-NHS Ester in DMSO or DMF to a concentration of 10-20 mM.
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the dissolved Biotin-PEG-NHS Ester to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotinylation reagent and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Quantification of Biotinylation (Optional): The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Protocol 2: Representative Protocol for Protein Biotinylation using an NHS-activated Hexanoic Acid Linker (e.g., Biotin-X-NHS)
This protocol is based on the use of commercially available biotin with a 6-aminohexanoic acid spacer arm activated with an NHS ester, which serves as a proxy for an activated this compound.[14]
Materials:
-
Protein to be biotinylated (in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Biotin-X-NHS (6-((Biotinoyl)Amino)Hexanoic Acid, Succinimidyl Ester)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Biotin Reagent Preparation: Immediately before use, dissolve the Biotin-X-NHS in DMSO or DMF to a concentration of 10-20 mg/mL.[14]
-
Biotinylation Reaction: Add the dissolved Biotin-X-NHS solution to the protein solution. A common starting point is a 20-fold molar excess of the biotin reagent over the protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.[15]
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
-
Purification: Separate the biotinylated protein from unreacted biotin and byproducts using a desalting column or dialysis.
-
Storage: Store the biotinylated protein under conditions appropriate for the specific protein.
Visualizing the Concepts: Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Chemical structures of this compound and a Biotin-PEG linker.
Caption: A generalized experimental workflow for protein biotinylation using an NHS-activated biotin linker.
Caption: Conceptual illustration of how a flexible PEG linker can reduce steric hindrance compared to a more rigid alkyl linker in the biotin-streptavidin interaction.
Conclusion
The choice between this compound and a Biotin-PEG linker is highly dependent on the specific application. For applications where high sensitivity, low non-specific binding, and good aqueous solubility are paramount, such as in immunoassays and affinity purification of low-abundance proteins, Biotin-PEG linkers are generally the superior choice.[3],[8],[9],[4],[10] The PEG spacer effectively mitigates common issues like steric hindrance and aggregation.
Conversely, this compound, as a representative of biotin with a simple alkyl spacer, offers a more hydrophobic and rigid connection. While this may increase the likelihood of non-specific interactions in some contexts, it could be suitable for applications where a more defined and less flexible linkage is desired. Furthermore, for initial proof-of-concept studies or when cost is a significant consideration, the simpler structure of this compound and its derivatives might be an attractive starting point.
Ultimately, for novel or sensitive applications, empirical testing of different linker types and lengths is recommended to achieve optimal performance.[16],[11],[6] Researchers should carefully consider the nature of their target molecule, the experimental conditions, and the desired outcome to make an informed decision on the most appropriate biotinylation strategy.
References
- 1. This compound, 106451-92-7 | BroadPharm [broadpharm.com]
- 2. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 3. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Effect of linkers on immobilization of scFvs with biotin-streptavidin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linker Length in Biotinylated Probes is Key to Identifying Target Proteins for Anticancer Natural Product OSW-1 | Research | News | Tokyo University of Agriculture and Technology [tuat.ac.jp]
- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 8. Assembling Surface Linker Chemistry with Minimization of Non-Specific Adsorption on Biosensor Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Streptavidin/biotin: Tethering geometry defines unbinding mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. glenresearch.com [glenresearch.com]
- 16. Effect of Linker Length on the Function of Biotinylated OSW-1 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of the Hexanol Spacer Arm in Biotinylation Reagents: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and efficient biotinylation of proteins and other macromolecules is a critical technique for a multitude of applications, from immunoassays to affinity purification. The choice of biotinylation reagent, specifically the nature of its spacer arm, can significantly influence experimental outcomes. This guide provides an objective comparison of biotinylation reagents featuring a hexanol-derived spacer arm against other common alternatives, supported by experimental principles and data.
The fundamental utility of biotinylation lies in the extraordinarily strong and specific interaction between biotin (B1667282) and avidin (B1170675) or streptavidin. However, the biotin binding site in these proteins is located deep within their structure, which can lead to steric hindrance when biotin is directly attached to a large molecule. A spacer arm, a chemical linker between the biotin molecule and its reactive group, is crucial for overcoming this spatial challenge. This guide will focus on the distinct advantages conferred by a hexanol-derived (C6) spacer arm.
Comparison of Spacer Arm Alternatives
The selection of a spacer arm in a biotinylation reagent is a balance of length, flexibility, and hydrophobicity. Each characteristic influences the accessibility of the biotin moiety to its binding partner. Here, we compare the hexanoate (B1226103) (C6) spacer arm with two common alternatives: no spacer arm and a polyethylene (B3416737) glycol (PEG) spacer arm.
| Feature | No Spacer Arm | Hexanoate (C6) Spacer Arm | Polyethylene Glycol (PEG) Spacer Arm |
| Spacer Length | Very short (~13.5 Å for NHS-Biotin) | Long (~22.4 Å for NHS-LC-Biotin)[1] | Variable, often longer (e.g., ~29 Å for NHS-PEG4-Biotin)[2] |
| Flexibility | Low | High | Very High |
| Solubility | Generally lower, may require organic solvents[1] | Moderate, often requires organic solvents for stock solutions[1] | High water solubility[2] |
| Steric Hindrance | High potential for steric hindrance, especially with bulky molecules.[3] | Significantly reduces steric hindrance, improving biotin accessibility.[3][4] | Effectively reduces steric hindrance and can prevent aggregation.[2] |
| Non-specific Binding | Can be an issue depending on the target molecule. | Hydrophobic nature may contribute to non-specific binding in some contexts. | Hydrophilic nature can help to reduce non-specific binding.[5] |
| Typical Applications | Labeling of small molecules where steric hindrance is not a concern. | General protein and antibody labeling, immunoassays, affinity purification. | Labeling of sensitive proteins, cell surface proteins, and applications where aggregation is a concern. |
The hexanoate spacer arm, often derived from 6-aminohexanoic acid, provides a significant advantage in length and flexibility over having no spacer arm.[3] This extended reach allows the biotin molecule to access the deep binding pocket of avidin or streptavidin, even when attached to a large protein, leading to enhanced detection sensitivity and purification efficiency.[3]
While PEG spacers also offer significant length and have the added benefit of increased water solubility which can reduce protein aggregation, the hydrophobic nature of the hexanoate spacer can be advantageous in certain applications where a more rigid and defined distance is desired.[2][5] However, it is a consideration for potential non-specific hydrophobic interactions.
Experimental Data and Performance
Quantitative data consistently demonstrates the superiority of biotinylation reagents with longer spacer arms in overcoming steric hindrance.
Signal Enhancement in ELISA
In enzyme-linked immunosorbent assays (ELISAs), the accessibility of biotin on a detection antibody to streptavidin-enzyme conjugates is critical for signal amplification. Studies have shown that increasing the spacer arm length leads to a better dose-response curve.[3]
| Biotinylation Reagent | Spacer Arm Length (nm) | Relative Absorbance (Signal) |
| PFP-biotin | 0.96 | Low |
| NHS-biotin | 1.35 | Moderate |
| Sulfo-NHS-LC-biotin (C6 spacer) | 2.24 | High |
| NHS-LC-LC-biotin | 3.05 | Very High |
| (Data adapted from a study on the influence of spacer arm length on biotinylated microplates. The "LC" designation refers to a long-chain spacer, often based on aminocaproic acid.)[3] |
This data clearly indicates that as the spacer arm length increases, the signal generated in an ELISA-like format also increases, highlighting the enhanced binding of the streptavidin conjugate. The Sulfo-NHS-LC-biotin, which contains a 6-carbon spacer, shows a significant improvement in signal compared to reagents with shorter or no spacer arms.
Protein Purification Yield
In affinity purification, the efficiency of capturing a biotinylated protein on a streptavidin-coated resin is paramount. A longer spacer arm ensures that the biotin tag is accessible to the immobilized streptavidin, leading to higher binding capacity and recovery of the target protein. While direct comparative yield data is often application-specific, the principle remains that reducing steric hindrance through an adequate spacer arm, such as a hexanoate spacer, is crucial for efficient purification.[6]
Mandatory Visualizations
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Steric hindrance in biotin-streptavidin binding.
Caption: Workflow for comparing biotinylation efficiency.
Experimental Protocols
The following are generalized protocols for protein biotinylation and for comparing the efficiency of different biotinylation reagents.
Protocol 1: General Protein Biotinylation using an NHS-Ester Reagent with a Hexanoate Spacer Arm
This protocol is a general guideline for the biotinylation of a protein using an N-hydroxysuccinimide (NHS) ester of biotin containing a 6-carbon spacer arm (e.g., NHS-LC-Biotin).
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
NHS-LC-Biotin
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS using a desalting column.
-
Prepare NHS-LC-Biotin Stock Solution: Immediately before use, dissolve the NHS-LC-Biotin in DMF or DMSO to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-LC-Biotin stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin and byproducts using a desalting column equilibrated with a suitable storage buffer for your protein.
Protocol 2: Comparative Analysis of Biotinylation Efficiency
This protocol outlines a method to compare the biotinylation efficiency of reagents with different spacer arms.
Materials:
-
Protein of interest
-
Biotinylation reagents to be compared (e.g., NHS-Biotin, NHS-LC-Biotin, NHS-PEG-Biotin)
-
All materials listed in Protocol 1
-
Streptavidin-HRP conjugate for ELISA
-
TMB substrate for ELISA
-
Streptavidin-coated microplate or streptavidin-agarose resin
Procedure:
-
Parallel Biotinylation: Set up parallel biotinylation reactions for your protein of interest with each of the biotinylation reagents you wish to compare, following the steps outlined in Protocol 1. Ensure that the molar excess of each biotin reagent to the protein is identical across all reactions.
-
Purification: After quenching the reactions, purify each of the biotinylated protein samples using separate desalting columns to remove excess biotin.
-
Protein Concentration Determination: Determine the final concentration of each of your purified biotinylated protein samples using a standard protein assay (e.g., BCA assay).
-
ELISA-Based Comparison: a. Coat a microplate with a consistent amount of a molecule that binds your protein of interest, or use a streptavidin-coated plate if your protein has a tag for immobilization. b. Add serial dilutions of each of your biotinylated protein samples to the wells and incubate. c. After washing, add a streptavidin-HRP conjugate and incubate. d. Wash the plate again and add a TMB substrate. e. Measure the absorbance at the appropriate wavelength. A higher absorbance indicates a higher degree of accessible biotin.
-
Affinity Purification Comparison: a. Incubate equal amounts of each biotinylated protein with streptavidin-agarose resin. b. After washing the resin, elute the bound protein. c. Quantify the amount of eluted protein for each sample using a protein assay or SDS-PAGE analysis. A higher yield indicates more efficient biotinylation and capture.
Conclusion
The inclusion of a spacer arm is a critical design feature in modern biotinylation reagents. The hexanoate (C6) spacer arm provides a significant advantage over reagents with no spacer by effectively reducing steric hindrance, thereby increasing the efficiency of the biotin-streptavidin interaction. This leads to improved performance in a wide range of applications, including ELISAs, Western blotting, and affinity purification. While PEG spacers offer the additional benefit of increased solubility, the well-characterized and effective performance of the hexanoate spacer makes it a robust and reliable choice for a majority of biotinylation needs. For researchers aiming to optimize their biotinylation-based assays, the use of a reagent with a long-chain spacer, such as the hexanoate spacer, is strongly recommended.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 4. spherotech.com [spherotech.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploring Options for Proximity-Dependent Biotinylation Experiments: Comparative Analysis of Labeling Enzymes and Affinity Purification Resins - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Protein Biotinylation: A Comparative Guide to Essential Techniques
For researchers, scientists, and drug development professionals, the successful biotinylation of a protein is a critical first step in a multitude of applications, from affinity purification to sophisticated immunoassays. Confirmation of this covalent modification is paramount to ensure the reliability and reproducibility of downstream experiments. This guide provides an objective comparison of key methods used to confirm protein biotinylation, with a focus on the gel shift assay and its alternatives, supported by experimental principles and detailed protocols.
The covalent attachment of biotin (B1667282) to a protein, a process known as biotinylation, leverages the high-affinity interaction between biotin and streptavidin (or avidin) for detection, purification, and immobilization. However, assuming successful biotinylation without proper validation can lead to ambiguous results and wasted resources. This guide explores four common techniques for confirming and characterizing protein biotinylation: the Gel Shift Assay, Western Blotting, the HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay, and Mass Spectrometry.
At a Glance: Comparison of Protein Biotinylation Confirmation Methods
Each method offers distinct advantages and is suited for different experimental needs, ranging from a quick qualitative check to precise quantitative analysis and site identification.
| Method | Principle | Information Provided | Throughput | Specialized Equipment |
| Gel Shift Assay | Increased molecular weight of biotinylated protein upon binding to streptavidin causes a mobility shift in SDS-PAGE. | Qualitative to semi-quantitative confirmation of biotinylation. | Low to Medium | Standard electrophoresis and imaging equipment. |
| Western Blotting | Detection of biotinylated protein on a membrane using streptavidin conjugated to an enzyme (e.g., HRP) or a fluorophore. | Qualitative to semi-quantitative confirmation and size estimation. | Medium | Electrophoresis, blotting, and imaging equipment. |
| HABA Assay | Colorimetric assay where biotin displaces HABA from the avidin-HABA complex, leading to a decrease in absorbance at 500 nm. | Quantitative determination of the biotin-to-protein molar ratio.[1][2][3] | High | Spectrophotometer or plate reader. |
| Mass Spectrometry | Direct detection of the mass increase corresponding to the biotin tag on the protein or its peptides. | Definitive confirmation, precise mass determination, and identification of specific biotinylation sites. | Low | Mass spectrometer. |
In-Depth Analysis of Techniques
Gel Shift Assay: A Rapid Visual Confirmation
The gel shift assay, also known as an electrophoretic mobility shift assay (EMSA), provides a straightforward and visual method to confirm protein biotinylation. The principle is based on the significant increase in the molecular weight of a biotinylated protein upon incubation with streptavidin, a tetrameric protein with a molecular weight of approximately 53 kDa.[4] This complex will migrate slower through a polyacrylamide gel during electrophoresis compared to the unmodified protein, resulting in a distinct "shift" in the band position.[5]
Caption: Workflow of the gel shift assay for biotinylation confirmation.
Western Blotting: A Sensitive and Specific Detection Method
Western blotting is a widely used technique for the detection of biotinylated proteins. After separating the protein sample by SDS-PAGE and transferring it to a membrane, the biotinylated protein of interest is detected using a streptavidin conjugate.[6] Commonly, streptavidin is conjugated to horseradish peroxidase (HRP), which catalyzes a chemiluminescent reaction for detection.[4] This method is highly sensitive and specific due to the strong streptavidin-biotin interaction.
One consideration is the potential for endogenous biotinylated proteins in cell lysates, which can lead to non-specific bands.[7] Proper blocking and the use of appropriate controls are crucial to mitigate this.
HABA Assay: Quantifying the Degree of Biotinylation
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method used to quantify the amount of biotin attached to a protein. The assay relies on the ability of biotin to displace the HABA dye from the avidin-HABA complex.[1][2][3] Free HABA has a different absorption spectrum than the avidin-bound HABA. Specifically, the avidin-HABA complex has a strong absorbance at 500 nm, which decreases as biotin displaces the HABA.[1][2] This change in absorbance is directly proportional to the amount of biotin in the sample, allowing for the calculation of the biotin-to-protein molar ratio. The linear range for biotin detection in many commercial kits is typically between 2 to 16 µM.[2][8][9][10]
This technique is particularly valuable for optimizing and ensuring consistency in biotinylation reactions.
Caption: The competitive binding principle of the HABA assay.
Mass Spectrometry: The Gold Standard for Confirmation and Site Identification
Mass spectrometry (MS) offers the most definitive confirmation of protein biotinylation. By measuring the mass-to-charge ratio of a protein or its constituent peptides, MS can precisely determine the mass addition corresponding to the biotin tag. Furthermore, tandem mass spectrometry (MS/MS) can identify the specific amino acid residues that have been biotinylated.
Advanced methods like "Direct Detection of Biotin-containing Tags" (DiDBiT) have significantly improved the sensitivity of detecting biotinylated peptides, overcoming some limitations of traditional MS approaches where the biotin tag could be lost during sample preparation.[11][12][13] DiDBiT has been shown to improve the direct detection of biotinylated proteins by approximately 200-fold compared to conventional methods.[11][12][13]
Experimental Protocols
Gel Shift Assay Protocol
-
Sample Preparation:
-
In separate tubes, prepare the following reactions:
-
Lane 1 (Protein of Interest - POI): 5-10 µg of your biotinylated protein in a suitable buffer.
-
Lane 2 (Shifted Sample): 5-10 µg of your biotinylated protein incubated with a 2-5 molar excess of streptavidin.
-
Lane 3 (Unbiotinylated Control): 5-10 µg of the unbiotinylated protein.
-
Lane 4 (Streptavidin Control): An equivalent amount of streptavidin as used in Lane 2.
-
-
Incubate the "Shifted Sample" reaction at room temperature for 15-30 minutes.
-
-
SDS-PAGE:
-
Add an appropriate volume of non-reducing SDS-PAGE loading buffer to each sample. Do not boil the samples , as this can disrupt the streptavidin-biotin interaction.
-
Load the samples onto a suitable percentage polyacrylamide gel.
-
Run the gel according to standard procedures until adequate separation is achieved.
-
-
Visualization:
-
Stain the gel with Coomassie Brilliant Blue or a suitable alternative protein stain.
-
Destain the gel and visualize the bands. A band shift in Lane 2 compared to Lane 1 indicates successful biotinylation.
-
Western Blot Protocol for Biotinylated Proteins
-
SDS-PAGE and Transfer:
-
Separate 1-5 µg of the biotinylated protein sample and an unbiotinylated control by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
-
Streptavidin-HRP Incubation:
-
Incubate the membrane with a diluted solution of streptavidin-HRP (typically 1:5,000 to 1:20,000 dilution in blocking buffer) for 1 hour at room temperature.[14]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.[14]
-
-
Detection:
-
Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Detect the signal using an appropriate imaging system. A band in the lane with the biotinylated protein confirms biotinylation.
-
HABA Assay Protocol
-
Reagent Preparation:
-
Prepare the HABA/Avidin reagent according to the manufacturer's instructions.
-
Prepare a biotin standard curve using the provided biotin standard.
-
-
Sample Preparation:
-
It is crucial to remove any free, unconjugated biotin from the biotinylated protein sample using methods like dialysis or gel filtration.[1]
-
Dilute the biotinylated protein sample to fall within the linear range of the assay.
-
-
Assay Procedure (96-well plate format):
-
Measurement and Calculation:
-
Measure the absorbance at 500 nm.
-
Subtract the absorbance of the blank from all readings.
-
Plot the biotin standard curve and determine the concentration of biotin in your protein sample.
-
Calculate the moles of biotin per mole of protein using the known protein concentration.
-
Mass Spectrometry Protocol (General Overview)
-
Sample Preparation:
-
The protein sample can be analyzed intact or, more commonly, digested into peptides using an enzyme like trypsin.
-
For methods like DiDBiT, the protein is digested before enrichment of the biotinylated peptides.[12]
-
-
Enrichment (for peptide analysis):
-
Biotinylated peptides are enriched from the complex mixture using streptavidin-coated beads.
-
-
LC-MS/MS Analysis:
-
The enriched peptides are separated by liquid chromatography (LC) and then analyzed by tandem mass spectrometry (MS/MS).
-
The mass spectrometer measures the mass of the peptides, and fragmentation data is used to determine the peptide sequence and the site of biotinylation.
-
-
Data Analysis:
-
Specialized software is used to analyze the MS data and identify the biotinylated peptides and proteins.
-
Conclusion
The choice of method to confirm protein biotinylation depends on the specific requirements of the experiment. The gel shift assay offers a rapid and simple qualitative assessment. Western blotting provides a more sensitive and specific qualitative confirmation. For quantitative data on the extent of biotinylation, the HABA assay is a reliable and high-throughput option. Finally, for definitive confirmation and identification of biotinylation sites, mass spectrometry remains the gold standard. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most appropriate method to validate their biotinylated proteins, ensuring the success of their downstream applications.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. anaspec.com [anaspec.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Streptavidin-HRP | Cell Signaling Technology [cellsignal.com]
- 5. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 6. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 7. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 8. SensoLyte® HABA Biotin Quantitation Kit Colorimetric, Large size - 1 kit, 1 kit | Labscoop [labscoop.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Amplite® Rapid Colorimetric Biotin Quantitation Kit *Optimized to Use with Nanodrop* | AAT Bioquest [aatbio.com]
- 11. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. fortislife.com [fortislife.com]
A Researcher's Guide to Identifying Protein Biotinylation Sites: A Comparative Analysis of Mass Spectrometry-Based and Alternative Methods
For researchers, scientists, and drug development professionals, the precise identification of biotinylation sites on a protein is crucial for understanding protein-protein interactions, elucidating cellular signaling pathways, and developing targeted therapeutics. This guide provides a comprehensive comparison of leading mass spectrometry-based methodologies for mapping biotinylation sites, supported by experimental data and detailed protocols. We also explore alternative, non-mass spectrometry approaches to offer a complete overview of the available techniques.
The covalent attachment of biotin (B1667282) to proteins, or biotinylation, is a powerful tool in proteomics. Proximity-dependent biotinylation methods, such as BioID and APEX, enable the labeling of proteins in the immediate vicinity of a protein of interest, providing a snapshot of its molecular neighborhood. Identifying the specific amino acid residues that are biotinylated is key to understanding the spatial and topological information of protein complexes.[1] Mass spectrometry (MS) has emerged as the core platform for this purpose, offering high resolution and quantification capabilities.[2]
Mass Spectrometry-Based Methods: A Paradigm Shift in Biotinylation Site Analysis
The evolution of proteomic techniques has led to a shift from protein-level to peptide-level enrichment strategies for the analysis of biotinylated proteins. While traditional methods involving the capture of intact biotinylated proteins on streptavidin beads are effective for identifying the proteins themselves, the remarkably strong interaction between biotin and streptavidin makes the elution of biotinylated peptides for site identification challenging.[3][4] To overcome this, several advanced MS-based workflows have been developed.
Key Methodologies at a Glance
Modern approaches favor the digestion of proteins into peptides before enrichment, which significantly improves the recovery and identification of the biotinylated peptides themselves.[3][5] This "peptide-first" approach is the cornerstone of the leading methods discussed below:
-
BioSITe (Biotinylation Site Identification Technology): This method utilizes anti-biotin antibodies to capture biotinylated peptides from a complex mixture.[3][6] The weaker binding affinity of antibodies compared to streptavidin allows for more efficient elution of the biotinylated peptides, leading to a significant increase in the number of identified biotinylation sites.[4]
-
DiDBiT (Direct Detection of Biotin-containing Tags): This technique also employs a peptide-level enrichment strategy, but typically uses NeutrAvidin beads for capture.[2][7] A key feature of DiDBiT is the use of a stringent elution buffer to effectively release the bound biotinylated peptides for direct MS analysis.[7]
-
Tamavidin 2-REV-Based Enrichment: This method leverages an engineered avidin-like protein, Tamavidin 2-REV, which exhibits a reversible biotin-binding capability.[8] This allows for the mild and specific elution of biotinylated peptides by the addition of excess free biotin, offering a time- and cost-effective alternative to antibody-based enrichment.[9]
Quantitative Performance Comparison
The following table summarizes the performance of these advanced MS-based methods compared to conventional protein-level enrichment with on-bead digestion. The data is compiled from multiple studies to provide a comparative overview.
| Method | Enrichment Strategy | Key Feature | Number of Biotinylated Peptides Identified (Relative to Conventional) | Purity of Enrichment (% Biotinylated Peptides) | Reference |
| Conventional (On-Bead Digestion) | Protein-level (Streptavidin) | Digestion of proteins while bound to beads. | Baseline | Low (often <1%) | [3][5] |
| DiDBiT | Peptide-level (NeutrAvidin) | Stringent elution of peptides. | >20-fold increase | >85% | [7][10] |
| BioSITe | Peptide-level (Anti-biotin antibody) | Antibody-based capture for efficient elution. | ~300-fold increase | High (not explicitly quantified in all studies) | [3][11] |
| Tamavidin 2-REV | Peptide-level (Reversible avidin) | Reversible biotin binding for mild elution. | ~4-fold increase (optimized workflow) | High (78% in one study) | [9] |
Note: The reported fold increases are highly dependent on the specific experimental conditions and the "conventional" method used for comparison.
Experimental Workflows and Protocols
To facilitate the implementation of these techniques, we provide diagrams and detailed protocols for the key experimental stages.
General Experimental Workflow
The overall workflow for identifying biotinylation sites by mass spectrometry can be broken down into several key steps, from sample preparation to data analysis.
Caption: General workflow for biotinylation site identification.
Detailed Experimental Protocols
This protocol is for labeling cell surface proteins. For intracellular labeling, a membrane-permeable biotin reagent would be required.
-
Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media.[10][12]
-
Cell Suspension: Resuspend cells at a concentration of approximately 25 x 10^6 cells/mL in PBS (pH 8.0).[10]
-
Biotin Reagent Preparation: Immediately before use, prepare a 10 mM solution of NHS-Biotin in an organic solvent like DMSO.[12]
-
Labeling Reaction: Add the NHS-Biotin solution to the cell suspension to a final concentration of 2-5 mM.[10]
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes.[10][12]
-
Quenching: Quench the reaction and remove excess biotin by washing the cells three times with PBS containing 100 mM glycine.[10]
-
Lysis and Denaturation: Lyse the biotinylated cells in a buffer containing a denaturant such as 8 M urea (B33335) to solubilize the proteins.[13][14]
-
Reduction: Reduce disulfide bonds by adding DTT to a final concentration of 5-10 mM and incubating at an elevated temperature (e.g., 60°C for 30 minutes).[14][15]
-
Alkylation: Alkylate the reduced cysteines by adding iodoacetamide (B48618) to a final concentration of 10-20 mM and incubating in the dark at room temperature for 20-45 minutes.[15][16]
-
Dilution: Dilute the sample with a buffer such as 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to below 1 M, which is compatible with trypsin activity.[14]
-
Digestion: Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio and incubate overnight at 37°C.[14]
-
Acidification: Stop the digestion by adding formic acid or TFA to a final concentration of 0.2-1%.[13][15]
The following diagram illustrates the different enrichment strategies.
Caption: Comparison of peptide enrichment strategies.
Protocol for Anti-Biotin Antibody Enrichment (BioSITe):
-
Bead Preparation: Wash anti-biotin antibody-conjugated beads three times with an appropriate immunoprecipitation buffer (e.g., 50 mM MOPS, pH 7.2, 10 mM sodium phosphate, 50 mM NaCl).[17]
-
Binding: Incubate the digested peptide solution with the antibody beads for 1-2 hours at 4°C with rotation.[3][17]
-
Washing: Wash the beads multiple times with the immunoprecipitation buffer and then with water to remove non-specifically bound peptides.[3]
-
Elution: Elute the biotinylated peptides from the beads using a solution containing a high percentage of organic solvent and mild acid (e.g., 80% acetonitrile (B52724), 0.1% TFA).[3]
-
Chromatography: Separate the enriched peptides using a reverse-phase HPLC column with a gradient of increasing acetonitrile concentration.[5][18]
-
Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap).[18]
-
Fragmentation: Select precursor ions for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions.[18]
-
Data Acquisition: Acquire MS/MS spectra of the fragment ions. It is recommended to include singly charged precursors in the analysis as biotinylation can reduce the overall charge of the peptides.[4][18]
Alternative Non-Mass Spectrometry Methods
While mass spectrometry is the gold standard for high-throughput and precise biotinylation site identification, other methods can be used for detection and, in some limited cases, site mapping.
-
Western Blotting: This technique is widely used to confirm the biotinylation of a target protein. After separation by SDS-PAGE and transfer to a membrane, biotinylated proteins can be detected using streptavidin conjugated to an enzyme (e.g., HRP) or a fluorophore.[7][19] While excellent for confirming biotinylation, Western blotting does not provide information on the specific site of modification.
-
Fluorescence-Based Assays: The binding of biotin to fluorescently labeled streptavidin can cause a change in fluorescence, which can be used to quantify the overall level of biotinylation on a protein.[8][20] Similar to Western blotting, this method provides information on the extent of biotinylation but not the location of the modified residues.
-
Edman Degradation: This classical protein sequencing method can be used to identify N-terminally biotinylated residues. The method sequentially removes amino acids from the N-terminus of a peptide, and the modified residue can be identified by its altered retention time during chromatography.[21] However, this method is low-throughput and not suitable for identifying internal biotinylation sites or for analyzing complex protein mixtures.[21]
Conclusion
The identification of biotinylation sites is a critical step in understanding the function and interaction networks of proteins. Mass spectrometry-based methods, particularly those employing peptide-level enrichment strategies like BioSITe, DiDBiT, and Tamavidin 2-REV, offer unparalleled sensitivity and precision for mapping these modifications on a proteome-wide scale. The choice of method will depend on the specific experimental goals, available resources, and the desired balance between throughput and quantitative accuracy. While non-mass spectrometry methods can be useful for validating biotinylation, they lack the capability for comprehensive site identification. As mass spectrometry technology continues to advance, we can expect even more powerful and streamlined workflows for the in-depth characterization of protein biotinylation.
References
- 1. M-280 Streptavidin - purification of proteins, nucleic acids, protein interaction studies | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Strep-Tactin® for reversible binding of biotinylated or Strep-tagged proteins [iba-lifesciences.com]
- 3. media.cellsignal.cn [media.cellsignal.cn]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Identifying protein-protein interactions by proximity biotinylation with AirID and splitAirID - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of the extent of protein biotinylation by fluorescence binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BioID screening of biotinylation sites using the avidin-like protein Tamavidin 2-REV identifies global interactors of stimulator of interferon genes (STING) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BioSITe: A Method for Direct Detection and Quantitation of Site-Specific Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. usherbrooke.ca [usherbrooke.ca]
- 14. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 15. old.57357.org [old.57357.org]
- 16. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. Antibodies to biotin enable large-scale detection of biotinylation sites on proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Western blot and cell surface biotinylation assay [bio-protocol.org]
- 20. Beyond BioID: Streptavidin outcompetes antibody fluorescence signals in protein localization and readily visualises targets evading immunofluorescence detection [elifesciences.org]
- 21. Edman degradation - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of Chemical vs. Enzymatic Biotinylation for Protein Labeling
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The covalent attachment of biotin (B1667282) to proteins is a cornerstone technique in modern life sciences, enabling a wide array of applications from affinity purification and immunoassays to sophisticated studies of protein-protein interactions and cellular localization. The remarkable affinity between biotin and streptavidin/avidin provides a robust and versatile tool for detecting, isolating, and analyzing proteins. Researchers can choose between two primary strategies for biotinylating their protein of interest: chemical methods and enzymatic methods. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for specific research needs.
General Workflow of Protein Biotinylation
The overall process of protein biotinylation, regardless of the specific method chosen, follows a general workflow. This involves preparing the protein of interest and the biotinylating agent, carrying out the labeling reaction, and then purifying the biotinylated protein from excess reagents.
Caption: General workflow for protein biotinylation.
Chemical vs. Enzymatic Biotinylation: A Comparative Analysis
The choice between chemical and enzymatic biotinylation hinges on the specific requirements of the experiment, such as the need for site-specificity, the potential impact on protein function, and the desired level of control over the labeling process.
Chemical biotinylation utilizes reactive biotin derivatives, most commonly N-hydroxysuccinimide (NHS) esters, to label primary amines on the protein surface, such as the ε-amino group of lysine (B10760008) residues and the N-terminus.[1] This method is straightforward and versatile, but it is a random labeling technique, meaning biotin can be attached to multiple sites on the protein.[2] This lack of specificity can potentially lead to steric hindrance or interference with the protein's function, especially if critical residues are modified.[2]
Enzymatic biotinylation , on the other hand, offers highly specific and site-directed labeling.[3] This method typically employs the bacterial enzyme Biotin Ligase (BirA) from E. coli, which recognizes a specific 15-amino acid peptide sequence known as the AviTag.[4][5] When a protein is genetically fused with the AviTag, BirA catalyzes the covalent attachment of a single biotin molecule to a specific lysine residue within this tag.[3][5] This results in a homogeneously labeled protein with a defined orientation of the biotin tag.[3]
Quantitative Data Comparison
The following table summarizes the key differences and performance metrics of chemical and enzymatic biotinylation based on available experimental data.
| Feature | Chemical Biotinylation (NHS-Ester) | Enzymatic Biotinylation (BirA-AviTag) |
| Specificity | Non-specific; targets primary amines (Lys, N-terminus)[1][2] | Site-specific; targets a single lysine within the AviTag[3][5] |
| Efficiency | Variable; dependent on reaction conditions and protein properties. Can be high, but often results in a heterogeneous population of labeled proteins.[6] | High; often achieves >90% efficiency, leading to a homogeneous product.[4][7] For example, in vitro biotinylation of HER2 ECD with BirA showed 94% efficiency.[7] In vivo biotinylation of a secreted protein with BirA resulted in 100% efficiency. |
| Control over Labeling | Limited; degree of labeling is controlled by molar ratio of biotin reagent to protein, which can be difficult to optimize.[6] | High; results in a 1:1 stoichiometry of biotin to protein.[3] |
| Impact on Protein Function | Higher risk of inactivation due to random modification of critical residues.[2] | Minimal risk of inactivation as the modification is at a specific, engineered tag away from the protein's functional domains.[3] |
| Homogeneity of Product | Heterogeneous; mixture of proteins with varying numbers of biotin labels.[5] | Homogeneous; uniformly labeled protein population.[3][5] |
| Requirement for Protein Modification | None; can be used on native proteins.[2] | Requires genetic fusion of the AviTag to the protein of interest.[5] |
Experimental Protocols
Chemical Biotinylation using NHS-Ester
This protocol provides a general guideline for biotinylating a protein using an amine-reactive NHS-ester of biotin.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
NHS-Biotin reagent
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Dialysis tubing or desalting column for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 1-10 mg/mL.[8] Buffers containing primary amines (e.g., Tris, glycine) should be avoided as they will compete with the protein for reaction with the NHS-ester.[6]
-
Prepare NHS-Biotin Stock Solution: Immediately before use, dissolve the NHS-Biotin reagent in DMF or DMSO to a concentration of 10-20 mg/mL.[8]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution.[8] The optimal molar ratio may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[8]
-
Quench Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM.[6] Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove unreacted biotin and quenching buffer by dialysis against a suitable buffer or by using a desalting column.[8]
Enzymatic Biotinylation using BirA Ligase
This protocol describes the in vitro biotinylation of an AviTag-fused protein using purified BirA ligase.
Materials:
-
AviTag-fused protein of interest
-
Purified BirA ligase
-
10X Reaction Buffer (e.g., 500 mM Bicine, pH 8.3)
-
10 mM ATP solution
-
10 mM MgCl₂ solution
-
10 mM d-Biotin solution
-
Purification method (e.g., size-exclusion chromatography or affinity chromatography specific to the protein of interest)
Procedure:
-
Set up the Reaction: In a microcentrifuge tube, combine the following components in the specified order:
-
AviTag-fused protein (to a final concentration of ~1 mg/mL)
-
10X Reaction Buffer (to a final concentration of 1X)
-
10 mM ATP (to a final concentration of 1 mM)
-
10 mM MgCl₂ (to a final concentration of 1 mM)
-
10 mM d-Biotin (to a final concentration of 50 µM)
-
BirA ligase (typically 1-5 µg per 50 µg of substrate protein)
-
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.[9] For proteins that are less stable, the incubation can be performed at a lower temperature for a longer duration (e.g., room temperature for 2 hours or 4°C overnight).[10]
-
Purification: Purify the biotinylated protein from the reaction components (BirA, excess biotin, ATP) using a suitable chromatography method.[5]
Visualization of Biotinylation Mechanisms
The following diagrams illustrate the fundamental differences in the labeling mechanisms of chemical and enzymatic biotinylation.
Caption: Mechanism of chemical biotinylation.
Caption: Mechanism of enzymatic biotinylation.
Conclusion
Both chemical and enzymatic biotinylation are powerful techniques for protein labeling. Chemical methods offer simplicity and the ability to label native proteins without prior modification. However, this comes at the cost of specificity and can lead to heterogeneous products with potentially compromised function. Enzymatic biotinylation, while requiring genetic engineering to introduce the AviTag, provides unparalleled specificity, resulting in a uniformly labeled and fully functional protein product. The choice between these methods should be guided by the specific experimental goals, the nature of the protein, and the level of control required over the biotinylation process. For applications demanding high precision and preservation of protein activity, enzymatic biotinylation is the superior choice. For general labeling purposes where some heterogeneity is acceptable, chemical methods provide a convenient and effective solution.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 5. Site-specific biotinylation of purified proteins using BirA. | Department of Pharmacology [phar.cam.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative Correlation of in Vivo Properties with in Vitro Assay Results: The in Vitro Binding of a Biotin–DNA Analogue Modifier with Streptavidin Predicts the in Vivo Avidin-Induced Clearability of the Analogue-Modified Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison by QCM and photometric enzymatic test of the biotin-avidin recognition on a biotinylated polypyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Assessing the Impact of Biotinylation on Protein Function: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the consequences of protein modification is paramount. Biotinylation, the process of covalently attaching biotin (B1667282) to a protein, is a widely used technique for protein detection, purification, and immobilization. However, the addition of biotin can potentially alter a protein's structure and, consequently, its function. This guide provides a comparative analysis of protein function before and after biotinylation, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their experimental designs.
The Double-Edged Sword of Biotinylation
Biotinylation offers a versatile tool in a researcher's arsenal, primarily due to the high-affinity interaction between biotin and streptavidin. This strong, specific binding allows for efficient capture and detection of biotinylated proteins. The small size of the biotin molecule often means it can be attached without significantly disrupting the protein's overall structure and function.
However, the site and extent of biotinylation can have significant functional consequences. Chemical biotinylation methods, which typically target primary amines (lysine residues and the N-terminus), are less specific and can lead to biotin attachment at functionally critical sites, such as binding interfaces or active sites. This can result in steric hindrance, altered protein conformation, and a partial or complete loss of biological activity. In contrast, enzymatic biotinylation offers a site-specific approach, minimizing the risk of functional impairment.
This guide explores these potential impacts through quantitative data and provides the methodologies to assess them in your own research.
Quantitative Comparison of Protein Function
To illustrate the potential effects of biotinylation, the following tables summarize quantitative data from studies assessing protein function post-modification.
Case Study 1: Impact of Biotinylation Degree on Receptor-Ligand Binding
In a study examining the binding of IgG to low-affinity Fcγ receptors, the degree of biotinylation was shown to directly impact the receptor's binding activity. As the ratio of biotin to protein increases, the binding response decreases, suggesting that excessive biotinylation can hinder the interaction between the receptor and its ligand.
| Biotinylation Level (Degree of Labeling) | Ligand Density (RU) | Maximum IgG Binding Response (RU) |
| Low | High | High |
| High | High | Low |
This table is a qualitative representation based on the findings that higher degrees of labeling led to lower IgG binding responses.
Case Study 2: Surface Plasmon Resonance (SPR) Analysis of Biotinylated Proteins
Surface Plasmon Resonance is a powerful technique to measure the kinetics of protein-protein interactions. The following data for Avi-tag biotinylated proteins, a site-specific biotinylation method, demonstrates that when biotinylation is directed to a specific site away from the interaction interface, the binding affinity is often preserved. While direct comparative data with the non-biotinylated counterparts was not presented in a single table in the source, the affinities were reported to be consistent.
Table 2.1: Binding Kinetics of Avi-tag Biotinylated Human PD-L1 with Human PD-1
| Analyte | Ligand | KD (μM) |
| Human PD-1 | Avi-tag Biotinylated Human PD-L1 | 1.528 |
Table 2.2: Binding Kinetics of Avi-tag Biotinylated Human CD155 with Human TIGIT
| Analyte | Ligand | KD (nM) |
| Human TIGIT | Avi-tag Biotinylated Human CD155 | 36.14 |
Experimental Workflows and Logical Relationships
Understanding the process of assessing the impact of biotinylation is crucial. The following diagrams, generated using Graphviz, illustrate key workflows and concepts.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. The following are protocols for key experiments used to assess the functional impact of biotinylation.
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Activity
This protocol is a general guideline for a direct ELISA to assess the binding of a biotinylated protein to its target.
Materials:
-
High-binding 96-well microplate
-
Target protein (for coating)
-
Biotinylated protein and non-biotinylated control
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of the microplate with the target protein (1-10 µg/mL in a suitable buffer, e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add serial dilutions of the biotinylated protein and the non-biotinylated control to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate diluted in blocking buffer to the wells. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add stop solution to each well. The color will change to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Compare the binding curves of the biotinylated and non-biotinylated proteins to determine any significant differences in binding affinity.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol outlines a general procedure for analyzing protein-protein interactions using SPR with a biotinylated ligand.
Materials:
-
SPR instrument and sensor chips (e.g., streptavidin-coated sensor chip)
-
Biotinylated ligand and non-biotinylated control
-
Analyte protein
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (if necessary)
Procedure:
-
System Preparation: Equilibrate the SPR system with running buffer.
-
Ligand Immobilization:
-
For the biotinylated ligand, inject it over the streptavidin-coated sensor chip surface until the desired immobilization level is reached.
-
For the non-biotinylated control, use an appropriate immobilization chemistry (e.g., amine coupling) on a different sensor chip.
-
-
Analyte Injection: Inject a series of concentrations of the analyte over the sensor chip surface at a constant flow rate. This is the association phase.
-
Dissociation: Switch back to running buffer to allow the analyte to dissociate from the immobilized ligand. This is the dissociation phase.
-
Regeneration (Optional): If the interaction is very strong, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Comparison: Compare the kinetic parameters obtained for the biotinylated and non-biotinylated ligands to assess the impact of biotinylation on binding affinity and kinetics.
Protocol 3: Flow Cytometry for Cell Surface Binding
This protocol describes a method to assess the binding of a biotinylated ligand to its receptor on the cell surface.
Materials:
-
Cells expressing the target receptor
-
Biotinylated ligand and non-biotinylated control
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated streptavidin (e.g., Streptavidin-PE)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash them with cold flow cytometry staining buffer. Adjust the cell concentration to 1-2 x 106 cells/mL.
-
Blocking (Optional): To reduce non-specific binding, incubate the cells with a blocking agent (e.g., Fc block) for 10-15 minutes on ice.
-
Ligand Incubation: Add the biotinylated ligand at various concentrations to the cell suspension. As a negative control, use the non-biotinylated ligand. Incubate for 30-60 minutes on ice, protected from light.
-
Washing: Wash the cells twice with cold flow cytometry staining buffer by centrifugation at a low speed (e.g., 300 x g) for 5 minutes.
-
Streptavidin Staining: Resuspend the cell pellet in the staining buffer containing the fluorochrome-conjugated streptavidin. Incubate for 20-30 minutes on ice, protected from light.
-
Washing: Wash the cells twice with cold flow cytometry staining buffer.
-
Data Acquisition: Resuspend the cells in an appropriate volume of staining buffer and acquire the data on a flow cytometer.
-
Analysis: Analyze the mean fluorescence intensity (MFI) of the cell population stained with the biotinylated ligand compared to the controls. A significant increase in MFI indicates binding. The binding affinity can be estimated by titrating the biotinylated ligand.
Conclusion
Biotinylation is an invaluable technique in modern life sciences research. However, it is not without its potential pitfalls. The modification of a protein with biotin can, in some cases, alter its functional properties. Therefore, it is crucial for researchers to empirically assess the impact of biotinylation on their specific protein of interest. By employing the quantitative methods and detailed protocols outlined in this guide, scientists can confidently evaluate the integrity of their biotinylated reagents and ensure the validity of their experimental results. The choice between chemical and enzymatic biotinylation methods should be carefully considered based on the nature of the protein and the downstream application, with site-specific methods generally being the preferred approach to preserve protein function.
Safety Operating Guide
Navigating the Disposal of 6-N-Biotinylaminohexanol: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of 6-N-Biotinylaminohexanol, a compound often utilized in bioconjugation and molecular biology applications.
Based on available safety data, this compound is not classified as a hazardous substance. However, adherence to standard laboratory safety protocols and proper waste management practices is essential to minimize any potential environmental impact and ensure personnel safety.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative that all laboratory personnel are equipped with the appropriate Personal Protective Equipment (PPE). Operations should be conducted in a well-ventilated area to minimize the risk of inhalation.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specific Recommendations |
| Eye Protection | Safety glasses with side shields or goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Body Protection | Laboratory coat |
| Respiratory | Generally not required under normal use with good ventilation. |
Step-by-Step Disposal Procedure
The disposal of this compound should be managed as non-hazardous chemical waste. It is crucial to adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as well as local and national regulations.
-
Waste Segregation : Do not mix this compound waste with hazardous waste streams such as halogenated solvents, heavy metals, or reactive chemicals. Keep solid and liquid waste in separate, clearly labeled containers.
-
Containerization : Use approved, leak-proof, and chemically compatible containers for waste collection. Ensure containers are securely closed when not in use to prevent spills.
-
Labeling : All waste containers must be accurately labeled with the full chemical name ("this compound") and clearly marked as "Non-Hazardous Waste."
-
Solid Waste Disposal :
-
Collect un- or partially used solid this compound in a designated, labeled container.
-
Contaminated items such as weigh boats, filter paper, and gloves should also be placed in this container.
-
Once the container is full, arrange for disposal through your institution's chemical waste program. In some cases, and with institutional approval, small quantities of non-hazardous solid chemical waste may be permissible for disposal in the regular trash, provided it is securely contained and labeled[1].
-
-
Liquid Waste Disposal :
-
For solutions of this compound, collect the liquid waste in a designated, labeled container.
-
Do not dispose of solutions down the drain unless explicitly permitted by your institution's EHS office and local regulations for non-hazardous aqueous waste.
-
When the container is full, arrange for pickup and disposal through your institution's chemical waste program.
-
-
Empty Container Disposal :
-
"Empty" containers that previously held this compound should be managed according to institutional guidelines.
-
For non-hazardous materials, it is often recommended to rinse the container with a suitable solvent (e.g., water or ethanol), allow it to dry completely, and then deface the label before disposal in the regular trash or recycling bin[1]. The rinsate should be collected as liquid chemical waste.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible research environment. Always consult your institution's specific waste management protocols for final guidance.
References
Personal protective equipment for handling 6-N-Biotinylaminohexanol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-N-Biotinylaminohexanol. The following procedures are designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is essential when handling this compound. The following table summarizes the recommended PPE based on the potential hazards.
| Equipment | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects eyes from potential splashes, dust, or aerosols. |
| Hand Protection | Chemical impermeable gloves (e.g., Nitrile). Gloves must be inspected prior to use.[1][2] | Prevents skin contact with the chemical. |
| Body Protection | Wear fire/flame resistant and impervious clothing, such as a lab coat.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] | Protects against inhalation of dust or aerosols in poorly ventilated areas or during spill clean-up. |
Experimental Workflow and Safety Protocols
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial receipt to final disposal. Adherence to these steps is critical for minimizing risk.
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store apart from foodstuff containers or incompatible materials.[1] The recommended storage temperature is 2-8°C.[3]
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated place, such as a chemical fume hood.[1]
-
Avoid Dust and Aerosols: Take care to avoid the formation of dust and aerosols during handling.[1]
-
Personal Hygiene: Practice good industrial hygiene and safety practices. Wash hands thoroughly after handling and before eating, drinking, or smoking.
-
Emergency Preparedness: Ensure emergency exits and a risk-elimination area are readily accessible.[1]
Spill Management:
-
Evacuate: Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[1]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Clean-up: Collect the spillage and arrange for disposal. Use non-sparking tools to prevent ignition.[1]
Disposal Plan:
-
Waste Collection: Collect all waste material, including contaminated PPE, in a designated and properly labeled hazardous waste container.
-
Environmental Protection: Discharge into the environment must be avoided.[1]
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.
First Aid Measures:
-
Inhalation: If inhaled, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
-
Skin Contact: In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.[1]
-
Eye Contact: If in eyes, rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
Ingestion: If swallowed, rinse your mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor immediately.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
